Defactinib
Description
What is Defactinib?
This compound, a new drug, blocks substances (proteins in the body) called focal adhesionkinase. FAK inhibitors are drugs that block these proteins.
This compound, an oral bioavailable small-molecule focal adhesionkinase kinase inhibitor (FAK), has potential antiangiogenic and antineoplastic properties.
For the treatment of Malignant Pleural Mesothelioma, this compound was investigated.
Mechanism of action of this compound
Focal adhesionkinase is a non-receptor-tyrosine-kinase kinase. It plays a vital role in many oncogenic pathways.
This compound is dose-dependent and inhibits FAK autophosphorylation. However, it is less effective against PYK2. Although it restores the chemosensitivity to taxane-resistant cells, this compound is not cytotoxic. It is orally bioavailable and inhibits FAK.
This compound blocks FAK activation, preventing integrin-mediated activation in several downstream signal transduction pathways. This may include those involving RAS/MEK/ERK or PI3K/Akt. It also inhibits tumor cell migration, proliferation, and survival. The signal transducer for Integrins, the tyrosine-kinase FAK, is activated by binding to ECM integrins. However, it can be activated and upregulated in different types of tumor cells.
Bioactivity of this compound
Combining this compound paclitaxel decreases cell proliferation and increases apoptosis of SKOV3ip1, SKOV3TR, and HeyA8 cells. This compound (50mg/kg p.o. Enhances tumor growth inhibition with paclitaxel
Uses of this compound
Effective FAK inhibitor. Prevents tumor dissemination and invasion; preferentially targets cancer stem cell models in mouse xenograft models.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMVFUGMHIOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025937 | |
| Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073154-85-4 | |
| Record name | Defactinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Defactinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFACTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Defactinib: A Technical Guide to Downstream Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defactinib (VS-6063) is a potent, selective, and orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] As a non-receptor tyrosine kinase, FAK is a critical mediator of signal transduction from integrins and growth factor receptors, playing a central role in cell survival, proliferation, migration, and invasion.[3][4] Overexpression and constitutive activation of FAK are common in numerous solid tumors and are associated with malignant progression and resistance to therapy.[3][5] This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development efforts.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of FAK and Pyk2, with an IC50 of approximately 0.6 nM for both.[2] The primary molecular consequence of this compound binding is the inhibition of FAK autophosphorylation at Tyrosine 397 (Y397).[6][7] This autophosphorylation event is the crucial initial step for FAK activation, as it creates a high-affinity binding site for the SH2 domain of Src family kinases (SFKs). The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, creating a scaffold for the assembly of a multi-protein signaling complex that activates downstream pathways. By preventing Y397 phosphorylation, this compound effectively dismantles this signaling hub, leading to a cascade of downstream effects.
In pancreatic ductal adenocarcinoma (PDAC) cells, treatment with 10 μM this compound for 2 hours resulted in reduced phosphorylation of FAK at both the Y397 autophosphorylation site and the Y925 site, which is involved in GRB2 binding and MAPK pathway activation.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 6. researchgate.net [researchgate.net]
- 7. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Defactinib's Impact on the PI3K/AKT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defactinib (VS-6063) is an orally bioavailable, potent, and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK, a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival, making it a key target in oncology.[2] Its signaling is intricately linked with numerous oncogenic pathways, most notably the PI3K/AKT pathway. Overexpression and constitutive activation of FAK are common in various cancers and are associated with tumor progression and resistance to therapy.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its modulatory effects on the PI3K/AKT signaling pathway. We will explore the preclinical and clinical data, detail relevant experimental protocols, and present visual models of the signaling cascades and experimental workflows.
Introduction to this compound and the FAK-PI3K/AKT Axis
Focal Adhesion Kinase (FAK) is a key signaling molecule that integrates signals from the extracellular matrix and growth factor receptors to regulate essential cellular processes.[2] One of the crucial downstream pathways influenced by FAK is the PI3K/AKT pathway, which is a central regulator of cell growth, survival, and metabolism. The hyperactivation of the PI3K/AKT pathway is one of the most frequent occurrences in human cancers.[4]
This compound is a small molecule inhibitor that targets FAK and Pyk2 with high potency, exhibiting an IC50 of 0.6 nM for both kinases.[1] By inhibiting FAK, this compound disrupts the downstream signaling cascades, including the PI3K/AKT pathway, thereby impeding tumor cell migration, proliferation, and survival.[3] This has positioned this compound as a promising therapeutic agent, particularly in combination with other targeted therapies, to overcome resistance mechanisms.
Mechanism of Action: How this compound Modulates PI3K/AKT Signaling
This compound's primary mechanism of action is the inhibition of FAK autophosphorylation at tyrosine 397 (Y397). This phosphorylation event is a critical step in FAK activation, creating a binding site for SH2 domain-containing proteins, including the p85 regulatory subunit of PI3K. The recruitment of PI3K to FAK at the cell membrane leads to the activation of the PI3K catalytic subunit (p110), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably AKT.
By inhibiting FAK phosphorylation, this compound prevents the recruitment and activation of PI3K, thereby blocking the entire downstream signaling cascade. Research in esophageal squamous cell carcinoma (ESCC) has shown that this compound induces the dissociation of PI3K from FAK in a dose- and time-dependent manner, leading to a blockade of AKT signaling.[5]
Quantitative Data on this compound's Efficacy
The efficacy of this compound, both as a monotherapy and in combination, has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TT | Thyroid Cancer | 1.98 | [1] |
| K1 | Thyroid Cancer | 10.34 | [1] |
| HeLa | Cervical Cancer | ~5 | [6] |
| SiHa | Cervical Cancer | ~5 | [6] |
| CaSki | Cervical Cancer | ~5 | [6] |
| MDA-MB-231 | Breast Cancer | 0.281 | [7] |
| SkBr3 | Breast Cancer | >10 | [7] |
| UTE1 | Endometrial Cancer | 1.7 - 3.8 | [8] |
| UTE3 | Endometrial Cancer | 1.7 - 3.8 | [8] |
| UTE10 | Endometrial Cancer | 1.7 - 3.8 | [8] |
| UTE11 | Endometrial Cancer | 1.7 - 3.8 | [8] |
Table 2: Clinical Efficacy of this compound in Combination with Avutometinib in Recurrent Low-Grade Serous Ovarian Cancer (RAMP 201 Trial)
| Parameter | Overall Population (n=115) | KRAS-mutant (n=58) | KRAS wild-type (n=57) | Reference |
| Objective Response Rate (ORR) | 31% | 44% | 17% | [2] |
| - Complete Response (CR) | 2% | 4% | 0% | [2] |
| - Partial Response (PR) | 29% | 40% | 17% | [2] |
| Median Duration of Response (DOR) | 31.1 months | 31.1 months | 9.2 months | [2] |
| Median Progression-Free Survival (PFS) | 12.9 months | 22.0 months | 12.8 months | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on the PI3K/AKT pathway.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the manufacturer's instructions and is a common method for assessing cell viability.
Objective: To determine the number of viable cells in culture after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound (solubilized in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined using a non-linear regression analysis.
Western Blotting for Phosphorylated AKT (p-AKT)
Objective: To detect the levels of phosphorylated AKT (Ser473) and total AKT in cell lysates following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AKT to normalize for protein loading.
Co-Immunoprecipitation of FAK and PI3K
Objective: To determine the interaction between FAK and the p85 subunit of PI3K and the effect of this compound on this interaction.
Materials:
-
Cancer cell lines
-
This compound
-
Co-IP lysis buffer
-
Anti-FAK antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-p85 (PI3K) antibody for Western blotting
-
Anti-FAK antibody for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-FAK antibody or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the p85 subunit of PI3K and FAK.
Resistance Mechanisms and Combination Therapies
While this compound shows promise, resistance can emerge. One key mechanism of resistance to FAK inhibitors is the compensatory activation of receptor tyrosine kinases (RTKs), such as HER2 and EGFR.[7] This can lead to the reactivation of downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, independent of FAK's kinase activity.[7]
This has led to the exploration of combination therapies. The combination of this compound with the RAF/MEK inhibitor avutometinib has shown significant clinical activity in low-grade serous ovarian cancer, particularly in patients with KRAS mutations.[2][10] The rationale for this combination is that FAK activation can be a resistance mechanism to RAF/MEK inhibition.
Conclusion
This compound is a potent FAK inhibitor that effectively modulates the PI3K/AKT signaling pathway, a key driver of tumorigenesis. By preventing the FAK-mediated activation of PI3K, this compound leads to the suppression of downstream AKT signaling, resulting in reduced cancer cell proliferation and survival. While resistance can occur through the compensatory activation of other signaling pathways, combination strategies, such as with RAF/MEK inhibitors, have shown significant promise in clinical trials. Further research into the intricate crosstalk between FAK and other oncogenic pathways will continue to refine the clinical application of this compound and improve patient outcomes.
References
- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits PYK2 phosphorylation of IRF5 and reduces intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetovariancancer.org.uk [targetovariancancer.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Avutometinib plus this compound Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]
- 8. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 9. Efficacy and Safety of Avutometinib ± this compound in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Defactinib in Modulating the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Defactinib, a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK), is emerging as a promising therapeutic agent that extends beyond direct anti-tumor effects to actively remodel the tumor microenvironment (TME). By targeting FAK, a critical non-receptor tyrosine kinase, this compound disrupts key signaling pathways that govern the interplay between cancer cells and the surrounding stromal and immune components. This technical guide provides an in-depth analysis of this compound's mechanism of action within the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. Evidence suggests that this compound can alleviate the immunosuppressive nature of the TME, enhance anti-tumor immunity, and reduce fibrosis, positioning it as a valuable component of combination cancer therapies.
Introduction: Targeting the Tumor Microenvironment with this compound
The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts, or CAFs), immune cells, the extracellular matrix (ECM), and various signaling molecules.[1][2] This intricate network plays a pivotal role in tumor progression, metastasis, and resistance to therapy.[1][2] Focal Adhesion Kinase (FAK) is a central mediator in the communication between cancer cells and their microenvironment.[1][2] Overexpressed in numerous cancers, FAK signaling is integral to cell adhesion, migration, proliferation, and survival.[1]
This compound (VS-6063) is a small molecule inhibitor that targets the ATP-binding site of FAK, thereby blocking its kinase activity.[2][3] This inhibition disrupts the downstream signaling cascades, leading to a multifaceted modulation of the TME. This guide will explore the core mechanisms by which this compound exerts its effects on the key components of the TME.
Mechanism of Action: FAK Signaling Inhibition
This compound's primary mechanism of action is the inhibition of FAK, a non-receptor tyrosine kinase that plays a crucial role in integrin and growth factor receptor signaling.[1] FAK activation is a key step in the transduction of signals from the extracellular matrix to the cell, influencing a variety of cellular processes that are critical for tumor growth and survival.[1] By inhibiting FAK, this compound disrupts these signaling pathways, which can lead to reduced cancer cell survival and invasiveness.[1]
The downstream effects of FAK inhibition by this compound include the modulation of the PI3K/Akt and Ras/MEK/ERK pathways, both of which are central to cancer cell proliferation and survival.[2]
Modulation of the Immune Microenvironment
A key aspect of this compound's activity is its ability to convert an immunosuppressive TME into one that is more conducive to an anti-tumor immune response. This is achieved through its effects on various immune cell populations.
Reprogramming Tumor-Associated Macrophages (TAMs)
Tumor-associated macrophages are a major component of the immune infiltrate in many cancers and can exist in two main polarized states: the anti-tumor M1 phenotype and the pro-tumor M2 phenotype. The TME often promotes the M2 phenotype, which contributes to immunosuppression and tumor progression. Preclinical studies have shown that FAK inhibition can reduce the number of immunosuppressive M2-like TAMs.[4][5] Clinical data from a phase I trial of this compound in combination with pembrolizumab and gemcitabine in pancreatic cancer patients showed a decrease in macrophages in paired tumor biopsies following treatment.[6]
Enhancing Cytotoxic T Lymphocyte (CTL) Activity
The effectiveness of immunotherapies often depends on the infiltration and activity of cytotoxic T lymphocytes (CD8+ T cells) within the tumor. This compound has been shown to increase the infiltration of these crucial anti-tumor immune cells. A randomized phase II trial in resectable pancreatic ductal adenocarcinoma (PDAC) found that the combination of this compound and pembrolizumab resulted in a significant increase in CD8+ T-cell infiltration compared to pembrolizumab alone.[1] Furthermore, preclinical studies have demonstrated that FAK inhibition can stimulate the proliferation of CD8+ cytotoxic T cells.[7]
Quantitative Impact on Immune Cell Populations
The following tables summarize the quantitative changes observed in immune cell populations in the TME following treatment with this compound, based on available preclinical and clinical data.
| Preclinical Data (Mouse Models) | |
| Parameter | Observation |
| F4/80+ Macrophages | Decreased percentage of marker-positive area in PDAC tissue.[4][5] |
| CD206+ (M2-like) Macrophages | Decreased percentage of marker-positive area in PDAC tissue.[4][5] |
| GR1+ Granulocytes | Decreased number of cells per cm² of PDAC tissue.[4][5] |
| Tumor-Infiltrating MDSCs | Decreased numbers in orthotopic pancreatic tumors.[5] |
| CD206+ TAMs | Decreased numbers in orthotopic pancreatic tumors.[5] |
| CD4+ FOXP3+ Tregs | Decreased numbers in orthotopic pancreatic tumors.[5] |
| Infiltrating OT-I (CD8+) T cells | 4.7-fold increase in PDAC tumor tissue.[4] |
| Clinical Data (Pancreatic Ductal Adenocarcinoma) | |
| Parameter | Observation |
| CD8+ T-cell Percentage | 5.44-fold average increase with this compound + Pembrolizumab vs. 2.01-fold with Pembrolizumab alone.[1] |
| Macrophage Infiltration | Decreased in paired biopsies post-treatment.[6] |
| M1 Macrophage Expression | Higher with this compound + Pembrolizumab vs. Pembrolizumab alone.[1] |
Impact on the Stromal Microenvironment
The stromal compartment of the TME, particularly cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM), creates a physical and biochemical barrier that promotes tumor growth and impedes therapeutic efficacy.
Targeting Cancer-Associated Fibroblasts (CAFs)
CAFs are key contributors to the desmoplastic reaction in many solid tumors, producing excessive amounts of ECM components and creating a dense, fibrotic stroma. This fibrosis can physically impede the infiltration of immune cells and the delivery of therapeutic agents. This compound has been shown to modulate the activity of CAFs. In a clinical study, treatment with this compound and pembrolizumab was associated with lower fibroblast infiltration in PDAC patients.[1] This was correlated with higher CD8+ T-cell infiltration, suggesting that by reducing the CAF population, this compound helps to create a more immune-permissive environment.[1]
Remodeling the Extracellular Matrix (ECM)
FAK signaling is crucial for the synthesis and deposition of ECM proteins, such as collagen. The resulting fibrosis increases tissue stiffness, which can promote tumor cell invasion and metastasis. Preclinical studies have demonstrated that FAK inhibition can dramatically reduce tumor fibrosis.[4] This reduction in ECM deposition can lead to a "softer" tumor, which may be more accessible to both immune cells and anti-cancer drugs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on the tumor microenvironment. These are representative protocols and may require optimization for specific experimental conditions.
Immunohistochemistry (IHC) for FAP in Tumor Tissue
Objective: To visualize and quantify the presence of Fibroblast Activation Protein (FAP)-positive cancer-associated fibroblasts in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (5 µm) on charged slides
-
Xylene or a xylene substitute for deparaffinization
-
Ethanol series (100%, 95%, 70%) for rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-FAP monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Transfer to 100% ethanol (2 x 3 minutes).
-
Transfer to 95% ethanol (1 x 3 minutes).
-
Transfer to 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (pH 6.0) and incubate in a water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-FAP antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate solution until desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through an ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for Immune Cell Profiling in Tumors
Objective: To quantify the populations of various immune cells (TAMs, CTLs, etc.) within a single-cell suspension derived from tumor tissue.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase D, Hyaluronidase, DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD11b, F4/80, CD206, CD3, CD8, FOXP3)
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Tumor Digestion:
-
Mince fresh tumor tissue into small pieces.
-
Digest the tissue in a solution of Collagenase D, Hyaluronidase, and DNase I in RPMI-1640 at 37°C for 30-60 minutes with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis:
-
Pellet the cells and resuspend in ACK lysis buffer for 5 minutes at room temperature.
-
Quench the lysis with excess RPMI-1640 with FBS.
-
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and block Fc receptors with Fc block for 15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
Conclusion and Future Directions
This compound's ability to modulate the tumor microenvironment represents a significant advancement in cancer therapy. By inhibiting FAK, this compound not only exerts direct anti-tumor effects but also transforms the TME from an immunosuppressive and fibrotic state to one that is more permissive to anti-tumor immunity. The quantitative data from both preclinical and clinical studies strongly support its role in increasing cytotoxic T-cell infiltration and reducing pro-tumorigenic macrophage and fibroblast populations.
The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other FAK inhibitors on the TME. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this compound therapy and exploring novel combination strategies to further enhance its efficacy. The continued exploration of FAK inhibition holds great promise for improving outcomes for patients with a wide range of solid tumors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Pembrolizumab, and Gemcitabine in Patients with Advanced Treatment Refractory Pancreatic Cancer: A Phase I Dose Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Focal Adhesion Kinase Renders Pancreatic Cancers Responsive to Checkpoint Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of this compound combined with pembrolizumab and gemcitabine in patients with advanced cancer. - ASCO [asco.org]
- 7. FAK/PYK2 inhibitors this compound and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Defactinib's Impact on Cancer Cell Migration and Invasion: A Technical Guide
Executive Summary: The progression of cancer is frequently marked by the migration and invasion of tumor cells, leading to metastasis, the primary cause of cancer-related mortality. A key regulator of these processes is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in numerous cancers and is associated with poor prognosis.[1][2] Defactinib (VS-6063) is a potent, selective, and orally active small-molecule inhibitor of FAK and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[2] By targeting the ATP-binding site of FAK, this compound effectively inhibits its kinase activity, disrupting downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cancer cell motility, and detailed protocols for the key assays used to evaluate its efficacy.
Introduction: The Role of FAK in Cancer Metastasis
Focal Adhesion Kinase (FAK) is a critical signaling protein that integrates signals from the extracellular matrix (ECM) via transmembrane receptors called integrins, and from growth factor receptors.[4] This integration is central to the regulation of cell adhesion, proliferation, survival, and motility. In the context of cancer, the deregulation and overexpression of FAK are common events that facilitate tumor progression and metastasis.[4]
Upon integrin clustering at sites of cell-matrix contact, FAK is recruited and activated through autophosphorylation at the Tyrosine-397 (Y397) site.[1] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex that phosphorylates a host of downstream substrates. This cascade triggers multiple signaling pathways, including the PI3K/Akt and RAS/MEK/ERK pathways, which are fundamental drivers of the invasive and migratory phenotype of cancer cells.[3] Therefore, inhibiting FAK presents a compelling therapeutic strategy to impede metastasis.[2]
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor of FAK's kinase activity.[1] By binding to the kinase domain, it prevents the autophosphorylation of FAK at Y397, which is the requisite first step for its full activation.[1] This blockade abrogates the recruitment and activation of Src and subsequently halts the phosphorylation of downstream signaling molecules. The result is a comprehensive disruption of the signaling network that governs the cytoskeletal rearrangements, focal adhesion turnover, and expression of genes necessary for cell migration and invasion.[5][6] Studies have demonstrated that this compound treatment leads to a dose-dependent reduction in the phosphorylation of FAK and its key downstream effectors, such as P130Cas and paxillin.[5]
Core Signaling Pathways Modulated by this compound
The primary mechanism by which this compound impairs cell migration and invasion is through the disruption of the FAK signaling cascade. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Quantitative Impact of this compound on Cell Migration and Invasion
The efficacy of this compound in suppressing the malignant phenotype of cancer cells has been quantified in numerous preclinical studies. The following tables summarize key findings across various cancer cell types and assays.
Table 1: In Vitro Inhibition of Cell Proliferation by this compound
| Cell Line(s) | Cancer Type | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| Suit-2 & others | Pancreatic Ductal Adenocarcinoma | Proliferation Assay | 2.0 - 5.0 µM | [1] |
| TT | Thyroid Cancer | Viability Assay | 1.98 µM |
| K1 | Thyroid Cancer | Viability Assay | 10.34 µM | |
Table 2: In Vitro Inhibition of Cancer Cell Motility by this compound
| Cell Line(s) | Cancer Type | Assay Type | Effect | Reference |
|---|---|---|---|---|
| JIMT-1 | Breast Cancer | Tube Formation | IC50 = 73.7 nM | [7] |
| MDA-MB-231 | Breast Cancer | Tube Formation | IC50 = 152.0 nM | [7] |
| Suit-2, PDAC1 | Pancreatic Cancer | Scratch Assay | Significantly hampered migration at 1 µM | [1] |
| JIMT-1, MDA-MB-231 | Breast Cancer | Cell Motility Assay | Reduced cell motility | [5] |
| Melanoma Cell Lines | Melanoma | Wound Healing Assay | 30-50% reduction in migration speed |[8] |
Table 3: In Vitro Inhibition of FAK Phosphorylation by this compound
| Cell Line(s) | Cancer Type | Treatment | Effect | Reference |
|---|---|---|---|---|
| PDAC Cell Lines | Pancreatic Cancer | 10 µM for 2h | Reduced phosphorylation at Y397 & Y925 | [1] |
| JIMT-1, MDA-MB-231 | Breast Cancer | Not specified | Reduced phosphorylation of FAK, P130Cas, Paxillin |[5] |
Detailed Experimental Protocols
Standardized in vitro assays are crucial for evaluating the impact of therapeutic agents like this compound on cancer cell migration and invasion. Below are detailed protocols for the most common methodologies.
Wound Healing (Scratch) Assay
This assay measures collective, two-dimensional cell migration.
Protocol Steps:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.[9]
-
Monolayer Formation: Incubate cells at 37°C and 5% CO₂ until they reach approximately 90-100% confluency.[9] If desired, treat with a proliferation inhibitor like Mitomycin C to ensure gap closure is due to migration, not cell division.[10]
-
Creating the Wound: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[9]
-
Washing: Gently wash the well twice with Phosphate-Buffered Saline (PBS) or serum-free media to remove detached cells and debris.[9]
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately place the plate on an inverted microscope equipped with a camera and environmental chamber. Capture the first image at time 0.[9]
-
Time-Lapse Microscopy: Acquire images of the same wound fields at regular intervals (e.g., every 2-6 hours) for 24-48 hours, or until the wound in the control group is closed.[10]
-
Data Analysis: Use image analysis software (e.g., ImageJ with MRI Wound Healing Tool) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area at time 0.[11]
Workflow Diagram:
Transwell Migration Assay
This assay quantifies the chemotactic ability of cells to move through a porous membrane.
Protocol Steps:
-
Rehydration: Place Transwell inserts (typically 8 µm pore size for cancer cells) into the wells of a 24-well plate. Add serum-free media to the top and bottom chambers and incubate for at least 1 hour at 37°C to rehydrate the membrane.[10]
-
Chemoattractant: Aspirate the rehydration media. Add 600 µL of media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the bottom chamber.[10]
-
Cell Preparation: Harvest cells, wash, and resuspend them in serum-free or low-serum (e.g., 0.5% FBS) media at a concentration of 1 x 10⁵ cells/100 µL.[10]
-
Cell Seeding: Carefully add 100 µL of the cell suspension to the top chamber of the Transwell insert. Ensure no air bubbles are trapped beneath the membrane.[10]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the cell type's migratory capacity (typically 16-24 hours).[10]
-
Removal of Non-migrated Cells: Carefully remove the insert from the well. Use a cotton-tipped swab to gently wipe the inside of the insert to remove cells that have not migrated through the pores.[10]
-
Fixation: Place the insert into a new well containing a fixing solution (e.g., 4% paraformaldehyde or 70% ethanol) for 10-15 minutes.[10]
-
Staining: Wash the insert in PBS. Place it in a well containing a staining solution, such as 0.1% Crystal Violet, for 10-20 minutes.[10]
-
Washing & Drying: Wash the insert thoroughly with water to remove excess stain and allow it to air dry.
-
Quantification: Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view (e.g., 4-5 fields at 20x magnification).
Matrigel Invasion Assay
This is a modification of the Transwell migration assay that measures the ability of cells to degrade and move through an extracellular matrix barrier, mimicking in vivo invasion.
Protocol Steps: The protocol is identical to the Transwell Migration Assay with the addition of one crucial initial step:
-
Matrigel Coating: a. Thaw Matrigel Basement Membrane Matrix on ice overnight at 4°C. Keep all reagents and pipette tips cold to prevent premature gelling.[10] b. Dilute the Matrigel with sterile, ice-cold, serum-free medium to the desired concentration (e.g., 200 µg/mL).[10] c. Gently add 50-100 µL of the diluted Matrigel solution to the top chamber of a cold Transwell insert, ensuring the entire membrane surface is covered.[10] d. Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify into a gel.[10]
-
Proceed with Steps 1-10 from the Transwell Migration Assay protocol, seeding the cells on top of the solidified Matrigel layer. Note that incubation times for invasion assays are typically longer (24-72 hours) than for migration assays.[12]
Workflow Diagram:
Conclusion
This compound demonstrates significant efficacy in inhibiting cancer cell migration and invasion by targeting the central signaling node, FAK. Its ability to block FAK autophosphorylation leads to the collapse of downstream pro-migratory signaling through pathways such as PI3K/Akt and Ras/MEK/ERK. Preclinical quantitative data consistently show that this compound reduces cell motility at nanomolar to low-micromolar concentrations across various cancer types. The standardized in vitro assays detailed herein provide a robust framework for further investigation into the anti-metastatic potential of FAK inhibitors. The continued clinical and preclinical evaluation of this compound, both as a monotherapy and in combination with other agents, holds promise for developing new strategies to combat metastatic disease.[1][4][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. letswinpc.org [letswinpc.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 6. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting FAK–Paxillin Interaction Reduces Migration and Invadopodia-Mediated Matrix Degradation in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Defactinib: A FAK Inhibitor in Solid Tumor Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction to Defactinib
This compound (formerly VS-6063) is an orally bioavailable, selective, and ATP-competitive small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Developed by Verastem Oncology, this compound targets a critical signaling node involved in cancer cell proliferation, survival, migration, and the modulation of the tumor microenvironment.[3][4][5] FAK is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors, and its activity is associated with tumor progression, metastasis, and resistance to therapy.[3][6] Preclinical research has demonstrated this compound's potential as a monotherapy and in combination with other agents across several solid tumor types, including ovarian cancer, non-small cell lung cancer (NSCLC), pancreatic cancer, and mesothelioma.[3][5]
The FAK Signaling Pathway
Focal Adhesion Kinase is a key mediator of signaling from the extracellular matrix (ECM) through integrin receptors. Upon integrin clustering and activation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. Subsequent Src-mediated phosphorylation of other tyrosine residues on FAK leads to the full activation of the kinase and the recruitment of a multitude of downstream signaling proteins. These interactions trigger cascades that regulate essential cellular processes, including cell survival through the PI3K/Akt pathway and proliferation via the RAS/MEK/ERK pathway.[1][4] By inhibiting FAK, this compound disrupts these oncogenic signaling networks.
Preclinical Efficacy of this compound in Solid Tumors
This compound has been evaluated across a range of solid tumor models, demonstrating significant anti-tumor activity both as a single agent and in combination therapies. The following tables summarize key quantitative data from these preclinical studies.
Table 1: In Vitro Efficacy of this compound in Endometrioid Endometrial Cancer (EEC) Cell Lines
| Cell Line | This compound IC50 (µM) |
| UTE2 | Not Reached |
| UTE3 | ~2.5 (Estimated) |
| UTE10 | 1.7 - 3.8 |
| UTE12 | ~3.0 (Estimated) |
| UTE14 | ~3.8 (Estimated) |
| Data derived from graphical representations in Hartwich et al.[7] |
Table 2: In Vivo Efficacy of this compound in Combination with Avutometinib in a Low-Grade Serous Ovarian Cancer (LGSOC) Organoid Model
| Treatment Group | Effect |
| Avutometinib + this compound | Synergistic (Combination Index = 0.53) |
| Avutometinib + this compound (in vivo) | Tumor regression in 5 out of 6 animals |
| Avutometinib alone (in vivo) | Tumor growth inhibition (no regression) |
| FAK inhibitor alone (in vivo) | Tumor growth inhibition (no regression) |
| Source: AACR Journals, Abstract 6368.[8] |
Table 3: In Vivo Efficacy of this compound in Combination with Avutometinib in a Patient-Derived Xenograft (PDX) Model of Low-Grade Serous Ovarian Cancer (LGSOC)
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. Control) |
| Control | 20 | - |
| VS-4718 (FAK inhibitor) | 35 | p < 0.0001 |
| Avutometinib | > 60 | p < 0.0001 |
| Avutometinib + VS-4718 | > 60 | p < 0.0001 |
| Source: PubMed.[9] |
Table 4: Efficacy of this compound Combinations in Pancreatic Ductal Adenocarcinoma (PDAC) Models
| Combination | Model Type | Key Finding |
| This compound + Pembrolizumab + Gemcitabine | Preclinical Mouse Models | Significant tumor regression; decreased tumor desmoplasia and increased cytotoxic T cell infiltration.[6][10] |
| Avutometinib + this compound + Gemcitabine/Nab-paclitaxel | Preclinical PDAC Models | Synergistic antitumor activity, leading to tumor regression and prolonged survival.[11][12] |
Key Experimental Protocols
The preclinical evaluation of this compound involves a variety of standard and specialized laboratory techniques to assess its mechanism of action and anti-tumor efficacy.
Cell Viability Assays
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., SKOV3ip1 for ovarian cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[13]
-
Treatment: Cells are treated with a range of concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 96 hours).[13]
-
Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active metabolism convert the MTT into a purple formazan product.
-
Measurement: The formazan is solubilized, and the absorbance is read using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Analysis: IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Western Blotting
-
Objective: To detect the levels of total and phosphorylated FAK (e.g., pFAK Tyr397) and downstream signaling proteins like ERK to confirm target engagement and pathway inhibition.
-
Methodology:
-
Cell Lysis: Cells treated with this compound or control are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-pFAK, anti-FAK, anti-pERK, anti-ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, indicating the amount of protein present.[9]
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Human cancer cells or patient-derived tumor fragments (PDX) are subcutaneously implanted into immunocompromised mice (e.g., SCID mice).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, combination therapy). This compound is typically administered via oral gavage on a defined schedule (e.g., daily, 5 days on/2 days off).[9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis.
-
Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment compared to the control group. Survival curves may also be generated.[9]
-
Immunohistochemistry (IHC)
-
Objective: To assess the expression and localization of specific proteins (biomarkers) within the tumor tissue from in vivo studies.
-
Methodology:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin (FFPE).
-
Sectioning: Thin sections of the FFPE blocks are cut and mounted on microscope slides.
-
Antigen Retrieval: The slides are treated to unmask the antigenic sites.
-
Immunostaining: The sections are incubated with primary antibodies against proteins of interest, such as p-FAK (to confirm target inhibition) or Ki-67 (a marker of proliferation).[8]
-
Detection: A secondary antibody and a detection system are used to visualize the antibody-antigen binding, typically resulting in a colored product.
-
Analysis: The slides are examined under a microscope, and the intensity and percentage of stained cells are quantified to assess changes in biomarker levels between treatment groups.[14]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. letswinpc.org [letswinpc.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of this compound combined with pembrolizumab and gemcitabine in patients with advanced cancer. - ASCO [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
Defactinib's Role in Overcoming Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant barrier to effective cancer treatment, leading to disease progression and poor patient outcomes. A key mechanism tumors exploit to evade the cytotoxic effects of chemotherapy is the upregulation of pro-survival signaling pathways. One such critical hub in this resistance network is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1] Defactinib (VS-6063), a potent and selective oral inhibitor of FAK and the structurally related Proline-rich Tyrosine Kinase 2 (PYK2), has emerged as a promising therapeutic agent to counteract this resistance.[2][3] By targeting FAK, this compound disrupts crucial signals that cancer cells rely on for survival, proliferation, and metastasis, thereby re-sensitizing them to conventional chemotherapeutic agents.[1][2] This technical guide provides an in-depth overview of FAK's role in chemoresistance and this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
The Role of Focal Adhesion Kinase (FAK) in Chemoresistance
FAK is a central mediator of signaling from the extracellular matrix (ECM) via integrins, as well as from growth factor receptors.[4][5] Its overexpression and constitutive activation are common in various solid tumors, including ovarian, pancreatic, and non-small cell lung cancer (NSCLC), and are often associated with a poor prognosis.[1][6][7] FAK activation promotes chemoresistance through several downstream signaling cascades:
-
PI3K/Akt Pathway: FAK activates the PI3K/Akt pathway, a potent pro-survival cascade that inhibits apoptosis, allowing cancer cells to withstand the DNA damage induced by chemotherapy.[1]
-
RAS/MEK/ERK (MAPK) Pathway: This pathway, also activated by FAK, is crucial for cell proliferation and survival.[4] Upregulation of FAK is a key resistance mechanism in therapies targeting the MAPK pathway.[4]
-
YAP/TAZ Signaling: FAK is an upstream regulator of the Hippo pathway effectors YAP and TAZ.[1] Activation of YAP/TAZ is increasingly recognized as a major mechanism of both intrinsic and acquired resistance to various targeted therapies and chemotherapies.[8][9][10]
-
Tumor Microenvironment (TME) Modulation: FAK plays a critical role in the TME by influencing cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), contributing to a fibrotic and immunosuppressive environment that can impede drug delivery and efficacy.[1][5]
-
Cancer Stem Cells (CSCs): FAK signaling is implicated in the maintenance of CSCs, a subpopulation of tumor cells responsible for tumor recurrence and metastasis.[11][12][13] Standard chemotherapies often enrich the proportion of CSCs, while FAK inhibition has been shown to preferentially target this resistant population.[11][13]
This compound's Mechanism of Action
This compound is an ATP-competitive inhibitor that potently and selectively targets the kinase activity of FAK and PYK2.[2] By binding to the kinase domain, this compound prevents the autophosphorylation of FAK at the Tyr397 site, a critical step for its activation.[3] This inhibition blocks the recruitment of other signaling molecules like Src and PI3K, effectively shutting down the downstream pro-survival pathways.[1] The consequences of FAK inhibition by this compound include:
-
Inhibition of Cell Proliferation and Survival: By blocking PI3K/Akt and ERK signaling, this compound prevents tumor cell growth and induces apoptosis.[4]
-
Re-sensitization to Chemotherapy: this compound's inhibition of FAK-mediated survival signals lowers the threshold for chemotherapy-induced cell death. For example, it has been shown to overcome Y-box-binding protein 1 (YB-1)-mediated taxane and platinum resistance in an AKT-dependent manner in ovarian cancer models.[2][3]
-
Targeting Cancer Stem Cells: this compound can reduce the proportion of CSCs, potentially preventing tumor relapse and metastasis.[11][13]
-
Modulation of the Tumor Microenvironment: By targeting FAK in stromal cells, this compound can reduce fibrosis and enhance anti-tumor immune responses, making tumors more susceptible to other therapies.[1][5]
Preclinical Data on Overcoming Chemoresistance
Preclinical studies across various cancer models have demonstrated that this compound can synergize with standard-of-care chemotherapies to enhance their anti-tumor effects.
Quantitative Preclinical Data Summary
| Cancer Type | Model | Combination Agent | Key Findings | Reference |
| Ovarian Cancer | Taxane-resistant cell lines (TOV-21G, OV-7) | Paclitaxel | Synergistic inhibition of tumor cell proliferation/survival. | [11][13] |
| Ovarian Cancer | Xenograft | Paclitaxel | Combination resulted in 92.7% to 97.9% reductions in tumor weight. | [3] |
| Pancreatic Cancer | PDAC cell lines | Gemcitabine | Increased sensitivity to gemcitabine. | [2][3] |
| Pancreatic Cancer | PDAC cell lines | Paclitaxel | Combination of this compound and paclitaxel shows synergy. | [14] |
| Pancreatic Cancer | Orthotopic Xenograft | nab-Paclitaxel | Combination slowed tumor growth and improved overall survival compared to monotherapies. | [14] |
Detailed Experimental Protocols
-
Cell Culture: Human cancer cell lines (e.g., ovarian cancer lines TOV-21G, OV-7) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a dose-response matrix of this compound and a chemotherapeutic agent (e.g., paclitaxel) for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega) or MTT assay, which measures ATP content or metabolic activity, respectively.
-
Data Analysis: IC50 values are calculated for each drug alone. Synergy is quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy. Data is typically analyzed using software like CalcuSyn or CompuSyn.[11][13]
-
Cell Preparation: A suspension of 1x10^6 to 5x10^6 tumor cells in a 1:1 mixture of media and Matrigel is prepared for injection.
-
Tumor Implantation: The cell suspension is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, this compound, Chemotherapy, Combination).
-
Treatment Administration: this compound is administered orally (e.g., 50 mg/kg, BID), and the chemotherapeutic agent is administered as per standard protocols (e.g., paclitaxel at 10 mg/kg, intraperitoneally, weekly).[14]
-
Monitoring: Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot, IHC).[3]
Clinical Evidence of this compound in Combination Therapies
This compound has been evaluated in multiple clinical trials, primarily in combination with other agents, to overcome therapy resistance in heavily pretreated patient populations.
Quantitative Clinical Data Summary
| Trial ID (Cancer Type) | Combination Agents | Patient Population | Key Efficacy Data | Reference |
| FRAME / RAMP 201 (NCT03875820) (Low-Grade Serous Ovarian Cancer) | Avutometinib (RAF/MEK inhibitor) | Recurrent LGSOC, median 3 prior lines | Overall (n=115): ORR: 31%, mPFS: 12.9 months. KRAS-mutant: ORR: 44%, mPFS: 22.0 months. | [15][16][17] |
| RAMP 205 (NCT05669482) (Pancreatic Cancer) | Avutometinib + Gemcitabine + nab-Paclitaxel | 1st-line metastatic PDAC | At RP2D (n=12): ORR of 83% (10 PRs). | [18][19] |
| NCT02758587 (Pancreatic Cancer) | Pembrolizumab + Gemcitabine | Advanced, refractory PDAC | Refractory (n=20): DCR: 80%, mPFS: 3.6 months, mOS: 7.8 months. | [20][21] |
| NCT01778803 (Ovarian Cancer) | Paclitaxel | Recurrent, platinum-resistant | Phase 1b study confirmed a complete response (RECIST) in one patient. | [2][22] |
| NCT01951690 (KRAS-mutant NSCLC) | Monotherapy | Heavily pretreated (median 4 prior lines) | Modest activity: 15 of 55 patients (28%) met the 12-week PFS endpoint. | [23] |
ORR: Objective Response Rate; mPFS: median Progression-Free Survival; DCR: Disease Control Rate; mOS: median Overall Survival; PR: Partial Response; PDAC: Pancreatic Ductal Adenocarcinoma; LGSOC: Low-Grade Serous Ovarian Cancer.
Detailed Clinical Trial Protocols
-
Study Design: A Phase 1b/2, multicenter, open-label study to assess the safety and efficacy of this compound and avutometinib with gemcitabine/nab-paclitaxel.[19]
-
Patient Population: Eligible patients have histologically confirmed, previously untreated metastatic pancreatic ductal adenocarcinoma (PDAC) with an ECOG performance status of 0 or 1.[18][19]
-
Treatment Protocol:
-
Phase 1b (Dose Escalation): Patients receive escalating doses of the combination to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Phase 2 (Dose Expansion): Patients are treated at the RP2D. One identified RP2D was: avutometinib 2.4 mg BIW, this compound 200 mg BID, gemcitabine 800 mg/m², and nab-paclitaxel 125 mg/m² on days 1, 8, and 15 of a 28-day cycle.[18][24]
-
-
Primary Endpoints: The primary endpoint for Phase 1b is safety and tolerability to establish the RP2D. The primary endpoint for Phase 2 is Objective Response Rate (ORR).[19]
-
Secondary Endpoints: Include Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DOR).
-
Assessments: Tumor responses are evaluated using RECIST v1.1 criteria every 8 weeks. Adverse events are monitored and graded according to CTCAE.
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. YAP/TAZ Signaling and Resistance to Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. JNCCN 360 - Ovarian - Avutometinib and this compound Combination Leads to Durable Responses in Recurrent Low-Grade Serous Ovarian Cancer [jnccn360.org]
- 18. cancernetwork.com [cancernetwork.com]
- 19. ascopubs.org [ascopubs.org]
- 20. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. onclive.com [onclive.com]
Defactinib's Impact on Epithelial-Mesenchymal Transition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Epithelial-Mesenchymal Transition (EMT) is a critical cellular program implicated in cancer progression, metastasis, and therapeutic resistance. A key regulator of this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that integrates signals from the extracellular matrix and growth factors to control cell survival, proliferation, and motility. Defactinib (VS-6063) is a potent, selective, and orally bioavailable small-molecule inhibitor of FAK and the structurally related Proline-rich Tyrosine Kinase 2 (Pyk2). This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential impact on EMT, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for research and development.
This compound: Mechanism of Action
This compound is an ATP-competitive, reversible inhibitor of FAK and Pyk2 kinase activity.[1] FAK is a central signaling node that becomes activated upon engagement of integrins with the extracellular matrix (ECM) or by growth factor receptor signaling.[2][3] FAK activation, through autophosphorylation at Tyrosine 397 (Y397), creates a high-affinity binding site for the SH2 domain of Src family kinases.[3] This FAK/Src complex then phosphorylates a cascade of downstream targets, activating critical pro-oncogenic pathways.
By inhibiting the kinase activity of FAK, this compound effectively blocks the autophosphorylation at Y397, preventing the recruitment of Src and the subsequent activation of downstream signaling cascades, most notably the PI3K/Akt and RAS/MEK/ERK pathways.[2][4] This disruption of FAK-mediated signaling ultimately inhibits tumor cell migration, invasion, proliferation, and survival.[5][6]
Quantitative Impact of this compound on EMT
This compound's inhibition of FAK signaling has profound effects on the EMT program. FAK activity is crucial for maintaining a mesenchymal phenotype, and its inhibition can promote a mesenchymal-to-epithelial transition (MET), characterized by the re-expression of epithelial markers and a reduction in migratory and invasive capabilities.
Potency and Efficacy of this compound
The inhibitory capacity of this compound has been quantified in various assays, demonstrating high potency against its primary targets.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC₅₀ | Focal Adhesion Kinase (FAK) | 0.6 nM | [7] |
| IC₅₀ | Proline-rich Tyrosine Kinase 2 (Pyk2) | 0.6 nM | [7] |
| EC₅₀ | FAK Phosphorylation (in vivo) | 26 nM | [7] |
| Effective Dose | Adrenocortical Carcinoma (ACC) Cell Lines (in vitro) | 1 µM and 5 µM | [3] |
| Clinical Dose | Recurrent Low-Grade Serous Ovarian Cancer (in combination) | 200 mg, twice daily | [8][9] |
Modulation of EMT Markers and Cellular Phenotype
While direct quantitative data on this compound monotherapy causing a fold-change in specific EMT marker proteins is limited in the reviewed literature, its functional impact and the effect of FAK pathway inhibition are well-documented. Studies often show that the EMT status itself is a predictive biomarker for the efficacy of this compound in combination therapies, with epithelial-like (low EMT score) cancers showing greater sensitivity.[4][10][11]
| Effect Category | Observation | Context / Model System | Reference(s) |
| EMT Marker Expression | TGF-β1 treatment decreases E-cadherin and increases ZEB1 and Vimentin, inducing a mesenchymal state. | NCI-H358 NSCLC Cells | [2] |
| EMT-TF Regulation | FAK signaling, via PI3K/Akt and ERK, regulates the transcription and protein stability of Snail1. | Embryonic Fibroblasts | [7] |
| EMT-TF Regulation | FAK knockdown leads to increased E-cadherin expression, an effect mediated through the regulation of Stat3. | B16F10 Melanoma Cells | |
| Cell Adhesion | Inhibition of FAK kinase activity (with inhibitor PF-562,271) increases cell-cell adhesion strength. | A431 Epidermoid Carcinoma | [3] |
| Cell Migration | This compound hampers cell migration in vitro. | Pancreatic Ductal Adenocarcinoma (PDAC) Cells | [11] |
| Cell Invasion | FAK inhibition (with PF-573,228) decreases invasion in neuroblastoma cell lines. | Neuroblastoma Cells | [12] |
| Therapeutic Synergy | This compound shows strong synergy with RAF/MEK inhibitor Avutometinib in cancer cells with an epithelial phenotype, but not in those with a mesenchymal phenotype. | KRAS-mutated NSCLC Cells | [4][10][11] |
Experimental Protocols for Assessing this compound's Impact on EMT
To rigorously evaluate the effect of this compound on EMT, a series of well-established molecular and cell biology assays are required. The following sections provide detailed, synthesized protocols for these key experiments.
Western Blotting for EMT Marker Expression
This protocol is for assessing changes in the protein levels of key EMT markers.
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with desired concentrations of this compound or DMSO (vehicle control) for 24-72 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Denature at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins from the gel to a PVDF (Polyvinylidene fluoride) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-pFAK Y397, anti-FAK, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for EMT-TF mRNA Levels
This protocol measures changes in the mRNA expression of EMT-related transcription factors.
-
RNA Extraction:
-
Treat and harvest cells as described in step 4.1.1.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase treatment step to remove genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., SNAI1, ZEB1, TWIST1, CDH1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR system. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene and comparing treated samples to the vehicle control.
-
Transwell Migration and Invasion Assay
This assay quantifies the effect of this compound on cell motility.
-
Chamber Preparation:
-
Use 24-well plate inserts with an 8.0 µm pore size membrane.
-
For Invasion Assay only: Thaw Matrigel on ice. Dilute Matrigel with serum-free medium and coat the top surface of the insert membrane (e.g., 50 µL per insert). Incubate at 37°C for at least 30 minutes to allow it to solidify.
-
For Migration Assay: No coating is needed.
-
-
Cell Seeding:
-
Pre-treat cells with this compound or DMSO for a specified duration (e.g., 24 hours).
-
Harvest cells and resuspend them in serum-free medium.
-
Seed cells (e.g., 5 x 104 cells in 200 µL) into the upper chamber of the Transwell insert.
-
-
Assay Incubation:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber (e.g., 600 µL).
-
Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell line (e.g., 12-48 hours).
-
-
Staining and Quantification:
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde or methanol for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image multiple random fields of view (e.g., 5 fields at 10x magnification) for each membrane using a microscope.
-
Count the number of migrated cells per field. The results can be presented as the average number of migrated cells per field or as a percentage of the control.
-
Immunofluorescence for E-cadherin Localization
This protocol visualizes the localization of epithelial markers at cell junctions.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with this compound or DMSO as required.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.
-
Incubate with primary antibody (e.g., anti-E-cadherin) diluted in blocking buffer overnight at 4°C in a humidified chamber.[1]
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope, assessing the integrity and localization of E-cadherin at cell-cell junctions.
-
Conclusion
This compound presents a targeted therapeutic strategy against cancers reliant on FAK signaling. Its mechanism of action is intrinsically linked to the modulation of the epithelial-mesenchymal transition. By inhibiting FAK, this compound disrupts the downstream PI3K/Akt and ERK pathways, which are critical for the transcriptional regulation and maintenance of a mesenchymal state. This leads to a reduction in cell migration and invasion and can promote an epithelial phenotype. The evidence suggests that the EMT status of a tumor may serve as a crucial biomarker for predicting the efficacy of this compound, particularly in combination therapies. The experimental protocols and data presented in this guide provide a robust framework for further investigation into the anti-EMT effects of this compound, aiding in the development of more effective cancer therapies.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative in vivo imaging of the effects of inhibiting integrin signalling via Src and FAK on cancer cell movement; effects on E-cadherin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epithelial-mesenchymal transition status is a remarkable biomarker for the combination treatment with avutometinib and this compound in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Cooperation between Snail1 and Twist in the Regulation of ZEB1 Expression during Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epithelial-mesenchymal transition status is a remarkable biomarker for the combination treatment with avutometinib and this compound in KRAS-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK regulates E-cadherin expression via p-SrcY416/p-ERK1/2/p-Stat3Y705 and PPARγ/miR-125b/Stat3 signaling pathway in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Activation of ZEB1 by Slug Leads to Cooperative Regulation of the EMT like Phenotype in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The molecular basis for Defactinib's synergy with other drugs
An In-depth Technical Guide: The Molecular Basis for Defactinib's Synergy with Other Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (VS-6063, PF-04554878) is an orally administered, potent, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a critical mediator of signals between cells and the extracellular matrix.[1][2] FAK is overexpressed in numerous cancers and plays a pivotal role in cell proliferation, survival, migration, and angiogenesis.[1][3] Its inhibition disrupts these crucial oncogenic signaling pathways.[1][4] However, the efficacy of this compound as a monotherapy has been modest. The true potential of this compound is emerging from its synergistic effects when combined with other therapeutic agents.[1][5]
Upregulation of FAK signaling is a frequent mechanism of both intrinsic and acquired resistance to various cancer therapies, including targeted therapies and chemotherapies.[4][6][7] By counteracting these resistance pathways, this compound can restore or enhance the efficacy of its partner drugs. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's synergistic activity with key classes of anti-cancer agents, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Synergy with RAF/MEK Inhibitors
The combination of this compound with RAF/MEK inhibitors represents the most clinically advanced and mechanistically understood synergy. This combination has shown significant promise in treating cancers with mutations in the RAS/RAF/MEK/ERK (MAPK) pathway, such as low-grade serous ovarian cancer (LGSOC) and KRAS-mutant non-small cell lung cancer (NSCLC).[3][8][9]
Molecular Basis
The MAPK pathway is a central signaling cascade that drives cell proliferation.[10] Inhibitors targeting RAF or MEK are effective in tumors with activating mutations in this pathway. However, their efficacy is often limited by a feedback reactivation mechanism involving FAK.[4][11][12]
-
FAK-Mediated Resistance: Inhibition of RAF or MEK leads to a compensatory activation of FAK.[11][12] This FAK activation provides an escape route for cancer cells, allowing them to bypass the MAPK blockade and maintain proliferation and survival signals, often through downstream pathways like RhoA, YAP, and PI3K/Akt.[4][12][13]
-
Dual Blockade: this compound prevents this compensatory FAK activation.[8][11] The concurrent inhibition of both the primary MAPK pathway (by the RAF/MEK inhibitor) and the FAK-mediated escape route (by this compound) results in a more complete, durable, and synergistic shutdown of oncogenic signaling.[11][13] Preclinical studies show that this combination leads to a greater reduction in phosphorylated ERK (pERK) and phosphorylated FAK (pFAK) than either agent alone.[13]
-
Overcoming Downstream Resistance: Beyond FAK activation, resistance to MAPK inhibitors can involve the induction of MYC and PI3K signaling. Preclinical data indicates that while a RAF/MEK inhibitor like avutometinib alone can induce MYC signaling, the combination with this compound overcomes this by inhibiting both MYC and PI3K pathway signatures.[13]
Data Presentation
The synergistic efficacy of combining this compound with a RAF/MEK inhibitor (Avutometinib/VS-6766) has been quantified in numerous preclinical and clinical studies.
Table 1: Preclinical Synergy of this compound and RAF/MEK Inhibitors
| Model System | Drug Combination | Synergy Metric | Value | Reference |
| LGSOC Patient-Derived Organoid | Avutometinib + this compound | Combination Index (CI) | 0.51 | [14] |
| LGSOC Patient-Derived Organoid | Avutometinib + this compound | Combination Index (CI) | 0.53 | [13] |
| DGC Organoids (Cdh1−/−RHOAY42C/+) | VS-6766 + this compound | ZIP Synergy Score | 11.681 | [15] |
| DGC Organoids (Cdh1−/−RHOAY42C/+) | VS-6766 + VS-4718 (FAKi) | ZIP Synergy Score | 23.675 | [15] |
| KRAS G12V mt NSCLC Cell Lines | VS-6766 + this compound | Composite Synergy Score | Strongest among KRAS mutants | [10][11] |
Note: A Combination Index (CI) < 1 and a ZIP synergy score > 10 are indicative of synergy.[11][15]
Table 2: Clinical Efficacy of Avutometinib (RAF/MEK inhibitor) and this compound Combination
| Trial Name (NCT) | Cancer Type | Patient Population | Objective Response Rate (ORR) | Reference |
| RAMP-201 (NCT04625270) | LGSOC | Recurrent, KRAS-mutant | 45% (Combination) vs. 10% (Avutometinib Mono) | [3] |
| RAMP-201 (NCT04625270) | LGSOC | Recurrent, KRAS-mutant | 44% | [13][16] |
| FRAME (NCT03875820) | LGSOC | Advanced | 42% | [3] |
| FRAME (NCT03875820) | LGSOC | Recurrent | 46% (All LGSOC), 64% (KRAS-mutant) | [14] |
| RAMP 202 (NCT04620330) | NSCLC | Advanced, KRAS G12V mutant | 11% (Confirmed Partial Response) | [17] |
Experimental Protocols
Protocol 1: 3D Proliferation Assay for Synergy Assessment in Organoids
-
Organoid Culture: Patient-derived low-grade serous ovarian cancer (LGSOC) organoids are cultured in Matrigel domes with appropriate growth media.[13]
-
Drug Treatment: Organoids are treated with a dose matrix of Avutometinib (e.g., 0-10 µM) and this compound (e.g., 0-10 µM) alone and in combination for a period of 3 to 5 days.[13][15]
-
Viability Assessment: Cell viability is measured using a luminescent assay, such as CellTiter-Glo 3D, which quantifies ATP levels.
-
Synergy Calculation: The resulting dose-response matrix is analyzed using software like SynergyFinder.[18] Synergy is quantified using models such as Zero Interaction Potency (ZIP) or by calculating a Combination Index (CI) via the Chou-Talalay method.[11][15]
Protocol 2: Western Blot Analysis of Pathway Inhibition
-
Model System: Cancer cell lines (e.g., DGC lines NUGC4, SNU668) or organoids are used.[15][18]
-
Treatment: Cells are treated with DMSO (control), this compound, a RAF/MEK inhibitor (e.g., VS-6766), or the combination for a specified time (e.g., 24 hours).[18]
-
Lysate Preparation: Cells are lysed, and protein concentration is determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key pathway proteins (e.g., p-FAK (Y397), Total FAK, p-ERK, Total ERK, p-AKT, Total AKT, Cleaved PARP).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and signals are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: this compound and RAF/MEK inhibitor synergy pathway.
Caption: Experimental workflow for assessing drug synergy.
Synergy with Immune Checkpoint Inhibitors
This compound can modulate the tumor microenvironment (TME), making it less hospitable for tumor growth and more susceptible to immune attack. This provides a strong rationale for its combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.[1][6]
Molecular Basis
FAK signaling is a key driver in creating a fibrotic and immunosuppressive TME.[19]
-
Reduction of Fibrosis: FAK promotes the activation of cancer-associated fibroblasts (CAFs), leading to the deposition of extracellular matrix proteins like collagen. This creates a dense fibrotic barrier that physically impedes the infiltration of cytotoxic T cells. This compound inhibits FAK in CAFs, reducing fibrosis and improving T cell access to the tumor.[19]
-
Decreased Immunosuppression: FAK signaling in tumor cells and myeloid cells promotes the recruitment of immunosuppressive cells, such as M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs), into the TME. By inhibiting FAK, this compound can shift the balance towards a more pro-inflammatory, anti-tumor immune milieu.[6][19]
-
Enhanced Antigen Presentation: Preclinical work suggests that the maximal response from combining FAK and PD-1 inhibitors is achieved with the addition of a cytotoxic agent (like gemcitabine) to bolster antigen presentation, creating a tripartite synergy.[19]
Data Presentation
Most data for this combination comes from preclinical models and early-phase clinical trials.
Table 3: Effects of this compound on the Tumor Microenvironment
| Model System | Finding | Implication | Reference |
| Pancreatic Cancer Animal Models | Reduced tumor fibrosis | Increased T cell infiltration | [19] |
| Pancreatic Cancer Animal Models | Decreased immunosuppressive myeloid cells | Enhanced anti-tumor immunity | [19] |
| Multiple Tumor Models | Downregulation of PD-L2 | Increased sensitivity to immunotherapy | [6] |
| Pancreatic, NSCLC, Mesothelioma | Ongoing Phase I/II Clinical Trials | Evaluating safety and efficacy of this compound + Pembrolizumab | [6] |
Experimental Protocols
Protocol 3: Immune Profiling of Tumors by Flow Cytometry
-
Model System: In vivo tumor models (e.g., pancreatic cancer xenografts) are treated with vehicle, this compound, an anti-PD-1 antibody, or the combination.[19]
-
Tumor Dissociation: At the end of the study, tumors are harvested, minced, and enzymatically digested to create a single-cell suspension.
-
Antibody Staining: The cell suspension is stained with a panel of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T cells; F4/80, CD206 for macrophages; Ly6G, Ly6C for MDSCs).
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer to quantify the percentage and absolute number of each immune cell subset within the TME.
-
Data Analysis: Comparison of immune cell populations across treatment groups reveals the immunomodulatory effects of the drugs.
Mandatory Visualization
Caption: this compound remodels the tumor microenvironment.
Synergy with CDK4/6 Inhibitors
A genome-scale screen identified Cyclin-Dependent Kinase 6 (CDK6) as a driver of resistance to FAK inhibition, providing a clear rationale for combining this compound with CDK4/6 inhibitors like Palbociclib.[15]
Molecular Basis
-
Resistance Mechanism: An unbiased, genome-scale open reading frame (ORF) screen was performed to find genes that, when overexpressed, confer resistance to this compound. CDK6 was identified as a top hit, indicating that increased CDK6 activity can bypass the anti-proliferative effects of FAK inhibition.[15]
-
Cell Cycle Control: CDK4 and CDK6 are key regulators of the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, Palbociclib induces G1 cell cycle arrest.
-
Synergistic Arrest: When combined, this compound and Palbociclib exert dual pressure on cell proliferation. In diffuse gastric cancer models, the combination significantly reduced cell numbers and induced a higher frequency of G0/G1 cell cycle arrest compared to either drug alone.[15]
Data Presentation
Table 4: Efficacy of this compound and Palbociclib in Diffuse Gastric Cancer (DGC) Models
| Model System | Treatment | Endpoint | Result | Reference |
| DGC Organoids (Cdh1−/−RHOAY42C/+) | This compound (1 µM) + Palbociclib (0.5 µM) | Organoid Number | Significant reduction vs. monotherapy | [15] |
| DGC Organoids (Cdh1−/−RHOAY42C/+) | This compound (1 µM) + Palbociclib (0.5 µM) | G0/G1 Cell Frequency (Flow Cytometry) | Significant increase vs. monotherapy | [15] |
| DGC Organoids (Cdh1−/−RHOAY42C/+) | This compound (1 µM) + Palbociclib (0.5 µM) | Morphology | Reversion to normal, hollow phenotype | [15] |
Experimental Protocols
Protocol 4: Genome-Scale Open Reading Frame (ORF) Screen for Resistance
-
Library Infection: A DGC organoid model (Cdh1−/−RHOAY42C/+) is infected with a pooled lentiviral ORF library containing thousands of barcoded human genes, leading to overexpression of a single gene per cell.[15]
-
Drug Selection: The infected cell population is split and treated with DMSO (control) or a FAK inhibitor (this compound).
-
Barcode Sequencing: After a period of selection, genomic DNA is extracted, and the barcodes corresponding to the ORFs are amplified and sequenced.
-
Hit Identification: Barcodes that are enriched in the this compound-treated population compared to the DMSO control represent genes that confer resistance. Genes with high z-scores in the drug-treated arm but not the control arm are nominated as resistance drivers (e.g., CDK6).[15]
Mandatory Visualization
Caption: Logic of FAK and CDK4/6 inhibitor synergy.
Conclusion
is primarily rooted in its ability to block FAK-mediated resistance and survival pathways. When combined with MAPK inhibitors, this compound closes a critical escape route used by cancer cells, leading to a more profound and durable pathway inhibition. With immunotherapies, it remodels the tumor microenvironment to be more permissive to an anti-tumor immune response. Furthermore, unbiased genetic screens have revealed rational combination strategies, such as with CDK4/6 inhibitors, to overcome intrinsic resistance to FAK blockade. These synergistic interactions position this compound as a versatile and powerful component of combination therapies, with the potential to significantly improve outcomes in a variety of challenging solid tumors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nottheseovaries.org [nottheseovaries.org]
- 9. onclive.com [onclive.com]
- 10. verastem.com [verastem.com]
- 11. verastem.com [verastem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacr.org [aacr.org]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
The In Vivo Pharmacodynamics of Defactinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo pharmacodynamics of Defactinib (VS-6063), a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] this compound's mechanism of action centers on disrupting key signaling pathways involved in cancer cell proliferation, survival, migration, and resistance to therapy.[2][3] This document summarizes key preclinical and clinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows.
Mechanism of Action
This compound is a small molecule kinase inhibitor that targets FAK, a non-receptor tyrosine kinase that is a critical mediator of signals from integrins and growth factor receptors in the extracellular matrix.[2][4] In many tumor types, FAK is overexpressed and constitutively activated, promoting tumor progression.[2][4] By inhibiting the autophosphorylation of FAK, this compound blocks the activation of several downstream signal transduction pathways, including the PI3K/Akt and RAS/MEK/ERK pathways.[4][5] This disruption leads to reduced tumor cell migration, proliferation, survival, and angiogenesis.[4] Furthermore, FAK inhibition by this compound has been shown to modulate the tumor microenvironment, enhancing anti-tumor immune responses and reducing fibrosis.[2]
Visualizing the FAK Signaling Pathway
The following diagram illustrates the central role of FAK in cellular signaling and the mechanism of inhibition by this compound.
In Vivo Preclinical Pharmacodynamics
This compound has demonstrated significant anti-tumor activity in a variety of preclinical in vivo models, both as a monotherapy and in combination with other agents.
Monotherapy Activity
In an imiquimod-induced psoriasis mouse model, this compound treatment significantly attenuated psoriasiform inflammation and epidermal hyperproliferation by reducing FAK phosphorylation.[6] In a pancreatic cancer xenograft model (PANC-1), mice treated with 40 mg/kg this compound daily for four weeks showed significantly suppressed tumor growth and metastasis.[7]
Combination Therapy
The combination of this compound with other targeted therapies has shown synergistic effects.
-
With MEK Inhibitors (Avutometinib): In high-grade endometrioid endometrial cancer (EAC) xenografts (UTE10), the combination of Avutometinib and a FAK inhibitor demonstrated superior tumor growth inhibition compared to either single agent.[8][9] This combination also induced tumor regressions in 5 out of 6 animals in a patient-derived LGSOC organoid model in vivo, an effect not seen with either agent alone.[10] The combination significantly reduced both pERK and pFAK levels.[9][10]
-
With Immune Checkpoint Inhibitors: Preclinical studies suggest that FAK/Pyk2 inhibitors like this compound can enhance the efficacy of anti-PD-1 antibodies.[11][12] This is attributed to this compound's ability to stimulate the proliferation of CD8+ cytotoxic T cells and inhibit tumor-associated macrophages.[11][12]
-
With Chemotherapy (Paclitaxel): In ovarian cancer models, this compound enhances the efficacy of paclitaxel.[13] Notably, while paclitaxel treatment enriched the population of cancer stem cells (CSCs), the combination with a FAK inhibitor attenuated this enrichment, suggesting a preferential targeting of CSCs by this compound.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies, as well as clinical trials.
Table 1: Preclinical In Vivo Efficacy
| Cancer Model | Treatment | Dosing Schedule | Outcome | Reference |
| Endometrioid Cancer (UTE10 Xenograft) | This compound + Avutometinib | Daily oral gavage, 5 days/week | Superior tumor growth inhibition vs. single agents (p<0.001) | [8] |
| Endometrioid Cancer (UTE10 Xenograft) | This compound + Avutometinib | Daily oral gavage, 5 days/week | Extended overall survival to >75 days (vs. 23 days for control) | [14] |
| Low-Grade Serous Ovarian Cancer (Organoid Xenograft) | This compound + Avutometinib | 2 weeks | Tumor regression in 5/6 animals | [10] |
| Pancreatic Cancer (PANC-1 Xenograft) | This compound (40 mg/kg) | Daily for 4 weeks | Significant suppression of tumor growth and metastasis | [7] |
| Desmoplastic Small Round Cell Tumor (JN-DSRCT-1) | This compound (50 mg/kg/day) + Dasatinib (50 mg/kg/day) | 28 days | Significant reduction in relative tumor volume | [15] |
Table 2: In Vitro Activity
| Cell Line(s) | Assay | Drug | IC50 / EC50 | Reference |
| Various Kinases | Kinase Assay | This compound | FAK: 0.6 nM, Pyk2: 0.6 nM (>100-fold selectivity) | |
| Endometrioid Cancer Cell Lines | Cell Viability | This compound | 1.7 - 3.8 µM | [16] |
| Thyroid Cancer (TT and K1 cells) | Cell Viability | This compound | 1.98 µM and 10.34 µM, respectively | |
| In vivo model | FAK phosphorylation | This compound | EC50 = 26 nM |
Table 3: Clinical Trial Efficacy (this compound + Avutometinib)
| Trial / Cancer Type | Patient Population | Outcome Metric | Result | Reference |
| FRAME (Phase 1) / LGSOC | All LGSOC patients | Objective Response Rate (ORR) | 42.3% (11 of 26) | [17][18] |
| FRAME (Phase 1) / LGSOC | All LGSOC patients | Median Progression-Free Survival (mPFS) | 20.1 months | [17][18] |
| FRAME (Phase 1) / LGSOC | KRAS-mutated LGSOC | Objective Response Rate (ORR) | 58.3% | [18] |
| FRAME (Phase 1) / LGSOC | KRAS-mutated LGSOC | Median Progression-Free Survival (mPFS) | 30.8 months | [18] |
| RAMP 201 (Phase 2) / LGSOC | KRAS-mutated LGSOC | Confirmed Objective Response Rate (ORR) | 44% | [19][20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. Below are representative protocols for in vivo assessment of this compound.
Xenograft Tumor Model Protocol
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., UTE10 endometrioid, PANC-1 pancreatic) are cultured under standard conditions.[7][9]
-
A specific number of cells (e.g., 1,000 for TOV-21G ovarian) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[9][13]
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and overall health are monitored.
-
The study concludes when tumors in the control group reach a predetermined size or at a specific time point (e.g., 28 days).[15]
-
Primary endpoints often include tumor growth inhibition and overall survival.[8][14]
-
-
Pharmacodynamic Analysis:
Visualizing the Xenograft Workflow
Clinical Pharmacodynamics and Application
Clinical studies have validated the preclinical rationale for this compound, particularly in combination with the RAF/MEK clamp Avutometinib. The Phase 1 FRAME trial established a recommended Phase 2 dose (RP2D) of this compound at 200 mg twice daily, combined with Avutometinib 3.2 mg twice weekly, on a 3-weeks-on, 1-week-off schedule.[17][22] Pharmacodynamic evaluations in patient biopsies confirmed that this combination therapy effectively suppressed p-MEK and p-ERK levels.[22][23]
This combination therapy received FDA approval in May 2025 for adult patients with recurrent KRAS-mutated low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy.[4][24] The approval was based on compelling efficacy data, including an objective response rate of 44% in this difficult-to-treat patient population.[20]
Visualizing Synergistic Action
The synergy between this compound and Avutometinib stems from the dual blockade of parallel and downstream signaling pathways, a crucial strategy to overcome the plasticity of intracellular signaling that leads to resistance.[23]
Conclusion
The in vivo pharmacodynamics of this compound are characterized by the effective inhibition of FAK and its downstream signaling pathways, leading to reduced tumor growth and metastasis. Preclinical data strongly support its synergistic activity with other targeted agents, most notably MEK inhibitors, and potentially with immunotherapy and chemotherapy. These findings have been translated into clinical success, with the approval of this compound in combination with Avutometinib for KRAS-mutated LGSOC. Ongoing research continues to explore the full potential of this compound in modulating the tumor microenvironment and overcoming therapeutic resistance across a range of solid tumors.[1][2]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of avutometinib and this compound in high-grade endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. FAK/PYK2 inhibitors this compound and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of Avutometinib in Combination with this compound in Solid Tumors, including Low-Grade Serious Ovarian Cancer | Nasdaq [nasdaq.com]
- 19. This compound: What is it and is it FDA approved? - Drugs.com [drugs.com]
- 20. mskcc.org [mskcc.org]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Avutometinib and this compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
Defactinib's Impact on Immune Cell Infiltration in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), and its significant effects on the tumor microenvironment (TME), with a particular focus on modulating immune cell infiltration. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols to aid in the research and development of FAK inhibitors as immunomodulatory agents in oncology.
Introduction: The Role of FAK in the Tumor Microenvironment
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a multitude of solid tumors, including mesothelioma, pancreatic, ovarian, and non-small cell lung cancer.[1] FAK plays a critical role in mediating signals from the extracellular matrix (ECM) and growth factor receptors, thereby influencing cancer cell proliferation, survival, migration, and invasion.[2][3] Beyond its direct effects on tumor cells, FAK is a key regulator of the TME.[4] It contributes to the creation of an immunosuppressive environment by influencing various cellular components, including cancer-associated fibroblasts (CAFs), myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs).[5][6] This immunosuppressive shield hinders the infiltration and function of cytotoxic T lymphocytes (CTLs), which are essential for anti-tumor immunity.[5]
This compound (VS-6063) is an orally bioavailable, potent, and selective inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[2][7] By targeting FAK, this compound not only exerts direct anti-tumor effects but also remodels the TME to be more permissive to an anti-tumor immune response.[1][6] This has positioned this compound as a promising agent for combination therapies with immune checkpoint inhibitors.[8]
Mechanism of Action: How this compound Modulates Immune Infiltration
This compound's primary mechanism of action is the inhibition of FAK autophosphorylation at tyrosine 397 (Y397), which is a critical step in its activation.[4] This inhibition sets off a cascade of downstream effects that collectively enhance immune cell infiltration and anti-tumor immunity.
Impact on the Stromal Microenvironment
FAK activation in CAFs promotes the production of extracellular matrix proteins, leading to a dense and fibrotic stroma that acts as a physical barrier to T cell infiltration.[8] FAK inhibition with this compound can alleviate this fibrosis. Furthermore, FAK signaling in cancer cells can drive the expression of chemokines that attract immunosuppressive cells. For instance, nuclear FAK can regulate the transcription of CCL5, a chemokine that recruits Tregs to the TME.[5] By blocking this, this compound can reduce the influx of these immunosuppressive cells.
Direct Effects on Immune Cells
This compound has been shown to directly impact various immune cell populations within the TME:
-
Cytotoxic T Lymphocytes (CTLs): Preclinical studies have demonstrated that FAK inhibition can stimulate the proliferation of CD8+ cytotoxic T cells.[9]
-
Regulatory T cells (Tregs): this compound treatment has been associated with a reduction in the number of immunosuppressive Tregs within the tumor.[10][11]
-
Myeloid-Derived Suppressor Cells (MDSCs): A decrease in peripheral and tumor-infiltrating MDSCs has been observed following this compound administration.[10][11]
-
Tumor-Associated Macrophages (TAMs): FAK inhibition can lead to a reduction in tumor-associated macrophages, which often exhibit an immunosuppressive M2 phenotype.[9] In some contexts, it may promote a shift towards a pro-inflammatory M1 macrophage phenotype.
The following diagram illustrates the signaling pathway through which this compound is thought to exert its immunomodulatory effects.
Quantitative Data on Immune Cell Infiltration
The following tables summarize the quantitative changes in immune cell populations observed in clinical studies of this compound.
Table 1: Immune Cell Changes in Malignant Pleural Mesothelioma (NCT02004028) [10][11][12][13]
| Immune Cell Population | Change with this compound Treatment | Method of Analysis |
| Naïve CD4+ T cells (CD45RA+PD-1+CD69+) | Increased | Flow Cytometry |
| Naïve CD8+ T cells (CD45RA+PD-1+CD69+) | Increased | Flow Cytometry |
| Myeloid Immunosuppressive Cells | Reduced | Flow Cytometry |
| Regulatory T cells (Tregs) | Reduced | Flow Cytometry |
| Exhausted T cells (PD-1+CD69+) | Reduced | Flow Cytometry |
| Peripheral MDSCs | Reduced | Flow Cytometry |
Table 2: Immune Cell Changes in Pancreatic Ductal Adenocarcinoma (Phase I Trial) [14][15]
| Immune Cell Population | Change with this compound + Pembrolizumab + Gemcitabine | Method of Analysis |
| Proliferating CD8+ T cells | Increased | Immunohistochemistry |
| Macrophages | Decreased | Immunohistochemistry |
Table 3: Immune and Stromal Cell Changes in Resectable Pancreatic Ductal Adenocarcinoma (Phase II Trial)
| Cell Population | Change with this compound + Pembrolizumab | Method of Analysis |
| FAP+ Fibroblast Density | Lower | Multiplex Immunohistochemistry (mIHC) |
| CD8+ T-cell Infiltration | 5.44-fold average increase (vs. 2.01-fold with pembrolizumab alone) | Multiplex Immunohistochemistry (mIHC) |
| M1 Macrophage Expression | Higher | Multiplex Immunohistochemistry (mIHC) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on tumor immune cell infiltration.
Multiplex Immunohistochemistry (mIHC) for Tumor Microenvironment Analysis
Multiplex immunohistochemistry allows for the simultaneous detection of multiple markers on a single tissue section, providing spatial context to the cellular composition of the TME.[1][9][10][16]
Protocol Overview:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Sections are blocked with a protein block solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The first primary antibody (e.g., anti-CD8) is applied and incubated overnight at 4°C.
-
Secondary Antibody and Detection: A species-specific HRP-conjugated secondary antibody is applied, followed by a tyramide signal amplification (TSA) reagent conjugated to a specific fluorophore (e.g., Opal 520).
-
Antibody Stripping: The primary and secondary antibodies are removed by a stripping step, which typically involves another round of heat-induced epitope retrieval.
-
Sequential Staining: Steps 3-6 are repeated for each subsequent primary antibody, using a different TSA-Opal fluorophore for each marker (e.g., anti-FoxP3 with Opal 570, anti-CD68 with Opal 620, anti-pan-cytokeratin with Opal 690).
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slide is mounted with a fluorescent mounting medium.
-
Imaging and Analysis: Slides are scanned using a multispectral imaging system (e.g., Vectra Polaris). Image analysis software is used to unmix the fluorescent signals and quantify the different cell populations and their spatial relationships.
Example Panel for Pancreatic Cancer:
-
T-cells: CD3, CD8, FoxP3
-
Macrophages: CD68 (pan-macrophage), CD163 (M2-like)
-
Fibroblasts: Fibroblast Activation Protein (FAP)
-
Tumor cells: Pan-cytokeratin
-
Checkpoint molecule: PD-L1
Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
Flow cytometry provides a quantitative analysis of the frequency of different immune cell subsets within a single-cell suspension of the tumor.[17][18]
Protocol Overview:
-
Tumor Dissociation: Fresh tumor tissue is mechanically minced and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Red blood cells are removed using an ACK lysis buffer.
-
Cell Staining:
-
Viability Staining: Cells are stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells from the analysis.
-
Surface Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against surface markers.
-
Intracellular/Intranuclear Staining (for Tregs): For markers like FoxP3, cells are fixed and permeabilized before incubation with the specific antibody.
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: Flow cytometry data is analyzed using software (e.g., FlowJo) to gate on specific cell populations and quantify their frequencies.
Example Flow Cytometry Panel for T-cell Subsets:
| Marker | Fluorochrome | Purpose |
| CD45 | AF700 | Pan-leukocyte marker |
| CD3 | APC-H7 | T-cell marker |
| CD4 | BUV395 | Helper T-cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cell marker |
| CD45RA | FITC | Naïve T-cell marker |
| CCR7 | PE-Cy7 | Naïve/Central Memory T-cell marker |
| PD-1 | BV421 | Exhaustion/Activation marker |
| TIM-3 | PE | Exhaustion marker |
| LAG-3 | APC | Exhaustion marker |
| FoxP3 | Alexa Fluor 647 | Regulatory T-cell marker |
| CD25 | BV605 | Regulatory T-cell/Activation marker |
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for assessing this compound's effect on immune infiltration and the logical relationship between this compound treatment and its immunological outcomes.
Experimental Workflow
Logical Relationship Diagram
Conclusion
This compound's ability to inhibit FAK presents a multifaceted approach to cancer therapy, extending beyond direct anti-tumor effects to the significant modulation of the tumor immune microenvironment. By alleviating stromal barriers and reducing the presence of immunosuppressive cells, while promoting the infiltration and activity of cytotoxic T lymphocytes, this compound can transform an immunologically "cold" tumor into a "hot" one. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug developers to further investigate and harness the immunomodulatory potential of FAK inhibitors like this compound, particularly in combination with immunotherapies, to improve patient outcomes in a variety of solid tumors.
References
- 1. Multiplex Immunohistochemistry for Mapping the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-cell co-stimulation in combination with targeting FAK drives enhanced anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. Multiplex Immunohistochemistry for Mapping the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.providence.org [digitalcommons.providence.org]
- 10. High-Throughput Multiplex Immunohistochemical Imaging of the Tumor and Its Microenvironment [e-crt.org]
- 11. New Human T Cell Exhaustion IMC™ Panel, 5 Antibodies | Standard BioTools [standardbio.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Phase I study of this compound combined with pembrolizumab and gemcitabine in patients with advanced cancer. - ASCO [asco.org]
- 15. mayo.edu [mayo.edu]
- 16. Development of a Multiplex Immunohistochemistry Workflow to Investigate the Immune Microenvironment in Mouse Models of Inflammatory Bowel Disease and Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Defactinib Treatment Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (also known as VS-6063 and PF-04554878) is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as proliferation, survival, migration, and angiogenesis.[2] Upregulation and constitutive activation of FAK are observed in numerous cancer types, making it a compelling target for therapeutic intervention.[2] this compound exhibits antiangiogenic and antineoplastic activities by disrupting these FAK-mediated signaling pathways.[3]
These application notes provide detailed protocols for the in vitro evaluation of this compound in cell culture, including methods for assessing its impact on cell viability, FAK signaling, and cell migration.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase activity of FAK.[4] By binding to the ATP-binding pocket of FAK, this compound prevents its autophosphorylation at tyrosine 397 (Tyr397), a critical step for its activation.[3] Inhibition of FAK autophosphorylation subsequently blocks the recruitment of Src family kinases and the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways.[5][6] This disruption of signaling ultimately leads to reduced cancer cell survival, proliferation, and migration.[7]
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound as a monotherapy has been determined in a range of cancer cell lines, demonstrating its varied efficacy across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| TT | Thyroid Cancer | 1.98[1] |
| K1 | Thyroid Cancer | 10.34[1] |
| UTE1 | Endometrial Cancer | 1.7 - 3.8[8] |
| UTE2 | Endometrial Cancer | 1.7 - 3.8[8] |
| UTE3 | Endometrial Cancer | 1.7 - 3.8[8] |
| UTE10 | Endometrial Cancer | 1.7 - 3.8[8] |
| UTE11 | Endometrial Cancer | 1.7 - 3.8[8] |
| SKOV3 | Ovarian Cancer | 5 ± 1[9] |
| OVCAR5 | Ovarian Cancer | 4 ± 1[9] |
| OVCAR8 | Ovarian Cancer | 4 ± 2[9] |
| A549 | Non-Small Cell Lung Cancer | 5.41 ± 0.21[10] |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway Inhibition by this compound
References
- 1. This compound | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
Determining the Potency of Defactinib: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Defactinib (VS-6063), a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), across various cancer cell lines. Understanding the IC50 value is a critical step in preclinical drug development, offering a quantitative measure of a drug's potency and informing its therapeutic potential.
Introduction to this compound
This compound is a second-generation, orally bioavailable small molecule inhibitor that targets FAK and Pyk2.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[2][3][4] Overexpression and constitutive activation of FAK are observed in numerous cancer types and are associated with poor prognosis and resistance to therapy.[5][6] By inhibiting FAK, this compound disrupts these oncogenic signaling cascades, leading to anti-tumor effects.[2][4]
This compound IC50 Values in Various Cancer Cell Lines
The IC50 value of this compound can vary significantly among different cancer cell lines, reflecting the diverse genetic and molecular landscapes of these tumors. The following table summarizes publicly available IC50 data for this compound in a range of cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Breast Cancer | JIMT-1 | 0.0737 | Inhibition of tube formation. |
| MDA-MB-231 | 0.152 | Inhibition of tube formation.[7] | |
| MDA-MB-231 | 0.281 | 3D Matrigel-on-top growth assay.[8] | |
| SkBr3 | > 10 | 3D Matrigel-on-top growth assay.[8] | |
| MDA-MB-453 | Not Determined | 3D Matrigel-on-top growth assay, showed resistance.[8] | |
| Endometrial Cancer | UTE1, UTE2, UTE3, UTE10, UTE11 | 1.7 - 3.8 | |
| Lung Cancer (NSCLC) | Various KRAS mutant lines | Not specified in this format | Modest clinical activity as monotherapy in heavily pretreated patients.[9] |
| Ovarian Cancer | SKOV3 | 5 ± 1 | |
| OVCAR5 | 4 ± 1 | ||
| OVCAR8 | 4 ± 2 | ||
| Pancreatic Cancer | Suit-2 | 2.0 - 5.0 | |
| MIA PaCa-2 | 10.35 (average) | Low sensitivity.[3] | |
| BxPC3 | 10.35 (average) | Moderate sensitivity.[3] | |
| AsPC-1 | 10.35 (average) | Moderate sensitivity.[3] | |
| Capan-1 | 10.35 (average) | Marked sensitivity.[3] | |
| Beta-TC-3 | 10.35 (average) | Marked sensitivity.[3] | |
| Thyroid Cancer | TT | 1.98 | |
| K1 | 10.34 | ||
| Biochemical Assay | Recombinant human FAK | < 0.0006 | ATP-competitive inhibitor.[1][9] |
| Recombinant human Pyk2 | < 0.0006 | ATP-competitive inhibitor.[1][9] |
Experimental Protocols
Determining this compound IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[10][11] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (CAS No. 1073154-85-4)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS), sterile filtered
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.[12]
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][12]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound's inhibition of the FAK signaling pathway.
Conclusion
These application notes provide a framework for the consistent and reliable determination of this compound IC50 values in various cancer cell lines. The provided protocol for the MTT assay is a widely accepted method for assessing cell viability and drug potency. The visualization of the experimental workflow and the FAK signaling pathway offers a clear understanding of the practical and theoretical aspects of this research. Adherence to these guidelines will aid researchers in generating robust and reproducible data, which is essential for the continued development of targeted cancer therapies like this compound.
References
- 1. Portico [access.portico.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sensitivity of Pancreatic Cancer Cell Lines to Clinically Approved FAK Inhibitors: Enhanced Cytotoxicity Through Combination with Oncolytic Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of p-FAK Levels Following Defactinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular processes such as adhesion, migration, proliferation, and survival. Dysregulation of FAK signaling is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. Defactinib (VS-6063) is a potent and selective inhibitor of FAK and its closely related family member, Proline-rich Tyrosine Kinase 2 (Pyk2).[1] The primary mechanism of action of this compound involves the inhibition of FAK autophosphorylation at Tyrosine 397 (Tyr397), a critical step for the recruitment and activation of downstream signaling molecules, including Src family kinases, PI3K, and PLCγ.[1][2]
This document provides detailed application notes and protocols for the analysis of phosphorylated FAK (p-FAK) levels by Western blot following treatment with this compound. These guidelines are intended to assist researchers in accurately assessing the pharmacodynamic effects of this compound on the FAK signaling pathway in a laboratory setting.
Data Presentation
The following table summarizes the effects of this compound on p-FAK levels in various cancer cell lines as determined by Western blot analysis.
| Cell Line | This compound Concentration | Treatment Time | Effect on p-FAK (Tyr397) | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | 10 µM | 2 hours | Reduced phosphorylation | [3] |
| Taxane-resistant HeyA8-MDR cells | Dose-dependent (0.001-10 µM) | 3 hours | Statistically significant inhibition | [4] |
| HER2+ Breast Cancer (MDA-MB-453) | 0.3–1.0 µM | Not specified | Decreased levels | [5] |
| HER2+ Breast Cancer (SkBr3) | 0.004 µM | Not specified | Decreased levels | [5] |
| Urothelial Cancer (7-day RT4 and T24) | 100 µM | 3 x 2 hours | Absent | [6] |
| Low-Grade Serous Ovarian Cancer (LGSOC) cell lines (5 lines) | Clinical Cmax concentrations | 1 hour | Reduction | [7] |
| Human Keratinocytes | Not specified | Not specified | Reversed R848-induced increase | [2] |
| A549 (Human Lung Cancer) | 10 and 100 nM | 24 hours | Degradation (as part of a PROTAC) | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound action and the experimental procedure, the following diagrams have been generated.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-FAK.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 3, 6, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK at Tyr397 (p-FAK Tyr397) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (for Total FAK and Loading Control):
-
To normalize the p-FAK signal, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, the membrane is re-blocked and re-probed with a primary antibody for total FAK and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis
-
Densitometry: Quantify the band intensities for p-FAK, total FAK, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the p-FAK band intensity to the total FAK band intensity or the loading control band intensity to account for any variations in protein loading.
-
Data Interpretation: Compare the normalized p-FAK levels in this compound-treated samples to the vehicle-treated control to determine the dose- and time-dependent effects of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 5. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
Application Note: Measuring Cell Migration Inhibition by Defactinib Using a Transwell Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Cell migration is a fundamental biological process crucial for embryonic development, tissue repair, and immune responses. However, in pathological contexts such as cancer, aberrant cell migration contributes to tumor invasion and metastasis.[1] Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of cell migration.[2][3] It integrates signals from integrins and growth factor receptors to control cell motility and survival.[4][5] Given its role in cancer progression, FAK has emerged as a significant therapeutic target.[6][7]
Defactinib (VS-6063) is a potent, selective, and orally administered small-molecule inhibitor of FAK and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[8][9] By blocking FAK activity, this compound disrupts downstream signaling pathways, thereby inhibiting tumor cell migration, proliferation, and survival.[4][10] This application note provides a detailed protocol for utilizing the Transwell migration assay (also known as the Boyden chamber assay) to quantify the inhibitory effects of this compound on cancer cell migration.[11][12]
Mechanism of Action: this compound Inhibition of FAK Signaling
FAK is a central node in the signaling cascade that governs cell migration. Upon activation by integrin binding to the extracellular matrix (ECM), FAK undergoes autophosphorylation at the Tyrosine-397 (Y397) residue.[13][14] This creates a high-affinity binding site for the Src Homology 2 (SH2) domain of Src family kinases. The resulting FAK/Src complex phosphorylates downstream substrates, including p130Cas, activating pathways like PI3K/Akt and Ras/MEK/ERK that ultimately drive cytoskeletal rearrangements and promote cell migration.[1][4][13]
This compound acts as an ATP-competitive inhibitor of the FAK kinase domain, preventing its autophosphorylation and subsequent activation.[9] This blockade effectively shuts down the downstream signaling cascades responsible for cell motility.[4][15]
Caption: this compound inhibits FAK autophosphorylation, blocking downstream pro-migratory signaling.
Quantitative Data: Potency of this compound
This compound has demonstrated high potency in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are critical for determining the appropriate concentration range for in vitro experiments like the Transwell migration assay. It is advisable to use concentrations that inhibit migration without causing significant cytotoxicity, to ensure the observed effects are not due to cell death.[16]
| Target/Cell Line | Assay Type | Potency (IC50 / EC50) | Reference(s) |
| Focal Adhesion Kinase (FAK) | In vitro kinase assay | 0.6 nM | [7][8] |
| Proline-rich Tyrosine Kinase 2 (Pyk2) | In vitro kinase assay | 0.6 nM | [9] |
| Endometrial Cancer Cell Lines | Cell Viability Assay | 1.7 - 3.8 µM | [17] |
| Thyroid Cancer Cells (TT, K1) | Cell Viability Assay | 1.98 µM, 10.34 µM respectively | |
| FAK Phosphorylation (in vivo) | In vivo analysis | 26 nM (EC50) |
Experimental Workflow: Transwell Migration Assay
The Transwell assay protocol involves several key stages, from cell preparation to final quantification. The workflow below outlines the critical steps for assessing the effect of this compound on cell migration.
Caption: Step-by-step workflow for the this compound Transwell migration assay.
Detailed Protocol for Transwell Migration Assay
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[18]
Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., HT-1080, MDA-MB-231)
-
Transwell Inserts: 24-well format with 8.0 µm pore size polycarbonate membranes (pore size may need optimization based on cell type)[11][19]
-
Culture Plates: 24-well tissue culture plates
-
Complete Growth Medium: Appropriate for the cell line (e.g., DMEM + 10% Fetal Bovine Serum (FBS))
-
Serum-Free Medium: Basal medium without FBS (e.g., DMEM)
-
Chemoattractant: FBS or a specific growth factor (e.g., EGF)
-
This compound: Solubilized in DMSO to create a concentrated stock solution (e.g., 10 mM) and stored at -20°C.
-
Vehicle Control: DMSO
-
Reagents for Fixation/Staining: 4% Paraformaldehyde (PFA) or Methanol, 0.1% Crystal Violet solution, Phosphate-Buffered Saline (PBS)
-
Cotton Swabs
-
Microscope with imaging capabilities
Step-by-Step Procedure
-
Cell Preparation (24 hours prior to assay):
-
Culture cells until they reach 80-90% confluency.[11]
-
Harvest cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend cells in serum-free medium and perform a cell count.
-
To synchronize the cells and increase their responsiveness to chemoattractants, starve the cells by culturing them in serum-free medium for 12-24 hours.
-
-
Assay Setup:
-
Prepare the chemoattractant solution. A common chemoattractant is complete growth medium (e.g., DMEM + 10% FBS).[19]
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.[19] For a negative control, add 600 µL of serum-free medium.
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding and Treatment:
-
Harvest the starved cells and resuspend them in serum-free medium at a pre-optimized concentration (a good starting point is 1 x 10^6 cells/mL).[19]
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aliquot the cell suspension and add the appropriate concentration of this compound or vehicle control. Mix gently.
-
Seed 100 µL of the cell suspension (containing this compound or vehicle) into the upper chamber of each Transwell insert. This corresponds to 1 x 10^5 cells per insert.[11]
-
Incubate the plate for 10 minutes at 37°C to allow cells to settle.[11]
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
The optimal incubation time depends on the cell type's migratory capacity and should be determined empirically (typically ranges from 4 to 24 hours).[18]
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated cells and medium from the inside (top surface) of the insert. Be careful not to puncture the membrane.[20]
-
Fix the migrated cells on the bottom of the membrane by submerging the insert in a well containing a fixing solution (e.g., 4% PFA or 100% methanol) for 10-15 minutes at room temperature.[11]
-
Wash the inserts by briefly dipping them in PBS.
-
Stain the cells by placing the inserts in a well containing 0.1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
-
Quantification and Data Analysis:
-
Once dry, place the insert on a microscope slide.
-
Using a light microscope, count the number of stained (migrated) cells on the bottom of the membrane.
-
To ensure representative data, count cells from at least 4-5 random fields of view per membrane and calculate the average.
-
Compare the average number of migrated cells in this compound-treated groups to the vehicle-treated control group. Data can be expressed as a percentage of migration relative to the control.
-
Optimization and Controls
-
Cell Seeding Density: Titrate the number of cells seeded to ensure a countable monolayer of migrated cells without oversaturation of the membrane pores.[18]
-
This compound Concentration: Perform a dose-response curve using a range of this compound concentrations (e.g., 1 nM to 10 µM) based on the IC50 data to determine the optimal inhibitory concentration.
-
Incubation Time: A time-course experiment (e.g., 4, 8, 16, 24 hours) should be conducted to find the time point with the maximal difference between control and treated groups.[18]
-
Controls: Always include a negative control (no chemoattractant) to measure random migration and a positive/vehicle control (chemoattractant + DMSO) to measure maximal stimulated migration.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Identification of this compound derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. letswinpc.org [letswinpc.org]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
Application Notes and Protocols: Establishing a Defactinib-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, migration, proliferation, and survival, making it a key target in oncology.[3][4] It is involved in signal transduction from the extracellular matrix to the cell interior, influencing downstream pathways such as PI3K/AKT and MAPK/ERK.[5][6] Overexpression of FAK is associated with poor prognosis in various cancers and can mediate resistance to other therapies.[3] This document provides a detailed protocol for establishing and characterizing a this compound-resistant cancer cell line, a crucial tool for studying resistance mechanisms and developing novel therapeutic strategies.
Mechanisms of Acquired Resistance to this compound
The primary mechanism of acquired resistance to FAK inhibitors like this compound involves the reactivation of FAK through bypass signaling pathways. A key event is the re-phosphorylation of FAK at tyrosine 397 (Y397), which can be mediated by various Receptor Tyrosine Kinases (RTKs).[7]
Key resistance pathways include:
-
Upregulation of RTKs: Cancer cells can upregulate RTKs such as HER2 (ERBB2) and EGFR. These RTKs can directly phosphorylate FAK at Y397, thus restoring its activity despite the presence of a FAK kinase inhibitor.[7]
-
Compensatory RTK Reprogramming: Inhibition of FAK can lead to two types of compensatory RTK reprogramming:
-
Rapid Activation: In cells with high baseline RTK levels (RTKHigh), FAK inhibition can cause a rapid phosphorylation and activation of these RTKs.[7]
-
Long-term Acquisition: In cells with low baseline RTK levels (RTKLow), prolonged exposure to this compound can induce the expression of novel RTKs not present in the parental cells.[7]
-
-
Activation of Downstream Pathways: The reactivation of FAK leads to the subsequent activation of downstream pro-survival signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[6][7]
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| HER2Low (+Dox) | 0.052 | - | - | [7] |
| HER2High (-Dox) | 1.58 | - | 30.4x | [7] |
| UTE1 | - | 1.7 - 3.8 (this compound) | - | [8] |
| UTE2 | - | 1.7 - 3.8 (this compound) | - | [8] |
| UTE3 | - | 1.7 - 3.8 (this compound) | - | [8] |
| UTE10 | - | 1.7 - 3.8 (this compound) | - | [8] |
| UTE11 | - | 1.7 - 3.8 (this compound) | - | [8] |
Note: The data presented here is illustrative and compiled from different studies. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to escalating concentrations of the drug.[9][10][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (VS-6063)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell counting kit (e.g., CCK-8, MTT)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of this compound: a. Seed parental cells in 96-well plates at an appropriate density. b. The following day, treat the cells with a range of this compound concentrations. Include a DMSO-only control. c. After 72-96 hours of incubation, assess cell viability using a CCK-8 or MTT assay.[9][12] d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Induce Resistance: a. Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).[11] b. Maintain the cells in this medium, changing the medium every 2-3 days. c. Once the cells resume a normal growth rate and morphology, subculture them and increase the this compound concentration by 1.5 to 2-fold.[11] d. Repeat this process of gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each concentration step.[10] e. Continue this dose-escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Phenotype: a. After establishing a resistant cell line, maintain it in a drug-free medium for several passages to ensure the stability of the resistant phenotype.[9] b. Re-determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.[13]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.[14][15]
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed both parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 72-96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability against the drug concentration to determine the IC50 values.
Protocol 3: Western Blot Analysis of FAK Signaling Pathway
This protocol is used to analyze the expression and phosphorylation status of FAK and downstream signaling proteins.[16][17][18]
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-total FAK, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-HER2, anti-EGFR, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the parental and resistant cells (both untreated and treated with this compound) with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.[16]
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analyze the band intensities to compare the protein expression and phosphorylation levels between the parental and resistant cells.
Protocol 4: RNA Sequencing (RNA-Seq) for Transcriptomic Analysis
RNA-Seq can be employed to identify global changes in gene expression associated with this compound resistance.[19][20][21]
General Workflow:
-
RNA Extraction: Isolate high-quality total RNA from both parental and this compound-resistant cell lines.
-
Library Preparation: Construct RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the resistant cells compared to the parental cells.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways and biological processes that are enriched among the differentially expressed genes. This can provide insights into the molecular mechanisms of resistance.[22]
-
Mandatory Visualizations
References
- 1. This compound | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. blog.championsoncology.com [blog.championsoncology.com]
- 21. RNA-Seq in Cancer Research: Driving Precision Medicine Forward [lexogen.com]
- 22. Integration of Single-Cell RNA-Sequencing and Network Analysis to Investigate Mechanisms of Drug Resistance | Springer Nature Experiments [experiments.springernature.com]
Application Note: Visualizing FAK Relocalization Upon Defactinib Treatment Using Immunofluorescence
For Research Use Only.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[1][2] Dysregulation of FAK signaling is implicated in the progression of various cancers, making it a compelling therapeutic target.[2][3] Defactinib (VS-6063) is a potent and selective inhibitor of FAK, that has been investigated for its anti-tumor activities.[4][5] By inhibiting the kinase activity of FAK, this compound disrupts downstream signaling pathways, leading to reduced cancer cell survival and invasiveness.[4] This application note provides a detailed protocol for immunofluorescence staining to visualize the subcellular localization of FAK in response to this compound treatment.
Principle
Immunofluorescence (IF) is a powerful technique used to visualize the distribution of specific proteins within a cell. This protocol outlines the methodology for fixing and permeabilizing cells, followed by incubation with a primary antibody specific for FAK and a fluorescently labeled secondary antibody for detection. By comparing the localization of FAK in untreated versus this compound-treated cells, researchers can qualitatively and quantitatively assess the impact of FAK inhibition on its recruitment to and dispersal from focal adhesions.
Signaling Pathway and Experimental Workflow
Experimental Protocol
Materials and Reagents
-
Cells of interest (e.g., HeLa, MDA-MB-231)
-
This compound (VS-6063)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass coverslips
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: Rabbit anti-FAK
-
Secondary antibody: Goat anti-rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place one in each well of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the specified duration (e.g., 2-24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (5% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAK antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope equipped with the appropriate filters.
-
Capture images of both the vehicle-treated and this compound-treated cells using identical acquisition settings.
-
Analyze the images to assess the localization of FAK. This can be done qualitatively by observing the distribution of the fluorescence signal and quantitatively by measuring parameters such as the number, size, and intensity of FAK-positive focal adhesions.
-
Data Presentation: Quantitative Analysis of FAK Localization
The effect of this compound on FAK localization can be quantified by analyzing the immunofluorescence images. Parameters such as the number of focal adhesions per cell, the average size of focal adhesions, and the intensity of FAK staining within focal adhesions can be measured using image analysis software (e.g., ImageJ/Fiji).
| Treatment Group | Number of Focal Adhesions per Cell (Mean ± SD) | Average Focal Adhesion Area (µm²) (Mean ± SD) | FAK Intensity in Focal Adhesions (Arbitrary Units) (Mean ± SD) |
| Vehicle Control | 85 ± 12 | 1.2 ± 0.3 | 1500 ± 250 |
| This compound (1 µM) | 42 ± 9 | 0.7 ± 0.2 | 850 ± 180 |
Table 1: Example quantitative data on the effect of this compound on FAK localization. Data are presented as mean ± standard deviation from the analysis of at least 50 cells per condition.
Expected Results
In vehicle-treated cells, FAK is expected to exhibit a distinct localization to focal adhesions, appearing as elongated, punctate structures, particularly at the cell periphery. Upon treatment with this compound, a noticeable change in FAK localization is anticipated. The inhibition of FAK kinase activity is expected to lead to a reduction in the number and size of focal adhesions. Consequently, the immunofluorescence signal for FAK at these sites is expected to decrease, with a more diffuse cytoplasmic staining pattern becoming apparent. The quantitative data should reflect these observations, showing a significant decrease in the number, size, and intensity of FAK-positive focal adhesions in this compound-treated cells compared to the vehicle control.
Troubleshooting
-
High Background Staining:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Perform sufficient washing steps.
-
-
Weak or No Signal:
-
Confirm the expression of FAK in the cell line used.
-
Check the activity of the primary and secondary antibodies.
-
Ensure proper fixation and permeabilization.
-
-
Photobleaching:
-
Use an anti-fade mounting medium.
-
Minimize exposure to the excitation light source.
-
Conclusion
This application note provides a comprehensive protocol for the immunofluorescence staining of FAK to investigate its subcellular relocalization following treatment with the FAK inhibitor this compound. The described methodology, coupled with quantitative image analysis, offers a robust approach for researchers in cell biology and drug development to study the cellular effects of FAK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase modulates tension signaling to control actin and focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Focal Adhesion Kinase Stabilizes the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
MTT assay to assess cell viability with Defactinib treatment
An MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure cell viability and proliferation in response to various treatments, including anti-cancer drugs like Defactinib.
This compound (VS-6063) is an orally available, selective, and potent inhibitor of Focal Adhesion Kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are frequently observed in various human cancers, making it an attractive target for cancer therapy. By inhibiting FAK, this compound disrupts key signaling pathways involved in tumor growth and metastasis.
This application note provides a detailed protocol for assessing the effect of this compound on the viability of cancer cells using the MTT assay.
Key Principles of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric assay that measures the viability of cells. The assay is based on the cleavage of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The formazan crystals are insoluble in aqueous solutions and are dissolved in a solubilizing agent. The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (usually between 500 and 600 nm) using a multi-well plate reader. The absorbance is directly proportional to the number of viable cells.
Application in this compound Treatment
The MTT assay can be effectively used to determine the cytotoxic or cytostatic effects of this compound on cancer cells. By treating cancer cell lines with varying concentrations of this compound, a dose-response curve can be generated, and the IC50 (half-maximal inhibitory concentration) value can be calculated. The IC50 value represents the concentration of the drug that is required to inhibit the growth of 50% of the cell population and is a crucial parameter for evaluating the potency of a cytotoxic agent.
Experimental Protocol
Materials and Reagents
-
Cancer cell line of interest (e.g., breast, lung, ovarian cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (VS-6063)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical concentration range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using a suitable software program (e.g., GraphPad Prism).
-
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for easy comparison of the effects of different concentrations of this compound on cell viability.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.08 | 100 |
| 0.01 | 1.210 | 0.07 | 96.8 |
| 0.1 | 1.100 | 0.06 | 88.0 |
| 1 | 0.850 | 0.05 | 68.0 |
| 10 | 0.450 | 0.04 | 36.0 |
| 100 | 0.150 | 0.03 | 12.0 |
Visualizations
Caption: this compound inhibits FAK signaling.
Caption: MTT assay experimental workflow.
Caption: Logical flow of the experimental design.
Application Notes and Protocols for Studying Defactinib's Protein Interactions Using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (VS-6063) is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] FAK is often overexpressed in various cancers and is implicated in tumor progression and metastasis.[2] this compound exerts its therapeutic effects by inhibiting FAK phosphorylation, which in turn modulates downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways.[1][3] Understanding the protein-protein interactions of FAK and how they are modulated by this compound is critical for elucidating its mechanism of action and for the development of novel cancer therapies.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context. This method involves the enrichment of a specific "bait" protein from a cell lysate using an antibody, which in turn "pulls down" any associated "prey" proteins. These interacting partners can then be identified by downstream applications such as Western blotting or mass spectrometry. This application note provides a detailed protocol for utilizing Co-IP to investigate the protein interactions of FAK and the effect of this compound on these interactions.
Principle of Co-immunoprecipitation
The principle of Co-IP is based on the specific recognition of a target protein by an antibody. The antibody-protein complex is then captured on a solid-phase support, typically agarose or magnetic beads conjugated with Protein A or Protein G. Any proteins that are part of a complex with the target protein will also be isolated. The entire complex is then eluted from the beads and analyzed.
When studying the effect of a drug like this compound, the inhibitor can be introduced at various stages of the experiment. Cells can be pre-treated with this compound to assess its impact on the formation or stability of protein complexes in vivo.
Key Protein Interactions of FAK
Recent studies have utilized Co-IP followed by mass spectrometry to identify novel interacting partners of FAK. In human colon cancer cells (HCT-116), Co-IP with an anti-FAK antibody led to the identification of several interacting proteins, including:
-
Zyxin: A protein involved in the regulation of the actin cytoskeleton and cell motility.
-
Nesprin-1: A nuclear envelope protein that connects the nucleus to the cytoskeleton.
-
Desmoplakin: A key component of desmosomes, which are crucial for cell-cell adhesion.
The interaction of these proteins with FAK was further validated, and treatment with FAK inhibitors, including this compound, was shown to diminish the levels of these interacting proteins, suggesting that FAK activity is important for maintaining these protein complexes.
Data Presentation
Quantitative analysis of Co-IP experiments, often performed using mass spectrometry, can provide valuable insights into the changes in protein-protein interactions upon drug treatment. The data can be presented in a tabular format to clearly illustrate these changes.
Table 1: Example of Quantitative Mass Spectrometry Data from a FAK Co-IP Experiment with this compound Treatment. This table represents hypothetical data based on published findings, showcasing the change in the abundance of FAK-interacting proteins after treating cells with this compound.
| Bait Protein | Prey Protein | Treatment | Fold Change (Treated/Control) | p-value |
| FAK | Zyxin | This compound (1 µM) | 0.45 | <0.05 |
| FAK | Nesprin-1 | This compound (1 µM) | 0.60 | <0.05 |
| FAK | Desmoplakin | This compound (1 µM) | 0.52 | <0.05 |
| FAK | Src | This compound (1 µM) | 0.95 | >0.05 (NS) |
NS: Not Significant
Experimental Protocols
This section provides a detailed protocol for performing a Co-IP experiment to study the effect of this compound on the interaction between FAK and a putative binding partner.
Materials and Reagents
-
Cell Lines: Human cancer cell line known to express FAK (e.g., HCT-116, MDA-MB-231).
-
This compound (VS-6063): Stock solution in DMSO.
-
Antibodies:
-
Rabbit anti-FAK antibody (for immunoprecipitation)
-
Mouse anti-prey protein antibody (for Western blot detection)
-
Normal Rabbit IgG (as a negative control)
-
HRP-conjugated anti-mouse secondary antibody
-
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitors just before use.
-
Protein A/G Agarose or Magnetic Beads
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
Phosphate Buffered Saline (PBS)
-
Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), TBST, and ECL substrate.
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 24 hours).
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer to the cells and scrape them. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentration of all samples with Co-IP Lysis Buffer.
4. Pre-clearing the Lysate: a. To 1 mg of total protein, add 20 µL of Protein A/G beads. b. Incubate for 1 hour at 4°C on a rotator. c. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This step helps to reduce non-specific binding.
5. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-FAK antibody or Normal Rabbit IgG. b. Incubate overnight at 4°C on a rotator.
6. Bead Capture: a. Add 30 µL of Protein A/G beads to the lysate-antibody mixture. b. Incubate for 2-4 hours at 4°C on a rotator.
7. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all supernatant.
8. Elution: a. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins. c. Centrifuge the beads and collect the supernatant containing the eluted proteins.
9. Western Blot Analysis: a. Load the eluted samples, along with an input sample (a small fraction of the initial cell lysate), onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the prey protein overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathway
This compound's inhibition of FAK has significant effects on downstream signaling pathways that are critical for cancer cell survival and proliferation. The following diagram illustrates the central role of FAK and the impact of this compound.
Conclusion
Co-immunoprecipitation is an invaluable technique for investigating the protein-protein interactions of FAK and for characterizing the molecular effects of FAK inhibitors like this compound. The protocols and information provided in this application note offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the intricate signaling networks regulated by FAK and how they can be targeted for therapeutic intervention. Careful optimization of the Co-IP protocol, particularly the lysis and wash conditions, is crucial for obtaining reliable and reproducible results.
References
- 1. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: CRISPR-Cas9 Knockout of FAK to Mimic Defactinib Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are frequently observed in various cancers, correlating with increased malignancy and metastasis.[3] FAK integrates signals from integrins and growth factor receptors, activating downstream pathways such as PI3K/AKT and MAPK/ERK.[4][5] Given its central role in tumor progression, FAK has emerged as a promising therapeutic target.
Defactinib (VS-6063) is a potent and selective small molecule inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[6][7] By competing with ATP, this compound inhibits FAK autophosphorylation at Tyrosine 397 (Y397), a critical step for its activation and the recruitment of downstream signaling partners like Src.[8][9] This inhibition leads to the suppression of tumor cell migration, proliferation, and survival.[3][8]
CRISPR-Cas9 technology offers a powerful tool for precise gene editing, enabling the complete knockout of FAK expression. This genetic approach provides a valuable method to study the functional consequences of FAK loss and to validate the on-target effects of pharmacological inhibitors like this compound. By comparing the cellular phenotypes induced by FAK knockout with those resulting from this compound treatment, researchers can gain deeper insights into the specific role of FAK in cancer and confirm that the effects of this compound are indeed mediated through FAK inhibition.
This document provides detailed protocols for CRISPR-Cas9-mediated knockout of FAK, along with methodologies for assays to quantitatively assess and compare the effects of FAK knockout and this compound treatment on cancer cell lines.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of FAK knockout and this compound treatment on cancer cell lines.
| Treatment/Modification | Cell Line | Assay | Result | Reference |
| FAK CRISPR Knockout | Gastric Cancer (MKN45) | Cell Proliferation (CCK-8) | Significant decrease in proliferation | [10] |
| FAK CRISPR Knockout | Gastric Cancer (MKN45) | Cell Migration (Transwell) | Significant decrease in migration | [10] |
| FAK CRISPR Knockout | Gastric Cancer (MKN45) | Cell Invasion (Transwell) | Significant decrease in invasion | [10] |
| This compound (10 µM) | Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Proliferation | Significant reduction in proliferation | [8] |
| This compound (IC50: 2.0-5.0 µM) | Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Viability | Dose-dependent decrease in viability | [8] |
| This compound (2.5 µM) | Diffuse Gastric Cancer (SNU668) | Cell Viability | Inhibition of cell viability | [9] |
| Treatment | Cell Line | IC50 Value | Reference |
| This compound | Pancreatic Ductal Adenocarcinoma (Suit-2) | 2.0-5.0 µM | [8] |
| This compound | KRAS mutant NSCLC | Modest clinical activity as monotherapy | [6] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of FAK
This protocol describes the generation of a stable FAK knockout cancer cell line using the CRISPR-Cas9 system.
1.1. sgRNA Design and Plasmid Construction
-
Design single guide RNAs (sgRNAs) targeting an early exon of the FAK gene (PTK2). Use online design tools like CHOPCHOP (--INVALID-LINK--) to identify sgRNAs with high predicted efficiency and low off-target effects.[11]
-
Synthesize and anneal complementary oligonucleotides for the selected sgRNA sequences.
-
Clone the annealed sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) according to the manufacturer's protocol. This vector co-expresses Cas9 and a fluorescent marker for selection.
-
Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger sequencing.
1.2. Transfection of Cancer Cells
-
Culture a chosen cancer cell line (e.g., a human gastric cancer cell line like MKN45) in appropriate media and conditions until they reach 70-80% confluency in a 6-well plate.[10]
-
Transfect the cells with the FAK-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.
-
As a control, transfect a separate set of cells with a non-targeting sgRNA control plasmid.
1.3. Selection of Knockout Cells
-
48 hours post-transfection, detach the cells and sort for GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells that have taken up the plasmid.
-
Plate the sorted cells at a low density in 10-cm dishes or perform single-cell sorting into 96-well plates to isolate individual clones.
-
Allow the single cells to grow into colonies.
1.4. Validation of FAK Knockout
-
Genomic DNA Analysis:
-
Extract genomic DNA from individual clones.
-
Amplify the FAK target region by PCR.
-
Perform a T7 Endonuclease I (T7E1) assay or Sanger sequencing of the PCR products to detect insertions and deletions (indels) that indicate successful gene editing.[12]
-
-
Western Blot Analysis:
-
Lyse the cells from each clone and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against FAK to confirm the absence of FAK protein expression.[13]
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Protocol 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Culture the parental (wild-type) cancer cell line in appropriate media.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[8]
Protocol 3: Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or use FAK knockout and control cells.
-
After the desired incubation period (e.g., 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media (with or without this compound for the treatment group).
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
Protocol 5: Transwell Invasion Assay
-
Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Seed 5 x 10^4 cells in serum-free medium into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
For the this compound group, add the drug to both the upper and lower chambers.
-
Incubate the plate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invaded cells in several microscopic fields and calculate the average.
Protocol 6: Western Blot for Downstream Signaling
-
Lyse the FAK knockout, control, and this compound-treated cells and quantify protein concentration.
-
Perform Western blotting as described in Protocol 1.4.
-
Probe the membranes with primary antibodies against key downstream signaling proteins, such as phospho-FAK (Y397), total FAK, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Use a housekeeping protein antibody as a loading control.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: FAK Signaling Pathway.
Caption: Experimental Workflow.
Caption: Logic of Mimicking this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genome editing approaches with CRISPR/Cas9: the association of NOX4 expression in breast cancer patients and effectiveness evaluation of different strategies of CRISPR/Cas9 to knockout Nox4 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. FAK Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of Defactinib in Animal Models
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Defactinib in animal models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this Focal Adhesion Kinase (FAK) inhibitor.
Introduction
This compound (VS-6063) is an orally bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix to the cell interior, influencing cell adhesion, migration, proliferation, and survival.[4][5] Upregulation and constitutive activation of FAK are observed in various tumor types, making it a compelling target for cancer therapy.[4][6] this compound inhibits FAK, which can prevent the integrin-mediated activation of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby inhibiting tumor cell proliferation and survival.[1][6] Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for designing effective dosing strategies and for the translation of these findings to clinical settings.
Mechanism of Action: FAK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the phosphorylation of FAK. This action blocks the downstream signaling cascades that promote cancer cell survival and proliferation. The simplified signaling pathway is illustrated below.
Pharmacokinetic Data
The following tables summarize key pharmacokinetic and bioanalytical parameters for this compound from preclinical studies.
Table 1: Bioanalytical Method Validation in Mouse Plasma
This table outlines the parameters of a validated LC-ESI-MS/MS method for the quantification of this compound in mouse plasma.[7]
| Parameter | Value |
| Analytical Method | LC-ESI-MS/MS |
| Internal Standard | 13C3,15N-Tofacitinib |
| Linearity Range | 0.13 - 106 ng/mL |
| Intra-day Accuracy | 5.57 - 13.3% |
| Inter-day Accuracy | 8.63 - 12.1% |
| Intra-day Precision | 5.57 - 13.3% |
| Inter-day Precision | 8.63 - 12.1% |
| Sample Preparation | Liquid-Liquid Extraction |
Table 2: In Vivo Dosing in Mouse Models
This table provides examples of dosing regimens for this compound used in preclinical mouse models.
| Animal Model | Dosing Regimen | Study Focus | Reference |
| Female Nude Mice (HeyA8 Tumors) | 25 mg/kg, orally, twice daily | Therapy Experiments | [8] |
| IMQ-induced Psoriasis Mice | Not specified | Psoriasiform Inflammation | [9] |
| UTE10 Engrafted Mice | Not specified (in combination with Avutometinib) | Endometrial Cancer | [10][11] |
Experimental Protocols
Detailed protocols for a typical pharmacokinetic study of this compound in a mouse model are provided below.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 100 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.[2]
-
For a 1 mL final working solution, add 50 µL of the 100 mg/mL this compound stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.[2]
-
Vortex the mixture until it is clear and homogenous.
-
Add 50 µL of Tween80 to the mixture and vortex again until clear.[2]
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.[2]
-
Vortex thoroughly. The final formulation should be a clear solution.
-
It is recommended to prepare this formulation fresh on the day of use.[8]
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for a single-dose pharmacokinetic study in mice.
Animal Model:
-
Species: Mouse (e.g., BALB/c or as required by the disease model)
-
Sex: Female or male, as appropriate
-
Weight: 20-25 g
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, and access to food and water ad libitum. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Administer this compound via oral gavage at the desired dose (e.g., 25 mg/kg). The dosing volume should be calculated based on the animal's body weight (typically 10 mL/kg).
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a suitable method, such as retro-orbital bleeding or tail vein sampling.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifuging at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Protocol 3: Bioanalysis of this compound in Mouse Plasma by LC-MS/MS
This protocol is based on a published method for the quantification of this compound in mouse plasma.[7]
Materials and Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Atlantis dC18 column (or equivalent)
-
This compound analytical standard
-
Internal Standard (13C3,15N-Tofacitinib)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Mouse plasma samples (from Protocol 2)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add the internal standard solution.
-
Add an appropriate organic solvent for extraction (e.g., methyl tert-butyl ether).
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a pharmacokinetic analysis of this compound in an animal model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. Facebook [cancer.gov]
- 7. LC-ESI-MS/MS determination of this compound, a novel FAK inhibitor in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of avutometinib and this compound in high-grade endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Synergistic Drug Screening with Defactinib in High-Throughput Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib is an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and activation of FAK are frequently observed in various solid tumors and are associated with poor prognosis.[1] While this compound has shown modest clinical efficacy as a monotherapy, its true potential may lie in combination with other targeted agents to overcome intrinsic and acquired resistance mechanisms. High-throughput screening (HTS) of drug combinations is a powerful approach to systematically identify synergistic interactions that can lead to enhanced therapeutic efficacy.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for performing synergistic drug screening with this compound in HTS formats. We will cover the biological rationale for selected combinations, detailed experimental procedures, data analysis, and interpretation.
Biological Rationale for this compound Combinations
FAK signaling is intricately linked with other major oncogenic pathways.[5] This crosstalk provides a strong rationale for combining this compound with inhibitors of these pathways to achieve synergistic anti-cancer effects.
This compound and RAF/MEK Inhibitors (e.g., Avutometinib/VS-6766)
The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that drives cell proliferation and survival in many cancers.[6] Inhibition of this pathway with RAF or MEK inhibitors can lead to compensatory activation of FAK signaling as a resistance mechanism.[6][7] Conversely, FAK inhibition can lead to the upregulation of the MAPK pathway.[8] Therefore, the dual blockade of FAK and RAF/MEK is a rational strategy to overcome this resistance and induce a more profound and durable anti-tumor response.[6][9][10]
This compound and PI3K/AKT Inhibitors
The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, metabolism, and survival.[11] There is significant crosstalk between the FAK and PI3K/AKT pathways.[5][12] FAK can activate PI3K, and in turn, the PI3K/AKT pathway can influence FAK activity.[5][12] Co-inhibition of FAK and PI3K has been shown to synergistically suppress cancer cell growth by enhancing apoptosis and inhibiting cell cycle progression.[12][13]
This compound and CDK4/6 Inhibitors (e.g., Palbociclib)
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition of the cell cycle.[14] FAK signaling has been implicated in the regulation of cell cycle progression, and its inhibition can lead to G1 arrest.[6] Furthermore, FAK can mediate resistance to CDK4/6 inhibitors.[6] Combining this compound with a CDK4/6 inhibitor like Palbociclib can therefore result in a synergistic blockade of cell cycle progression.[15]
Signaling Pathway Diagrams
Caption: FAK Signaling Pathway and Crosstalk.
Caption: Experimental Workflow for Synergistic Drug Screening.
Quantitative Data Presentation
The following tables summarize publicly available data on the synergistic effects of this compound in combination with other targeted agents.
Table 1: this compound and RAF/MEK Inhibitor (VS-6766/Avutometinib) Synergy Data
| Cell Line/Model | Cancer Type | Mutation Status | Synergy Metric | Synergy Score/Result | Reference |
| KRAS G12V mutant NSCLC cell lines | Non-Small Cell Lung Cancer | KRAS G12V | Composite Synergy Score¹ | Strongest Synergy | [7] |
| KRAS G12C/G12D mutant NSCLC & PDAC cell lines | NSCLC & Pancreatic Ductal Adenocarcinoma | KRAS G12C/G12D | Composite Synergy Score¹ | Moderate to Low Synergy | [7] |
| Patient-derived LGSOC organoid | Low-Grade Serous Ovarian Cancer | KRAS G12V | Combination Index (CI)² | CI < 1 (Synergistic) | [7] |
| Recurrent LGSOC patients | Low-Grade Serous Ovarian Cancer | KRAS mutant | Objective Response Rate (ORR) | 70% | [16] |
| Recurrent LGSOC patients | Low-Grade Serous Ovarian Cancer | KRAS wild-type | Objective Response Rate (ORR) | 44% | [16] |
| KRAS-mutant NSCLC patients | Non-Small Cell Lung Cancer | KRAS G12V | Objective Response Rate (ORR) | 2/2 patients had partial response | [17] |
¹Composite score from Bliss, Loewe, HSA, and ZIP models. ²Chou-Talalay method.
Table 2: this compound and PI3K Inhibitor (PF-04691502) Synergy Data
| Cell Line | Cancer Type | Synergy Metric | Synergy Score | Reference |
| HeLa | Cervical Cancer | Bliss Synergy Score | ~15-20 | [13] |
| SiHa | Cervical Cancer | Bliss Synergy Score | ~10-15 | [13] |
| Panc10.05 | Pancreatic Cancer | Bliss Synergy Score | ~15-20 | [13] |
| A6L | Pancreatic Cancer | Bliss Synergy Score | ~10-15 | [13] |
Table 3: this compound and Other Combination Synergy Data
| Combination Partner | Cell Line/Model | Cancer Type | Synergy Metric | Synergy Score/Result | Reference |
| Palbociclib (CDK4/6 Inhibitor) | DGC organoids | Diffuse Gastric Cancer | ZIP Synergy Score | >10 (Synergistic) | [6] |
| Dasatinib (Src/Abl inhibitor) | JN-DSRCT-1 | Desmoplastic Small Round Cell Tumor | Combination Index (CI) | CI < 1.0 (Synergistic) | [2] |
| Dasatinib (Src/Abl inhibitor) | RD | Embryonal Rhabdomyosarcoma | Combination Index (CI) | CI < 1.0 (Synergistic) | [2] |
| Dasatinib (Src/Abl inhibitor) | Rh30 | Alveolar Rhabdomyosarcoma | Combination Index (CI) | CI < 1.0 (Synergistic) | [2] |
| Dasatinib (Src/Abl inhibitor) | TC32 | Ewing Sarcoma | Combination Index (CI) | CI < 1.0 (Synergistic) | [2] |
Experimental Protocols
Protocol 1: High-Throughput Synergistic Drug Screening using CellTiter-Glo®
This protocol describes a method for assessing the synergistic effects of this compound in combination with a partner drug in a 384-well plate format using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Partner drug (stock solution in DMSO)
-
384-well clear-bottom, white-walled assay plates
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
Luminometer
-
Automated liquid handler (recommended)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to the desired seeding density (e.g., 500-2000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.
-
-
Drug Dosing (Dose-Response Matrix):
-
Prepare serial dilutions of this compound and the partner drug in culture medium. A common approach is a 7x7 dose-response matrix.
-
Using an automated liquid handler, add 10 µL of the appropriate drug dilutions to the wells. Include wells with single-agent controls and vehicle (DMSO) controls.
-
The final volume in each well should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® 2.0 Reagent and the assay plate to room temperature for approximately 30 minutes.[18]
-
Add 50 µL of CellTiter-Glo® 2.0 Reagent to each well.[19]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle-treated control wells.
-
Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on different models (e.g., Bliss, Loewe, HSA, ZIP).
Protocol 2: Validation of Synergistic Hits by Apoptosis Assay
This protocol provides a method to validate synergistic drug combinations by measuring apoptosis using a caspase-3/7 activity assay in a 384-well format.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Drug Dosing:
-
Follow steps 1 and 2 from Protocol 1. It is recommended to test a smaller matrix of concentrations around the synergistic "hit" identified in the primary screen.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for a shorter duration, typically 24-48 hours, as apoptosis is an earlier event than the final cell viability readout.
-
-
Apoptosis Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the assay plate to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
-
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.
-
A synergistic increase in caspase activity in the combination wells compared to the single-agent wells confirms that the synergy is, at least in part, due to the induction of apoptosis.
Protocol 3: Validation of Synergistic Hits by Cell Cycle Analysis
This protocol describes a high-throughput method for cell cycle analysis using a microplate cytometer to further characterize the mechanism of synergistic drug combinations.[4]
Materials:
-
DNA staining dye (e.g., Hoechst 33342 for live cells, or Propidium Iodide for fixed cells)
-
Fixation solution (e.g., 70% cold ethanol) if using a non-cell-permeant dye
-
Microplate cytometer (e.g., Acumen eX3)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Drug Dosing:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 24-48 hours.
-
-
Cell Staining (Live Cell Protocol with Hoechst 33342):
-
Add Hoechst 33342 directly to the culture medium in each well to a final concentration of 1-5 µg/mL.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Cycle Analysis:
-
Analyze the plate on a microplate cytometer, measuring the fluorescence intensity of the DNA dye in individual cells.
-
Data Analysis:
-
The software of the microplate cytometer will generate histograms of DNA content.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle for each treatment condition.
-
A synergistic increase in the percentage of cells arrested in a specific phase (e.g., G1 arrest) in the combination-treated wells compared to single-agent controls provides insight into the mechanism of synergy.
Conclusion
The combination of this compound with inhibitors of key oncogenic signaling pathways, such as the MAPK and PI3K/AKT pathways, or with cell cycle inhibitors, represents a promising therapeutic strategy. High-throughput screening provides a powerful platform to systematically identify and quantify these synergistic interactions. The protocols and data presented here serve as a valuable resource for researchers and drug developers working to advance novel combination therapies for cancer. Further validation of HTS hits using secondary assays and in vivo models is crucial for the successful clinical translation of these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Combined inhibition of focal adhesion kinase and RAF/MEK elicits synergistic inhibition of melanoma growth and reduces metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Stratification and prediction of drug synergy based on target functional similarity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Targeting Ras signaling excitability in cancer cells through combined inhibition of FAK and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. verastem.com [verastem.com]
- 14. The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Phase 1 Trial of VS-6766, a Dual RAF-MEK Inhibitor, and this compound, an FAK Inhibitor - Conference Correspondent [conference-correspondent.com]
- 18. researchgate.net [researchgate.net]
- 19. Signalling involving MET and FAK supports cell division independent of the activity of the cell cycle-regulating CDK4/6 kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Defactinib Acquired Resistance: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Defactinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound, a FAK inhibitor, can arise through several mechanisms. The most commonly reported mechanisms include:
-
Upregulation and Activation of Receptor Tyrosine Kinases (RTKs): Cancer cells can compensate for FAK inhibition by upregulating or activating alternative signaling pathways, most notably through RTKs such as HER2 (ERBB2) and EGFR. These RTKs can then directly phosphorylate FAK at its autophosphorylation site (Y397), effectively bypassing this compound's inhibitory action. This can occur rapidly in cells with high baseline RTK expression or develop over time in cells with initially low RTK levels.
-
Activation of Downstream and Parallel Signaling Pathways: Resistance can be mediated by the activation of pathways downstream of or parallel to FAK. These include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The cell can develop a dependency on these pathways to maintain survival and proliferation when FAK is inhibited.
-
Emergence of Drug-Resistant Clones: Continuous exposure to this compound can lead to the selection and expansion of pre-existing or newly mutated cancer cell clones that are inherently less sensitive to the drug.
Q2: How can we experimentally confirm if RTK upregulation is the cause of this compound resistance in our cell line?
A2: To determine if RTK upregulation is mediating this compound resistance, you can perform the following key experiments:
-
Phospho-RTK Array: This antibody-based array allows for the simultaneous detection of the phosphorylation status of multiple RTKs. By comparing the phospho-RTK profiles of your parental (sensitive) and this compound-resistant cell lines, you can identify specific RTKs that are hyperactivated in the resistant cells.
-
Western Blotting: Once you have identified candidate RTKs from the array, you can validate these findings using Western blotting. Use antibodies specific for the phosphorylated and total forms of the identified RTKs (e.g., p-HER2, total HER2, p-EGFR, total EGFR). An increased ratio of phosphorylated to total RTK in the resistant line would confirm activation.
-
Functional Inhibition Studies: Treat your this compound-resistant cells with a combination of this compound and a specific inhibitor of the upregulated RTK (e.g., Lapatinib for HER2/EGFR). If the combination restores sensitivity and reduces cell viability compared to either agent alone, it strongly suggests that the RTK pathway is a key resistance mechanism.
Q3: We are considering developing a this compound-resistant cell line. What is a general protocol for this?
A3: Developing a drug-resistant cell line typically involves continuous exposure to escalating doses of the drug. Below is a general protocol that can be adapted for your specific cell line:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Low-Dose Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and stable growth. This process can take several weeks to months.
-
Confirmation of Resistance: Once the cells are stably growing in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistance by re-evaluating the IC50 and comparing it to the parental cell line.
-
Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Seeding Density | Optimize and maintain a consistent cell seeding density for your assays. Over-confluent or sparse cultures can affect drug response. |
| Reagent Quality | Use fresh, high-quality reagents, including cell culture media, serum, and this compound. Ensure proper storage of this compound to maintain its potency. |
| Assay Incubation Time | The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time for all experiments. |
Issue 2: No significant difference in p-FAK (Y397) levels between sensitive and resistant cells after this compound treatment in our Western blot.
| Possible Cause | Troubleshooting Step |
| Ineffective FAK Inhibition | Confirm the activity of your this compound stock. You can test a higher concentration to ensure complete target inhibition. Also, check total FAK levels to ensure they are comparable between your sensitive and resistant lines. |
| Rapid Reactivation of p-FAK | Resistance mechanisms, such as RTK activation, can lead to rapid re-phosphorylation of FAK. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) after this compound treatment to capture the dynamics of FAK phosphorylation. |
| Alternative Resistance Mechanism | If FAK phosphorylation remains inhibited, it is likely that a FAK-independent bypass signaling pathway is activated. Investigate downstream pathways like PI3K/AKT and MAPK/ERK for compensatory activation. |
| Antibody Quality | Ensure your primary antibody for p-FAK (Y397) is specific and validated for Western blotting. Use appropriate positive and negative controls. |
Data Presentation
Table 1: this compound IC50 Values in HER2-Positive and HER2-Negative Breast Cancer Cell Lines
| Cell Line | HER2 Status | This compound IC50 (µM) in 3D Matrigel Assay |
| MDA-MB-453 | Positive | Not Determined (>10) |
| SkBr3 | Positive | > 10 |
| MDA-MB-231 | Negative | 0.281 |
| MCF7-HER2 (Dox -) | High | 1.58 |
| MCF7-HER2 (Dox +) | Low | 0.052 |
Table 2: this compound IC50 Values in Endometrial Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| UTE1 | 1.7 |
| UTE2 | 3.8 |
| UTE3 | 2.5 |
| UTE10 | 2.9 |
| UTE11 | 3.2 |
Experimental Protocols
1. Protocol for 3D Matrigel On-Top Growth Assay to Determine this compound IC50
-
Materials:
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
-
Procedure:
-
Thaw Matrigel at 4°C overnight. Keep on ice to prevent polymerization.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel (50 µL/well) and allow it to polymerize at 37°C for 30 minutes.
-
Prepare a single-cell suspension of your cancer cells in complete medium.
-
Seed the cells on top of the polymerized Matrigel layer at a pre-optimized density.
-
Allow the cells to attach for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in complete medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 5-7 days, or until colonies are visible in the control wells.
-
Assess cell viability using a 3D-compatible reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the dose-response curve in a suitable software (e.g., GraphPad Prism).
-
2. Protocol for Western Blotting to Detect p-FAK (Y397)
-
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397) (e.g., Cell Signaling Technology #3283), anti-total FAK, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed sensitive and resistant cells and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration and for the specified time points. Include an untreated control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and the loading control to ensure equal protein loading.
-
Visualizations
Caption: RTK-mediated bypass of this compound inhibition.
Caption: Workflow for studying this compound resistance.
Technical Support Center: Overcoming Defactinib Resistance in Ovarian Cancer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to Defactinib resistance in ovarian cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound in ovarian cancer cells?
A1: The primary mechanism of acquired resistance to this compound, a FAK (Focal Adhesion Kinase) inhibitor, often involves the activation of bypass signaling pathways. When FAK is inhibited, cancer cells can adapt by upregulating parallel pathways to maintain survival and proliferation. A key resistance mechanism is the compensatory activation of the RAS/RAF/MEK/ERK (MAPK) pathway.[1] Additionally, signaling through pathways like PI3K/AKT and upregulation of transcription factors such as MYC can contribute to resistance.[2][3]
Q2: Why is this compound often used in combination with a MEK inhibitor like Avutometinib?
A2: The combination of this compound with a MEK inhibitor is a strategy to counteract the adaptive resistance mechanisms.[2] Inhibition of the MEK pathway can lead to a compensatory activation of FAK, and conversely, inhibition of FAK can lead to the upregulation of the MAPK pathway.[1] By simultaneously blocking both FAK and MEK, a more complete and durable inhibition of tumor growth can be achieved.[2][3] This combination has shown synergistic effects in preclinical models and promising clinical activity, particularly in KRAS-mutant low-grade serous ovarian cancer.[2][3][4]
Q3: What is the role of KRAS mutation status in the response to this compound combination therapy?
A3: KRAS mutation status is a critical biomarker for the efficacy of this compound in combination with a MEK inhibitor.[2][3] Low-grade serous ovarian cancers with KRAS mutations are often dependent on the MAPK signaling pathway for their growth.[4] The combination of this compound and a MEK inhibitor is particularly effective in these tumors by shutting down this key survival pathway and preventing FAK-mediated resistance.[2][3]
Q4: Are there other combination strategies being explored to overcome this compound resistance?
A4: Yes, besides MEK inhibitors, other combination strategies are being investigated. Preclinical studies have shown that combining FAK inhibitors with platinum-based chemotherapy (like cisplatin) or taxanes (like paclitaxel) can overcome chemoresistance and enhance tumor cell apoptosis.[5][6][7] FAK has been implicated in DNA repair and the survival of cancer stem cells, so its inhibition can re-sensitize resistant tumors to conventional chemotherapy.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro cell viability assays with this compound.
-
Question: My cell viability assays (e.g., MTT, CellTiter-Glo) with this compound show high variability between experiments. What could be the cause?
-
Answer:
-
Drug Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution. When diluting to final concentrations in cell culture media, vortex thoroughly and avoid precipitation.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout of viability assays.
-
Treatment Duration: The effects of FAK inhibition on cell viability may be more pronounced at later time points (e.g., 72-96 hours) as the inhibitor may have cytostatic rather than cytotoxic effects initially.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider using a reduced serum concentration if consistent with your cell line's health.
-
Issue 2: No significant reduction in phosphorylated FAK (p-FAK) on Western blot after this compound treatment.
-
Question: I've treated my ovarian cancer cell line with this compound, but I don't see a significant decrease in p-FAK (Tyr397) levels via Western blot. Why might this be?
-
Answer:
-
Time Course of Inhibition: The inhibition of FAK phosphorylation can be rapid. You may need to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition of p-FAK.
-
Antibody Quality: Ensure your primary antibody against p-FAK (Tyr397) is specific and validated for Western blotting. Use a positive control cell lysate known to have high p-FAK levels.
-
Basal p-FAK Levels: The ovarian cancer cell line you are using may have low basal levels of p-FAK, making it difficult to detect a decrease. Consider stimulating the cells with an appropriate growth factor or plating them on an extracellular matrix protein like fibronectin to induce FAK activation before treatment.
-
Drug Concentration: While a concentration of 1 µM is often effective, you may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Issue 3: Lack of synergistic effect when combining this compound with a MEK inhibitor.
-
Question: I'm not observing a synergistic effect (as determined by Combination Index) when I combine this compound with a MEK inhibitor in my ovarian cancer cell line. What should I check?
-
Answer:
-
Dosing Schedule: The timing of drug addition can be critical. Some studies suggest that pre-treating with the MEK inhibitor before adding this compound can be more effective.
-
Concentration Ratios: Synergy is often dependent on the ratio of the two drugs. Experiment with different fixed-ratio combinations of this compound and the MEK inhibitor.
-
Appropriate Cell Line: The synergistic effect is most pronounced in cell lines that exhibit FAK-mediated resistance to MEK inhibition. Your chosen cell line may not have this dependency. Consider using a cell line known to be sensitive to this combination, such as a KRAS-mutant ovarian cancer line.
-
Assay Duration: A longer-term assay, such as a clonogenic survival assay, may be more suitable for revealing synergistic effects on cell proliferation and survival than a short-term viability assay.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Combination Therapies
| Cell Line | Treatment | Metric | Value | Reference |
| SKOV3 | This compound | IC50 | 5 ± 1 µM | [8] |
| OVCAR5 | This compound | IC50 | 4 ± 1 µM | [8] |
| OVCAR8 | This compound | IC50 | 4 ± 2 µM | [8] |
| KRAS-mutant LGSOC Organoid | Avutometinib + this compound | Combination Index (CI) | 0.53 | [2][3][4] |
Table 2: In Vivo Efficacy of this compound and Combination Therapies
| Model | Treatment | Metric | Result | Reference |
| LGSOC Organoid Xenograft | Avutometinib + VS-4718 (FAKi) | Tumor Regression | 5 out of 6 animals showed tumor regression | [2][3] |
| LGSOC Organoid Xenograft | Avutometinib + VS-4718 (FAKi) | pERK Reduction | p = 0.0003 | [2][3] |
| LGSOC Organoid Xenograft | Avutometinib + VS-4718 (FAKi) | pFAK Reduction | p = 0.0172 | [2][3] |
| HeyA8-MDR Xenograft | VS-6063 (this compound) + Paclitaxel | Tumor Weight Reduction | 87.2% (p = 0.02) | [6] |
| SKOV3-TR Xenograft | VS-6063 (this compound) | Tumor Weight Reduction | 67.1% (p < 0.001) | [6] |
Experimental Protocols
1. 3D Ovarian Cancer Organoid Culture and Drug Sensitivity Assay
This protocol is adapted from established methods for generating and testing patient-derived organoids.
-
Materials:
-
Ovarian cancer tumor tissue or ascites fluid
-
DMEM/F12 medium
-
Collagenase IV
-
DNase I
-
Matrigel
-
Organoid culture medium (specific formulations available in cited literature)
-
This compound and/or other inhibitors
-
CellTiter-Glo® 3D Cell Viability Assay
-
-
Procedure:
-
Tissue Digestion: Mince fresh tumor tissue and digest in DMEM/F12 with Collagenase IV and DNase I at 37°C for 1-2 hours with agitation. For ascites, centrifuge to pellet cells.
-
Cell Plating: Resuspend the cell pellet in Matrigel and plate droplets into a pre-warmed 48-well plate. Allow the Matrigel to solidify at 37°C for 20 minutes.
-
Organoid Culture: Overlay the Matrigel domes with organoid culture medium. Change the medium every 2-3 days. Organoids should form within 7-10 days.
-
Drug Treatment: Once organoids are established, dissociate them into smaller fragments and re-plate. After 24 hours, add medium containing various concentrations of this compound and/or a second drug.
-
Viability Assay: After 72-96 hours of drug treatment, measure cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions.
-
2. Western Blot for p-FAK and p-ERK
-
Materials:
-
Ovarian cancer cell lines
-
This compound, MEK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FAK (Tyr397), anti-FAK, anti-p-ERK (Thr202/Tyr204), anti-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Plate ovarian cancer cells and allow them to adhere overnight. Treat with this compound, a MEK inhibitor, or the combination for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
3. Synergy Analysis using the Chou-Talalay Method
-
Procedure:
-
Experimental Design: Treat cells with a range of concentrations of this compound alone, a second drug alone, and the two drugs in combination at a constant ratio.
-
Data Collection: Measure the effect (e.g., percent inhibition of cell growth) at each concentration.
-
Data Analysis: Use software like CompuSyn to enter the dose-effect data. The software will calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: Overcoming this compound resistance by dual inhibition of FAK and MEK.
Caption: Workflow for determining drug synergy using the Combination Index method.
References
- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for establishing organoids from human ovarian cancer biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
Defactinib Off-Target Effects: A Technical Support Resource for Preclinical Researchers
For researchers, scientists, and drug development professionals utilizing Defactinib in preclinical studies, a thorough understanding of its off-target effects is critical for accurate data interpretation and troubleshooting unexpected experimental outcomes. This technical support center provides a comprehensive overview of known off-target effects of this compound, detailed experimental protocols for their identification, and a troubleshooting guide to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] It exhibits strong inhibitory activity against both kinases with an IC50 of approximately 0.6 nM.[1][2]
Q2: Does this compound have known off-target effects?
Yes, while this compound is highly selective for FAK and Pyk2, preclinical studies have shown that it can inhibit other kinases, albeit at higher concentrations. One study identified nine other kinases that are inhibited by this compound with an IC50 of less than 1 µM.[3] Additionally, in some cancer cell line models, treatment with this compound has been observed to induce the compensatory activation of other signaling pathways, such as the HER2/AKT/ERK pathway.[4]
Q3: In which preclinical models have off-target effects been investigated?
The off-target profile of this compound has been examined in various preclinical models, including:
-
Cell-based assays: Kinome scans and cellular thermal shift assays (CETSA) have been used to determine the broader kinase selectivity of this compound.
-
Cancer cell lines: Studies in breast and lung cancer cell lines have revealed compensatory pathway activation upon this compound treatment.[4]
-
Xenograft models: In vivo studies using tumor xenografts have been employed to understand the physiological consequences of both on-target and potential off-target effects.[5]
-
Inflammation models: The effect of this compound on other signaling pathways, such as the JNK pathway, has been investigated in models of intestinal inflammation.
Q4: How can I determine if an unexpected phenotype in my experiment is due to an off-target effect of this compound?
Refer to the Troubleshooting Guide below. Key steps include validating FAK and Pyk2 inhibition, considering the dose-response relationship, and employing orthogonal approaches such as using a more specific FAK inhibitor or genetic knockdown of FAK/Pyk2 to confirm that the observed phenotype is independent of the intended targets.
Quantitative Data on this compound's Kinase Selectivity
The following table summarizes the known on-target and off-target inhibitory activities of this compound. Researchers should note that the off-target effects are generally observed at concentrations significantly higher than those required for FAK and Pyk2 inhibition.
| Target Kinase | IC50 (nM) | Notes |
| FAK | 0.6 | Primary Target[1][2] |
| Pyk2 | 0.6 | Primary Target[2] |
| Other Kinases (9) | < 1000 | Specific kinases and their IC50 values are not publicly disclosed in the cited literature.[3] |
Note: For comparison, the FAK inhibitor IN10018 has been reported to be more specific, co-targeting only four other kinases with an IC50 < 1 µM.[3]
Experimental Protocols
To assist researchers in identifying and validating potential off-target effects of this compound in their specific experimental systems, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound against a specific kinase of interest.
Objective: To measure the IC50 of this compound for a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (serial dilutions)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, a phosphospecific antibody)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter or western blot imaging system
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the purified kinase and its specific substrate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, this can be done by western blotting with a phosphospecific antibody.
-
Plot the percentage of kinase inhibition against the log of the this compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context and can be adapted to identify off-target binding.
Objective: To assess the binding of this compound to its target(s) within intact cells.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the protein(s) of interest
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or a specific concentration of this compound for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and analyze the protein levels by western blotting using an antibody against the protein of interest.
-
Increased thermal stability of a protein in the presence of this compound (i.e., more protein remaining in the soluble fraction at higher temperatures) indicates direct binding.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype observed at high concentrations of this compound. | The phenotype may be due to an off-target effect, as this compound is known to inhibit other kinases at micromolar concentrations.[3] | 1. Perform a dose-response experiment to determine if the phenotype is observed at concentrations consistent with FAK/Pyk2 inhibition (low nanomolar range).2. Use a structurally different and more specific FAK inhibitor (e.g., IN10018) to see if the phenotype is recapitulated.[3]3. Utilize siRNA or shRNA to specifically knock down FAK and/or Pyk2 to confirm if the phenotype is independent of these targets. |
| Activation of a signaling pathway (e.g., AKT/ERK) upon this compound treatment. | Compensatory feedback loops may be activated in response to FAK inhibition. Studies have shown that this compound can induce the activation of the HER2/AKT/ERK pathway in certain cancer cell lines.[4] | 1. Perform a time-course experiment to monitor the kinetics of FAK inhibition and the activation of the compensatory pathway.2. Investigate the involvement of receptor tyrosine kinases (RTKs) using RTK arrays or specific inhibitors to identify the upstream activators of the compensatory pathway.3. Consider combination therapy with an inhibitor of the activated pathway to enhance the efficacy of this compound. |
| Lack of effect on a previously reported this compound-sensitive process. | This could be due to cell-type specific differences in signaling networks or the expression of off-target kinases. | 1. Confirm FAK and Pyk2 expression and activity in your cell model.2. Validate this compound's on-target activity by measuring the phosphorylation of FAK at Tyr397.3. Consider performing a broader kinase screen to identify potential resistance mechanisms or dominant alternative signaling pathways in your specific model. |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic and pharmacodynamic properties of this compound in vivo can influence its efficacy and off-target effects. | 1. Measure the concentration of this compound in the plasma and tumor tissue to ensure adequate drug exposure.2. Assess on-target inhibition (pFAK levels) in the tumor tissue from treated animals.3. Evaluate the tumor microenvironment, as it can influence the cellular response to FAK inhibition. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.
This compound's On- and Off-Target Signaling
Caption: On- and off-target signaling of this compound.
Troubleshooting Workflow for Unexpected Results
Caption: Workflow for troubleshooting unexpected this compound results.
References
- 1. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Defactinib Experiments
Welcome to the technical support center for Defactinib (VS-6063), a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may lead to inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at concentrations up to approximately 1 mg/mL.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO and store it at -20°C or -80°C for long-term stability.[2] Working solutions can be prepared by diluting the DMSO stock in cell culture medium. Note that this compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[1]
Q2: What is the known stability of this compound in cell culture medium?
A2: The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum. While specific degradation kinetics in every type of cell culture medium are not extensively published, it is a common practice to prepare fresh dilutions of the inhibitor from a frozen DMSO stock for each experiment to ensure consistent potency.[3] Some sources suggest that the expression of pFAK (Tyr397) can return within 48 hours of this compound treatment, which may be due to drug metabolism or clearance by the cells, or degradation of the compound.[4][5]
Q3: Are there any known off-target effects of this compound that could influence my results?
A3: this compound is a potent and selective inhibitor of FAK and its closely related family member, Proline-rich tyrosine kinase 2 (Pyk2).[6] However, like most kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. Some studies have noted that high concentrations of kinase inhibitors can lead to off-target kinase effects.[7] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects and to include appropriate controls in your experiments.
Q4: I am observing significant variability in my IC50 values for this compound. What could be the cause?
A4: Variability in IC50 values is a common issue and can arise from several factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound.[8]
-
Assay Duration: The length of exposure to the drug can significantly impact the IC50 value.[9]
-
Cell Density: The number of cells seeded per well can affect the drug's effective concentration and the final assay readout.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. It is advisable to maintain a consistent serum concentration across experiments.
-
Reagent Quality and Lot-to-Lot Variability: Ensure that the this compound powder and other reagents are of high quality and consider potential lot-to-lot variations.[3]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.[10]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Problem: High variability between replicate wells, or results that are not dose-dependent.
| Potential Cause | Troubleshooting Suggestion |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into each well. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Incomplete Drug Solubilization | Ensure the this compound stock solution is fully dissolved in DMSO before diluting in culture medium. Vortex the stock solution before use. |
| Drug-Medium Interaction | Prepare fresh drug dilutions for each experiment. Some components in the media may interact with the drug over time.[11] |
| Interference with Assay Chemistry | Some compounds can directly reduce MTT, leading to false-positive results.[7] Run a control with this compound in cell-free medium to check for direct effects on the assay reagents. |
| Changes in Cell Metabolism | Kinase inhibitors can alter cellular metabolism, which can affect the readout of metabolic assays like MTT.[1][10] Consider using a non-metabolic assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity. |
Inconsistent Results in Western Blotting for FAK Phosphorylation
Problem: Weak or no signal for phosphorylated FAK (p-FAK), or inconsistent inhibition with this compound treatment.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Antibody | Use a phospho-specific FAK antibody that has been validated for Western blotting. Check the manufacturer's datasheet for recommended antibody concentrations and blocking conditions.[12] |
| Low Protein Abundance | Ensure you are loading a sufficient amount of protein lysate (typically 20-30 µg). If the target is low, consider immunoprecipitation to enrich for FAK before blotting.[12] |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. Perform all sample preparation steps on ice or at 4°C.[12][13] |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) for your specific gel and membrane type. For large proteins like FAK (~125 kDa), a wet transfer overnight at 4°C is often more efficient.[14] |
| Blocking Buffer Issues | For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background. Use 5% BSA in TBST instead. |
| Transient Inhibition | The inhibitory effect of this compound on FAK phosphorylation can be transient.[4][5] Perform a time-course experiment to determine the optimal time point for observing maximum inhibition. |
Data Presentation
Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | Reported IC50 (µM) | Reference |
| TT | Thyroid Cancer | MTS | 24 h | 1.98 | |
| K1 | Thyroid Cancer | MTS | 24 h | 10.34 | |
| BCPAP | Thyroid Cancer | MTS | 24 h | 23.04 | |
| TPC1 | Thyroid Cancer | MTS | 24 h | >50 | |
| UTE1 | Endometrial Cancer | Not Specified | Not Specified | ~1.7-3.8 | [8] |
| UTE3 | Endometrial Cancer | Not Specified | Not Specified | ~1.7-3.8 | [8] |
| UTE10 | Endometrial Cancer | Not Specified | Not Specified | ~1.7-3.8 | [8] |
| UTE11 | Endometrial Cancer | Not Specified | Not Specified | ~1.7-3.8 | [8] |
| SKOV3 | Ovarian Cancer | Not Specified | Not Specified | 5 ± 1 | [15] |
| OVCAR5 | Ovarian Cancer | Not Specified | Not Specified | 4 ± 1 | [15] |
| OVCAR8 | Ovarian Cancer | Not Specified | Not Specified | 4 ± 2 | [15] |
Note: The IC50 values presented here are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
General Protocol for a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
General Protocol for Western Blotting of Phospho-FAK
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FAK (e.g., Tyr397) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total FAK to normalize for protein loading.
Mandatory Visualization
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 14. This compound inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance Defactinib efficacy in combination therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Defactinib in combination therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and the rationale for its use in combination therapy?
This compound is an oral, selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis by transducing signals from integrins and growth factor receptors.[2][3][4] Upregulation of FAK is a known resistance mechanism to various anti-cancer therapies, including MAPK pathway inhibitors.[2][5] Therefore, combining this compound with other agents aims to overcome this resistance and achieve a synergistic anti-tumor effect.[3][6]
Q2: What are the most promising combination strategies for this compound based on preclinical and clinical data?
Several combination strategies have shown promise:
-
With RAF/MEK inhibitors (e.g., Avutometinib/VS-6766): This is the most clinically advanced combination. Inhibition of the MAPK pathway can lead to compensatory activation of FAK, which this compound can block.[5][7] This combination has shown significant activity, particularly in KRAS-mutant cancers like low-grade serous ovarian cancer, for which the combination of Avutometinib and this compound received accelerated FDA approval.[8][9][10]
-
With Chemotherapy (e.g., Paclitaxel): FAK inhibition can reduce the proportion of cancer stem cells (CSCs), which are often enriched after chemotherapy treatment.[4][11][12] This combination has been explored in advanced ovarian cancer.[4][12]
-
With CDK4/6 inhibitors (e.g., Palbociclib): Preclinical studies in diffuse gastric cancer suggest that CDK6 activation can promote resistance to FAK inhibition. Combining this compound with a CDK4/6 inhibitor can enhance its efficacy.[13]
-
With Immunotherapy (e.g., Pembrolizumab): FAK inhibition can modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors.[3][6] Clinical trials have investigated this combination in various solid tumors.[6]
-
With PI3K/AKT pathway inhibitors: Crosstalk between FAK and PI3K signaling pathways exists.[14] In certain contexts, such as lung cancer cells with reduced PTEN, combining FAK and PI3K inhibitors has shown synergistic effects.[14]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which can then be further diluted in culture medium.[5][9] For in vivo studies, this compound can be formulated in various vehicles, such as 0.5% CMC-Na in saline or a mixture of DMSO, PEG300, Tween-80, and saline.[6][9][15] It is often administered orally.[6][8] Due to potential solubility issues, sonication may be required to achieve a uniform suspension.[6][15] Always prepare fresh working solutions for in vivo experiments.[15]
Troubleshooting Guides
Cell-Based Assays
Q4: My cell viability assay results with this compound combinations are inconsistent. What could be the cause?
Inconsistent results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo) can stem from several factors:
-
Drug Solubility: Ensure your this compound and combination agent stock solutions in DMSO are fully dissolved before diluting into aqueous culture media. Precipitation of the drug will lead to inaccurate concentrations.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells, including controls, and typically below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Seeding Density: Variations in cell number per well can significantly impact results. Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
Incubation Time: The synergistic effect of a combination may be time-dependent. Perform a time-course experiment to determine the optimal duration of drug exposure.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT or inhibiting luciferase). Run a control with the compounds in cell-free media to check for interference.[10]
Q5: I am not observing the expected synergistic effect between this compound and a MAPK inhibitor in my KRAS-mutant cell line. What should I check?
-
Cell Line Specificity: The synergy between this compound and MAPK inhibitors can be highly dependent on the specific genetic context beyond just a KRAS mutation.[15] For instance, synergy was particularly striking in non-small cell lung cancer (NSCLC) cell lines with a KRAS G12V mutation.[15] Verify the specific KRAS mutation and consider other co-occurring mutations in your cell line.
-
Phosphorylation Status: Confirm that your MAPK inhibitor is effectively inhibiting p-ERK and that FAK is activated (p-FAK) in your cell model, creating the dependency that this compound targets. This can be assessed by Western blot.
-
Dosing Schedule: In clinical settings, intermittent dosing schedules have been important for tolerability and efficacy.[16][17] For in vitro experiments, consider varying the timing of drug addition (e.g., sequential vs. simultaneous) to see if it impacts synergy.
Western Blotting
Q6: I'm having trouble detecting changes in p-FAK (Tyr397) levels after this compound treatment. What are some troubleshooting tips?
Detecting phosphorylated proteins requires specific precautions:
-
Sample Preparation: Immediately place cells on ice and use ice-cold buffers. Crucially, your lysis buffer must contain both protease and phosphatase inhibitors to prevent dephosphorylation of your target.[4][7][18]
-
Blocking Agent: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background when probing with anti-phospho antibodies.[13][18] Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[13][18][19]
-
Buffer Choice: Do not use Phosphate-Buffered Saline (PBS) for your wash buffers or antibody dilutions, as the excess phosphate ions can compete with the antibody binding to the phospho-epitope.[4][13][18] Use TBST.
-
Antibody Validation: Ensure your primary antibody is specific for the phosphorylated form of FAK at Tyr397 and is validated for Western blotting.
-
Loading Control: Always probe for total FAK on the same or a parallel blot to confirm that the changes you see are in the phosphorylation status and not due to a decrease in the total amount of FAK protein.[4][19]
In Vivo / Xenograft Models
Q7: The this compound and combination agent treatment is causing significant toxicity (e.g., weight loss) in my xenograft mouse model. How can I manage this?
-
Dose and Schedule Optimization: The maximum tolerated dose (MTD) of a combination may be lower than the MTD of each single agent. Consider reducing the dose of one or both drugs. Implementing a different dosing schedule, such as intermittent dosing (e.g., 3 weeks on, 1 week off), has been shown to improve tolerability in clinical trials and can be adapted for preclinical models.[16][17]
-
Vehicle Formulation: Ensure the vehicle used for drug delivery is well-tolerated by the animals. Conduct a vehicle-only control group to assess any background toxicity.
-
Animal Monitoring: Increase the frequency of animal monitoring (daily body weight, clinical signs of distress). Establish clear endpoints for humane euthanasia if toxicity becomes severe.
Q8: Tumor growth inhibition in my xenograft model is less than expected based on in vitro data. What could be the issue?
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The drug exposure at the tumor site might be insufficient. This compound is known to inhibit pFAK for a limited duration after dosing.[6][8] Consider performing a small PK/PD study to correlate the dosing schedule with target inhibition (p-FAK levels) in the tumor tissue at different time points post-dosing.
-
Tumor Microenvironment: The in vivo microenvironment is far more complex than in vitro conditions. Factors like stromal cells and the extracellular matrix can influence drug efficacy. This compound's ability to modulate the tumor microenvironment is a key aspect of its activity.[3]
-
Tumor Model Selection: Ensure the chosen xenograft model is appropriate. For example, some preclinical studies demonstrated that KRAS mutant NSCLC models with co-mutations in TP53 or CDKN2A were particularly sensitive to FAK inhibition.[11][20]
Data and Protocols
Quantitative Data Summary
Table 1: Clinical Trial Efficacy of this compound in Combination with Avutometinib in Low-Grade Serous Ovarian Cancer (LGSOC)
| Study / Cohort | Combination Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|
| RAMP 201 (KRAS-mutant) | Avutometinib + this compound | 44% | 22.0 months |
| RAMP 201 (KRAS wild-type) | Avutometinib + this compound | 17% | 12.8 months |
| FRAME (Phase 1) | Avutometinib + this compound | 42.3% | 20.1 months |
(Source: Data compiled from multiple clinical trial reports)[7][8][16]
Experimental Protocols
Protocol 1: General Western Blot for Phospho-FAK (p-FAK)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix protein lysate with 4x Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
-
Gel Electrophoresis & Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibody against p-FAK (e.g., Tyr397) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
-
Reprobing (for Total FAK):
-
Strip the membrane using a mild stripping buffer.
-
Repeat steps 4 and 5 using a primary antibody for total FAK.
-
Protocol 2: General Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[10]
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Synergy between this compound and RAF/MEK inhibitors.
Caption: General workflow for testing this compound combinations.
References
- 1. This compound | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 2. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 14. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. biocompare.com [biocompare.com]
Defactinib Sensitivity and Resistance: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of Defactinib sensitivity and resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][4][5] By inhibiting FAK, this compound disrupts downstream signaling pathways, including the PI3K/Akt and RAS/MEK/ERK pathways, thereby impeding tumor cell migration, proliferation, and survival, as well as tumor angiogenesis.[3][6]
Q2: What are the key known biomarkers for sensitivity to this compound?
Currently, the most prominent biomarker for sensitivity to this compound, particularly in combination with a RAF/MEK inhibitor like avutometinib, is the presence of a KRAS mutation .[1][7] This has been notably observed in patients with low-grade serous ovarian cancer.[1][4][7] Another potential biomarker is FAK-copy-gain , which has been associated with increased sensitivity to FAK inhibitors in breast cancer preclinical models.[8] Preclinical studies have also suggested that co-alterations in TP53 and/or CDKN2A in the context of KRAS-mutant non-small cell lung cancer (NSCLC) could indicate sensitivity to FAK inhibition, although clinical data has shown modest activity.[2]
Q3: What are the primary mechanisms of resistance to this compound?
A key mechanism of resistance to FAK inhibitors like this compound is the upregulation and activation of receptor tyrosine kinases (RTKs) .[8] Cancer cells can develop resistance by activating alternative signaling pathways to bypass the FAK inhibition. Specifically, the hyperactivation of RTKs such as HER2 (ERBB2) and EGFR has been shown to confer resistance by directly phosphorylating FAK at its autophosphorylation site (Y397), thereby reactivating downstream signaling even in the presence of the inhibitor.[8] This compensatory RTK reprogramming can be a rapid response in cells with high initial RTK levels or a long-term adaptation in cells that initially have low RTK levels.[8]
Q4: In which cancer types has this compound shown clinical activity?
This compound, particularly in combination with other targeted therapies, has shown clinical activity in several cancer types. The combination of this compound and avutometinib has received accelerated FDA approval for adult patients with recurrent low-grade serous ovarian cancer (LGSOC) who have a KRAS mutation and have received prior systemic therapy.[9] Clinical trials have also investigated this compound in non-small cell lung cancer (NSCLC), mesothelioma, and pancreatic cancer.[1][2][10]
Troubleshooting Guides
Problem: Inconsistent or weak inhibition of FAK signaling in vitro.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Determine the optimal IC50 for your specific cell line using a dose-response curve (e.g., via MTT or CellTiter-Glo assay). IC50 values can vary between cell lines. |
| Incorrect Assessment of FAK Activity | Evaluate FAK autophosphorylation at Tyr397 (pFAK-Y397) by Western blot as a direct measure of FAK inhibition. Also, assess downstream markers like pAkt and pERK. |
| Cell Culture Conditions | Ensure consistent cell density and passage number, as these can affect signaling pathways and drug sensitivity. |
| Drug Stability | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. |
Problem: Lack of in vivo anti-tumor activity despite in vitro sensitivity.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | Verify the dosing schedule and route of administration are appropriate for achieving therapeutic concentrations in the tumor tissue. Analyze tumor biopsies for pFAK levels to confirm target engagement in vivo. |
| Tumor Microenvironment (TME) Factors | The TME can influence drug response. Consider co-culture systems or syngeneic models to better recapitulate the TME in your preclinical studies. |
| Acquired Resistance | Tumors may develop resistance over time. Analyze post-treatment tumor samples for the emergence of resistance biomarkers, such as upregulation of RTKs (e.g., HER2, EGFR). |
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Combination with Avutometinib in Low-Grade Serous Ovarian Cancer (RAMP 201 Trial)
| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| All Patients | 31% | 31.1 months | 12.9 months |
| KRAS-mutant | 44% | 31.1 months | 22.0 months |
| KRAS wild-type | 17% | 9.2 months | 12.8 months |
Data from the primary analysis of the ENGOT-OV60/GOG-3052/RAMP 201 phase 2 trial.[5][7][11]
Table 2: Clinical Efficacy of this compound Monotherapy in Previously Treated Advanced KRAS-Mutant NSCLC
| Endpoint | Result |
| 12-week Progression-Free Survival (PFS) Rate | 28% |
| Partial Response | One patient |
| Median PFS | 45 days |
This study showed modest clinical activity and efficacy did not correlate with TP53 or CDKN2A status.[2]
Experimental Protocols
1. Western Blot for FAK Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of FAK and downstream signaling proteins.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pFAK-Y397, anti-FAK, anti-pAkt, anti-Akt, anti-pERK, anti-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
2. Immunohistochemistry (IHC) for pFAK in Tumor Tissue
This protocol is for detecting the levels of phosphorylated FAK in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 5 minutes each), 95% (5 minutes), 80% (5 minutes), and 70% (5 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum for 30-60 minutes.
-
Incubate with the primary antibody (anti-pFAK-Y397) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: FAK signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for identifying biomarkers of this compound sensitivity and resistance.
References
- 1. onclive.com [onclive.com]
- 2. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mskcc.org [mskcc.org]
- 5. Efficacy and Safety of Avutometinib ± this compound in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. onclive.com [onclive.com]
- 11. oncodaily.com [oncodaily.com]
Navigating Defactinib Resistance: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of receptor tyrosine kinases (RTKs) in acquired resistance to Defactinib, a focal adhesion kinase (FAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which receptor tyrosine kinases (RTKs) mediate resistance to this compound?
A1: The primary mechanism involves the "oncogenic protection" of Focal Adhesion Kinase (FAK), the target of this compound.[1] In this process, certain RTKs can directly phosphorylate FAK at its critical tyrosine residue, Y397.[1] This phosphorylation bypasses the inhibitory effect of this compound, leading to the reactivation of FAK and its downstream signaling pathways, such as MAPK/AKT and PI3K/Akt, which promote cell survival and proliferation.[1][2]
Q2: Which specific RTKs have been implicated in this compound resistance?
A2: Several RTKs have been identified as key players in mediating resistance to FAK inhibitors like this compound. These include members of the ErbB family, such as HER2 (ErbB2) and EGFR (ErbB1), as well as FGFR4, EphA2, and AXL.[1][3][4] The specific RTK involved can depend on the cancer cell type and the context of acquired resistance.
Q3: What is the difference in the timeline of RTK-mediated resistance between cancer cells with high and low baseline RTK expression?
A3: Cancer cells with high baseline expression of RTKs (RTKHigh) can exhibit a rapid resistance to this compound. This is due to a quick feedback loop where FAK inhibition leads to the rapid phosphorylation and activation of pre-existing RTKs.[1] In contrast, cells with low baseline RTK levels (RTKLow) may initially be sensitive to this compound but can develop acquired resistance over a longer period (e.g., 48-72 hours) by upregulating the expression of RTKs like HER2 and EGFR.[1]
Q4: Can this compound be used in combination with other therapies to overcome resistance?
A4: Yes, combination therapy is a promising strategy to overcome this compound resistance. Combining this compound with inhibitors of the specific RTKs driving resistance, such as EGFR or AXL inhibitors, can restore sensitivity.[3][5] Additionally, this compound has been investigated in combination with chemotherapy, immunotherapy (e.g., PD-1 inhibitors), and other targeted therapies like MEK inhibitors to enhance its anti-tumor activity.[6][7][8]
Troubleshooting Guide for Unexpected Experimental Results
This guide addresses common issues encountered during in vitro and in vivo experiments investigating this compound resistance.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant decrease in cell viability after this compound treatment in a previously sensitive cell line. | Development of acquired resistance through RTK activation. | 1. Assess RTK Activation: Perform Western blot analysis to check for increased phosphorylation of common RTKs (e.g., EGFR, HER2, AXL) and FAK (Y397).2. RTK Expression Profiling: Use RT-qPCR or Western blotting to determine if the expression of specific RTKs has increased over time.3. Combination Treatment: Treat the resistant cells with a combination of this compound and a relevant RTK inhibitor to see if sensitivity is restored. |
| Inconsistent results in cell proliferation assays (e.g., CellTiter-Glo). | Variations in cell seeding density or drug concentration. | 1. Optimize Seeding Density: Ensure a consistent number of cells are plated in each well.2. Verify Drug Concentration: Prepare fresh drug dilutions for each experiment and verify the concentration.3. Check for Off-Target Effects: At high concentrations, this compound may have off-target effects.[1] Perform dose-response curves to determine the optimal concentration. |
| Tumor regrowth in xenograft models despite continuous this compound treatment. | In vivo development of resistance. | 1. Tumor Biopsy Analysis: At the end of the study, collect tumor tissue and perform immunohistochemistry (IHC) or Western blotting to analyze the expression and phosphorylation of RTKs and FAK.2. Combination Therapy In Vivo: Design a new in vivo study to test the efficacy of this compound in combination with an appropriate RTK inhibitor. |
| Difficulty in detecting protein-protein interactions between FAK and RTKs. | Suboptimal immunoprecipitation (IP) or co-immunoprecipitation (Co-IP) protocol. | 1. Optimize Lysis Buffer: Use a lysis buffer that preserves protein-protein interactions.2. Antibody Validation: Ensure the antibodies used for IP are specific and efficient.3. Include Proper Controls: Use isotype control antibodies and lysates from untreated cells as negative controls. |
Key Experimental Protocols
Below are detailed methodologies for key experiments used to investigate the role of RTKs in this compound resistance.
Cell Viability Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound or a DMSO control.
-
Incubation: Incubate the plates for 5 days.[1]
-
Viability Assessment: Measure cell viability using an MTS-based assay, such as the CellTiter AQueous One Solution Cell Proliferation Assay, according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability relative to the DMSO control to generate dose-response curves and calculate IC50 values.
Western Blot Analysis for Protein Phosphorylation and Expression
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of FAK, EGFR, HER2, AXL, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, RTK inhibitor alone, combination therapy). Administer the drugs according to the established dosing schedule (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).
Signaling Pathways and Experimental Workflow Diagrams
Caption: RTK-mediated this compound resistance signaling pathway.
Caption: Experimental workflow to investigate this compound resistance.
References
- 1. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AXL degradation in combination with EGFR-TKI can delay and overcome acquired resistance in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncodaily.com [oncodaily.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing Defactinib-related toxicities in animal studies. The information is intended for researchers, scientists, and drug development professionals to ensure the welfare of animal subjects and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally bioavailable, selective, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. By inhibiting FAK, this compound can suppress tumor growth and metastasis.
Q2: What are the most common toxicities observed with this compound in preclinical studies?
While detailed public reports on preclinical toxicities are limited, based on the mechanism of action and clinical trial data, the most anticipated toxicities in animal models would likely mirror those seen in humans. These include gastrointestinal issues (diarrhea, nausea, vomiting), general well-being (fatigue, decreased appetite), and specific biochemical changes like hyperbilirubinemia.[1][2][3] Researchers should closely monitor for these signs.
Q3: What animal species are typically used for this compound toxicity studies?
Preclinical toxicology studies for small molecule inhibitors like this compound are commonly conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species to assess the safety profile before human clinical trials.[4]
Q4: How should this compound be prepared and administered to animals?
This compound is typically formulated for oral administration. For preclinical in vivo experiments, it has been administered via oral gavage.[5] The vehicle used for administration should be well-tolerated by the animal species. A common vehicle for oral administration of hydrophobic compounds in preclinical studies is a mixture of a surfactant (like Tween 80), a solubilizer (like PEG300 or DMSO), and water. The exact formulation should be optimized for solubility and stability.
Q5: What is the recommended starting dose for a this compound animal study?
The starting dose for a preclinical study depends on the specific research question (efficacy vs. toxicity) and the animal model. For efficacy studies, doses are often determined based on in vitro IC50 values and preliminary in vivo tolerability studies. For toxicology studies, a dose-escalation design is typically employed to determine the maximum tolerated dose (MTD).[3] It is recommended to start with a low dose and escalate based on observed toxicities.
Troubleshooting Guides for Common Toxicities
This section provides guidance on identifying and managing potential this compound-related toxicities in animal models.
Gastrointestinal Toxicity
| Clinical Sign | Monitoring Parameters & Frequency | Management & Intervention |
| Diarrhea | - Daily observation of fecal consistency (scoring system: normal, soft, liquid).- Monitor for signs of dehydration (skin tenting, sunken eyes).- Daily body weight measurement. | - Provide supportive care with subcutaneous or intravenous fluid therapy to correct dehydration and electrolyte imbalances.- Consider dose reduction or temporary discontinuation of this compound if diarrhea is severe or persistent.- Ensure easy access to fresh water and palatable, high-moisture food. |
| Nausea/Vomiting (in relevant species) | - Observe for signs of nausea such as ptyalism (excessive salivation) and food aversion.- Quantify episodes of emesis. | - Administer anti-emetic medication as prescribed by a veterinarian.- Offer small, frequent meals of highly palatable food.- If persistent, consider a dose reduction of this compound. |
| Decreased Appetite & Weight Loss | - Daily measurement of food and water intake.- Daily body weight measurement.- Regular assessment of body condition score. | - Provide nutritional support with high-calorie, palatable supplements.- If weight loss exceeds 15-20% of baseline, consider temporary cessation of treatment and consult with a veterinarian.[6] |
General Well-being
| Clinical Sign | Monitoring Parameters & Frequency | Management & Intervention |
| Fatigue/Lethargy | - Daily observation of activity levels and responsiveness.- Monitor for changes in posture and grooming behavior. | - Ensure a comfortable and stress-free environment.- If lethargy is severe, perform a full clinical examination to rule out other causes.- A dose reduction may be necessary if the lethargy is determined to be drug-related. |
| Skin Toxicities | - Daily visual inspection of the skin and fur for any signs of rash, alopecia, or dermatitis. | - For mild rashes, no intervention may be necessary.- For more severe or persistent skin issues, topical or systemic treatments may be required as directed by a veterinarian. |
Biochemical and Hematological Changes
| Parameter | Monitoring & Frequency | Management & Intervention |
| Hyperbilirubinemia | - Regular blood sampling for liver function tests (bilirubin, ALT, AST). Frequency depends on study design (e.g., baseline, weekly). | - Dose reduction or discontinuation of this compound may be required for significant elevations in bilirubin, especially if accompanied by elevated liver enzymes.[1] |
| Increased Creatine Phosphokinase (CPK) | - Periodic blood sampling to monitor CPK levels, particularly if muscle weakness or tremors are observed. | - If CPK levels are significantly elevated, evaluate for rhabdomyolysis. Treatment should be stopped, and supportive care provided.[7] |
| Hematological Changes (e.g., Anemia, Neutropenia) | - Complete blood counts (CBCs) at baseline and regular intervals during the study. | - For severe anemia, a blood transfusion may be necessary.- For severe neutropenia, prophylactic antibiotics may be considered to prevent infection. Dose modification of this compound is likely required. |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Housing: Group-housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dose Escalation:
-
Start with an initial dose (e.g., 25 mg/kg) administered orally once daily.
-
Treat a cohort of 3-5 mice at each dose level.
-
If the initial dose is well-tolerated for 7 days, escalate the dose in a new cohort of mice (e.g., 50 mg/kg, 75 mg/kg, 100 mg/kg).
-
Continue dose escalation until dose-limiting toxicities (DLTs) are observed. DLTs are defined as >20% body weight loss, severe clinical signs, or mortality.
-
-
Monitoring:
-
Clinical Observations: Twice daily, observe for changes in appearance, posture, and behavior. Note any signs of distress or toxicity.
-
Body Weight: Measure daily.
-
Food and Water Intake: Measure daily per cage.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause DLTs in the majority of animals in a cohort.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a full necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract) for histopathological analysis to identify any drug-related changes.[8]
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits FAK, blocking downstream signaling pathways like PI3K/Akt and RAS/MEK/ERK.
Experimental Workflow for a Preclinical Toxicity Study
References
- 1. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Preclinical evaluation of avutometinib and this compound in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prophylaxis with abemaciclib delays tumorigenesis in dMMR mice by altering immune responses and reducing immunosuppressive extracellular vesicle secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Tumor Heterogeneity on Defactinib Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the influence of tumor heterogeneity on the efficacy of Defactinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as VS-6063) is an orally available, small-molecule inhibitor that targets Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in signal transduction from the extracellular matrix, influencing key cellular processes like migration, proliferation, survival, and angiogenesis.[2][3] By inhibiting FAK, this compound disrupts these signaling pathways, which can reduce cancer cell survival, growth, and metastasis.[2][4]
Q2: What is tumor heterogeneity and why is it a critical factor in cancer therapy?
Tumor heterogeneity describes the existence of distinct subpopulations of cancer cells within a single tumor or among different tumors.[5][6] This diversity can be genetic, epigenetic, or phenotypic, leading to variations in growth rate, metastatic potential, and, crucially, response to treatment.[5] The presence of multiple, diverse cell populations is a major reason for therapy failure, as some subclones may be intrinsically resistant to a given drug.[7] This can lead to the survival and proliferation of drug-resistant variants, ultimately causing tumor relapse.[5][7]
Q3: How does tumor heterogeneity specifically affect the response to this compound?
Tumor heterogeneity can significantly impact this compound's effectiveness. Since different subclones within a tumor can have distinct molecular profiles, some may be sensitive to FAK inhibition while others are not. Clinical data strongly supports this, particularly in the context of low-grade serous ovarian cancer (LGSOC). Patients with tumors harboring KRAS mutations show a significantly higher response rate to a combination of this compound and the RAF/MEK inhibitor avutometinib compared to patients with KRAS wild-type tumors.[8][9] This demonstrates that inter-tumoral heterogeneity (differences between patients based on a key mutation) is a strong predictor of response. Intratumoral heterogeneity, where a tumor may contain both KRAS-mutant and wild-type subclones, can also lead to an incomplete or mixed response.
Q4: What biomarkers are associated with sensitivity or resistance to this compound?
The most prominent biomarker identified in clinical trials is the KRAS mutation status , especially in LGSOC, where it predicts a higher likelihood of response to this compound in combination with a MEK inhibitor.[9][10][11] Preclinical studies in non-small cell lung cancer (NSCLC) have also suggested that co-mutations in TP53 or CDKN2A alongside KRAS mutations could be associated with sensitivity to FAK inhibition.[12] The FAK signaling pathway itself is a key resistance mechanism to therapies targeting the MAPK pathway; therefore, tumors with upregulated FAK activity may be more susceptible to this compound.[1][3]
Q5: What are the recommended preclinical models for studying the impact of heterogeneity on this compound response?
Standard 2D cell cultures are often clonally homogeneous and lack a tumor microenvironment, making them poor models for studying heterogeneity.[13] More advanced models are recommended:
-
Patient-Derived Xenografts (PDXs): These models are created by implanting patient tumor tissue into immunodeficient mice. PDXs are known to better maintain the genetic and cellular heterogeneity of the original tumor.[13]
-
Patient-Derived Organoids (PDOs): These are 3D cultures derived from patient tumors that can recapitulate aspects of the tumor's architecture and diversity.[13]
-
Syngeneic Mouse Models: These immunocompetent models are useful for studying how this compound modulates the tumor microenvironment and interacts with the immune system, which is another layer of heterogeneity.[2][13]
Troubleshooting Guide
Problem 1: I am observing a high degree of variability in this compound response across my patient-derived xenograft (PDX) models from the same cancer type.
-
Probable Cause: This variability is likely a direct reflection of the inherent inter-tumoral heterogeneity of the patient samples used to create the PDX lines. Different tumors will have unique genetic and molecular profiles that dictate their sensitivity to FAK inhibition.
-
Suggested Solution:
-
Molecular Characterization: Perform genomic and transcriptomic analysis (e.g., whole-exome sequencing, RNA-seq) on your PDX models to identify potential biomarkers of response, such as KRAS, TP53, or CDKN2A mutations.[12]
-
Pathway Analysis: Use Western blotting to assess the baseline activation status of the FAK signaling pathway (e.g., levels of phosphorylated FAK) in each model. Higher baseline FAK activity may correlate with greater sensitivity.
-
Group and Correlate: Stratify your PDX models based on their molecular profiles and correlate these characteristics with the observed this compound response to identify predictive signatures.
-
Problem 2: My 2D cell culture experiments show consistent this compound efficacy, but this effect is lost or diminished in my in vivo models.
-
Probable Cause: Monolayer 2D cultures are often clonal and do not represent the complexity of a tumor.[13] The in vivo tumor microenvironment—comprising stromal cells, immune cells, and the extracellular matrix—contributes to heterogeneity and can induce resistance pathways that are absent in simple in vitro systems.[2]
-
Suggested Solution:
-
Transition to 3D Models: Utilize 3D culture systems like spheroids or organoids, which better mimic cell-cell and cell-matrix interactions and can foster more phenotypic heterogeneity.
-
Co-culture Experiments: Establish co-culture systems with fibroblasts or immune cells to investigate how the microenvironment influences this compound response. FAK inhibition is known to modulate the tumor microenvironment, and these interactions can be crucial.[2]
-
Analyze the Microenvironment: In your in vivo models, use techniques like immunohistochemistry or spatial transcriptomics to analyze changes in the tumor microenvironment (e.g., fibrosis, immune cell infiltration) following this compound treatment.
-
Problem 3: How can I confirm that FAK signaling is effectively inhibited in tumor subclones that appear resistant to this compound?
-
Probable Cause: Resistance may be occurring downstream or parallel to FAK, or the drug may not be reaching all cells effectively. It is essential to first confirm target engagement in the resistant populations.
-
Suggested Solution:
-
Isolate Subclones: If possible, use fluorescence-activated cell sorting (FACS) or single-cell sequencing to isolate or identify the resistant subpopulations from your heterogeneous tumor model.
-
Perform Phospho-Protein Analysis: Conduct Western blotting or flow cytometry on the isolated subclones to measure the levels of phosphorylated FAK (pFAK) at Tyr397.[14] A lack of reduction in pFAK levels post-treatment would indicate a failure of target inhibition in that specific subclone.
-
Investigate Bypass Tracks: If FAK is effectively inhibited but cells remain viable, this points to the activation of bypass signaling pathways. Perform RNA-seq or proteomic analysis on the resistant subclones to identify upregulated survival pathways that may be compensating for FAK inhibition.
-
Quantitative Data Summary
The response to this compound, particularly in combination with the RAF/MEK inhibitor Avutometinib, is heavily influenced by the tumor's KRAS mutation status. Data from the Phase 2 RAMP 201 trial in patients with recurrent low-grade serous ovarian cancer (LGSOC) clearly illustrates this point.
Table 1: Efficacy of Avutometinib plus this compound in LGSOC by KRAS Mutation Status
| Efficacy Endpoint | All Patients | KRAS-Mutant | KRAS Wild-Type |
|---|---|---|---|
| Objective Response Rate (ORR) | 31%[9][10] | 44-60%[8][9][11] | 17-29%[8][9][11] |
| Median Duration of Response (mDOR) | 31.1 months[10][11] | 31.1 months[10][11] | 9.2 months[10][11] |
| Median Progression-Free Survival (mPFS) | 12.9 months[9][10] | 22.0 months[9][10] | 12.8 months[9][10] |
Data compiled from published results of the RAMP 201 / ENGOT-ov60/GOG-3052 trial.[8][9][10][11]
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
This protocol details the steps to assess the inhibition of FAK activity by measuring the phosphorylation status of FAK at Tyrosine 397 (Tyr397), a key autophosphorylation site.
-
Sample Preparation:
-
Treat cultured cells or dissociated tumor tissue with this compound at desired concentrations for the specified time. Include a vehicle control (e.g., DMSO).
-
Lyse cells/tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FAK (Tyr397).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensity to determine the ratio of p-FAK to total FAK. A decrease in this ratio indicates successful FAK inhibition.
-
Protocol 2: High-Level Workflow for Single-Cell RNA Sequencing (scRNA-seq) to Assess Tumor Heterogeneity
This workflow provides a general overview for using scRNA-seq to dissect the cellular composition of a tumor and identify subclones with distinct gene expression profiles that may affect this compound response.[6][15]
-
Tumor Dissociation:
-
Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension. This step is critical and may require optimization for different tumor types.[15]
-
Filter the suspension to remove cell clumps and debris.
-
Perform red blood cell lysis if necessary.
-
Assess cell viability; a high viability (>80%) is crucial for good quality data.
-
-
Single-Cell Capture and Library Preparation:
-
Use a commercial platform (e.g., 10x Genomics Chromium) to partition single cells into nanoliter-scale droplets with barcoded beads.
-
Within each droplet, cells are lysed, and mRNAs are captured by the beads and reverse transcribed into barcoded cDNA.
-
Pool the cDNA, amplify it, and construct sequencing libraries according to the manufacturer's protocol.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina NovaSeq). Sequencing depth should be sufficient to capture the transcriptome of individual cells.
-
-
Bioinformatic Analysis:
-
Data Pre-processing: Align reads to a reference genome and generate a cell-by-gene count matrix.
-
Quality Control: Filter out low-quality cells (e.g., those with very few genes detected) and potential doublets.
-
Clustering: Normalize the data and perform dimensionality reduction (e.g., PCA) followed by clustering (e.g., graph-based clustering) to group cells with similar expression profiles.
-
Cell Type Annotation: Identify the biological identity of each cluster (e.g., cancer cells, T-cells, fibroblasts) by examining the expression of known marker genes.
-
Subclone Identification: Within the cancer cell population, perform sub-clustering to identify distinct tumor subclones.
-
Differential Expression Analysis: Compare gene expression between different subclones to identify unique signaling pathways or resistance markers that could explain differential responses to this compound.
-
Visualizations
Caption: this compound inhibits FAK, blocking downstream PI3K/Akt and RAS/MEK/ERK signaling.
Caption: Workflow for correlating tumor heterogeneity with this compound response using PDX models.
Caption: Logic diagram showing how heterogeneity leads to clonal selection and drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Heterogeneity in Cancer [mdpi.com]
- 7. Tumor heterogeneity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. oncodaily.com [oncodaily.com]
- 10. targetedonc.com [targetedonc.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tumor heterogeneity: preclinical models, emerging technologies, and future applications [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Toward understanding and exploiting tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Bypass signaling pathways activated upon Defactinib treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Defactinib (VS-6063), a selective inhibitor of Focal Adhesion Kinase (FAK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and orally active ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors.[5][6] By inhibiting FAK, this compound disrupts key cellular processes including migration, proliferation, survival, and angiogenesis.[2][5][6]
Q2: Why is this compound often used in combination with other inhibitors, such as MEK inhibitors?
While this compound can show modest activity as a monotherapy, its efficacy is significantly enhanced in combination with other targeted agents, particularly MAPK pathway inhibitors like Avutometinib (a RAF/MEK clamp).[7][8][9] This is because cancer cells can develop resistance to FAK inhibition by activating compensatory signaling pathways.[10][11] A common resistance mechanism is the upregulation of the RAS/RAF/MEK/ERK (MAPK) pathway.[2][12] Dual inhibition of both FAK and MEK pathways can overcome this resistance, leading to more durable anti-tumor responses.[10][12][13]
Q3: What are the typical starting concentrations for in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell line. As a starting point, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model. Based on literature, concentrations used in cell-based assays often range from nanomolar to low micromolar. For example, in ovarian cancer cell lines, this compound has been shown to inhibit FAK phosphorylation (pFAK Tyr397) at concentrations within this range.[3]
Q4: How should I prepare and store this compound for experiments?
This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) at a concentration such as 100 mg/mL.[3] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.[3] Store the stock solution at -20°C or -80°C. For animal experiments, specific formulations involving PEG300, Tween80, and ddH2O may be required to ensure solubility and bioavailability.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Decreased or No Efficacy of this compound in Cell Viability Assays | 1. Inherent Resistance: The cell line may have pre-existing alterations that confer resistance (e.g., high baseline RTK activity).[11]2. Drug Inactivity: Improper storage or handling of this compound may have led to degradation.3. Suboptimal Assay Conditions: Incubation time may be too short, or the cell seeding density may be inappropriate. | 1. Profile Cell Line: Perform baseline characterization (e.g., Western blot for key RTK and MAPK pathway proteins). Consider using a cell line known to be sensitive as a positive control.2. Use Fresh Drug: Prepare a fresh dilution of this compound from a properly stored stock. Confirm the activity of the stock on a sensitive cell line.3. Optimize Assay: Extend the incubation period (e.g., 72-96 hours).[3] Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| Rebound in FAK Phosphorylation (pY397) After Initial Inhibition | 1. Bypass Signaling Activation: Receptor Tyrosine Kinases (RTKs) like HER2 or EGFR can be activated and directly phosphorylate FAK at Tyr397, bypassing the need for FAK's own kinase activity.[11]2. Drug Washout/Metabolism: In long-term cultures, the effective concentration of this compound may decrease over time. | 1. Co-inhibit RTKs: Test for the activation of RTKs (e.g., phospho-RTK array). If a specific RTK is activated, consider co-treatment with a relevant RTK inhibitor.2. Replenish Drug: In long-term experiments, replenish the media with fresh this compound at regular intervals (e.g., every 48-72 hours). |
| Increased Phospho-ERK or Phospho-AKT Levels Following this compound Treatment | 1. Compensatory Pathway Upregulation: Inhibition of FAK can lead to a compensatory upregulation of the MAPK and/or PI3K/AKT signaling pathways as a survival mechanism.[12][14][15]2. Off-Target Effects (less likely): While this compound is selective, cross-talk between signaling pathways is complex. | 1. Combination Therapy: This is a strong rationale for combining this compound with a MEK inhibitor (to block p-ERK) or a PI3K/AKT inhibitor (to block p-AKT).[12][14]2. Time-Course Analysis: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to understand the dynamics of pathway activation. |
| Inconsistent Results in Animal (Xenograft) Studies | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The dosing schedule may not be optimal for maintaining sufficient drug exposure in the tumor.2. Tumor Microenvironment (TME) Factors: The TME can influence drug response. FAK inhibition can modulate the TME, including effects on stromal cells and immune cells.[5] | 1. Optimize Dosing: Refer to established dosing schedules from clinical trials (e.g., 200 mg twice daily).[10][16] Consider performing PK/PD studies to correlate drug levels with target inhibition (pFAK) in the tumor.2. Analyze TME: Perform immunohistochemistry (IHC) or flow cytometry on tumor samples to assess changes in fibrosis, immune cell infiltration, or angiogenesis. |
Bypass Signaling Pathways
This compound treatment can lead to the activation of bypass signaling pathways, a common mechanism of acquired drug resistance. Understanding these pathways is critical for designing effective combination therapies.
Primary FAK Signaling Pathway (Target of this compound)
Integrin engagement with the extracellular matrix (ECM) or growth factor receptor activation leads to the autophosphorylation of FAK at Tyrosine 397 (Y397). This pY397 site acts as a scaffold, recruiting SH2-domain-containing proteins like Src, PI3K, and PLCγ, which in turn activate downstream pro-survival and pro-proliferative pathways such as PI3K/AKT and RAS/MEK/ERK.[17] this compound blocks the kinase domain of FAK, preventing this initial autophosphorylation event.
Bypass Mechanism 1: RTK-Mediated FAK Re-activation
A key resistance mechanism involves the compensatory activation or upregulation of Receptor Tyrosine Kinases (RTKs), such as HER2 or EGFR. These activated RTKs can directly interact with and phosphorylate FAK at Y397, bypassing the need for FAK's intrinsic kinase activity.[11] This restores the FAK scaffold function, allowing downstream signaling to resume despite the presence of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. This compound: What is it and is it FDA approved? - Drugs.com [drugs.com]
- 8. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FDA grants accelerated approval to the combination of avutometinib and this compound for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]
- 17. FAK Antibody | Cell Signaling Technology [cellsignal.com]
Solubilizing Defactinib for in vitro and in vivo use
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization and handling of Defactinib for both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[1][2][3][4][5][6] this compound is readily soluble in DMSO, with reported solubilities ranging from 1 mg/mL to as high as 100 mg/mL.[1][7][8][9]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter solubility issues with this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of compounds.[7]
-
Gentle warming: Briefly warming the solution in a water bath at 50°C may aid dissolution.[8]
-
Sonication: Sonication can help to break down any clumps of powder and facilitate dissolution.[4]
-
Check the concentration: Ensure you are not exceeding the reported solubility limit for your specific batch of this compound.
Q3: How should I prepare aqueous solutions of this compound for in vitro cell-based assays?
A3: this compound is sparingly soluble in aqueous buffers.[1] To prepare a working solution in an aqueous buffer like PBS, it is recommended to first dissolve the this compound in DMSO to make a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration.[1] For example, a 1:3 solution of DMSO:PBS (pH 7.2) has been reported to achieve a this compound solubility of approximately 0.25 mg/mL.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Q4: What are the recommended formulations for in vivo studies with this compound?
A4: For in vivo administration, particularly oral gavage, several formulations have been reported. These typically involve suspending or dissolving this compound in a vehicle that enhances its bioavailability. Common vehicles include:
-
A suspension in 0.5% carboxymethyl cellulose (CMC-Na) in saline.[9][10]
-
A solution containing DMSO, PEG300, Tween-80, and saline.[4][10]
-
A solution of 10% DMSO in corn oil.[10]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[11][12] By inhibiting FAK, this compound blocks downstream signaling pathways, including the PI3K/Akt and RAS/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, migration, and angiogenesis.[12][13][14]
Troubleshooting Guides
In Vitro Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure to have a vehicle control with the same DMSO concentration). Prepare fresh dilutions immediately before use. |
| Cloudy or hazy stock solution in DMSO | The this compound has not fully dissolved. The DMSO may have absorbed water. | Gently warm the solution and sonicate. Use fresh, anhydrous DMSO.[7] Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Loss of activity of stock solution over time | Improper storage. Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For long-term storage, -80°C is recommended.[15] |
In Vivo Formulation Challenges
| Issue | Possible Cause | Recommended Solution |
| Inconsistent animal dosing due to suspension settling | The suspension is not homogenous. | Ensure the suspension is well-mixed (e.g., by vortexing) immediately before each animal is dosed. Consider using a formulation where this compound is in solution rather than suspension if possible. |
| Toxicity or adverse effects in animals | The vehicle itself may be causing toxicity. The concentration of DMSO or other solvents may be too high. | Run a vehicle-only control group to assess any vehicle-related toxicity. Optimize the formulation to use the lowest effective concentration of all components. A common recommendation is to keep the DMSO concentration below 10% for normal mice and below 2% for nude or sensitive mice.[4] |
Quantitative Data Summary
This compound Solubility
| Solvent / Vehicle | Reported Solubility | Source(s) |
| For In Vitro Use | ||
| DMSO | ~1 mg/mL | [1][6] |
| DMSO | ≥ 30 mg/mL | [2] |
| DMSO | ≥ 39 mg/mL | [3] |
| DMSO | 50 mg/mL | [4] |
| DMSO | 100 mg/mL | [7][8][9] |
| Dimethyl formamide (DMF) | ~1 mg/mL | [1][6] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1][6] |
| Water | Insoluble (< 0.1 mg/mL) | [3][8][9][16] |
| Ethanol | Insoluble | [8][9] |
| For In Vivo Use | ||
| 0.5% CMC-Na in saline | 5 mg/mL (Suspension) | [10] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | 2.5 mg/mL (Suspension) | [10] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (Clear solution) | [10] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5 mg/mL (Suspension) | [4] |
Note: Solubility can be batch-dependent. It is always recommended to perform a small-scale solubility test with your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use (10 mM in DMSO)
-
Materials:
-
This compound (MW: 510.49 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For a 10 mM stock solution, this would be 5.105 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly.
-
If necessary, gently warm the solution in a 50°C water bath for a few minutes and/or sonicate until the this compound is completely dissolved.[4][8]
-
Aliquot the stock solution into single-use, sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For long-term stability, -80°C is recommended.[2][15]
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage (Suspension in CMC-Na)
-
Materials:
-
This compound
-
Carboxymethyl cellulose sodium salt (CMC-Na)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound. For a 5 mg/mL suspension, weigh 5 mg of this compound for every 1 mL of vehicle.
-
Add the this compound powder to the 0.5% CMC-Na solution.
-
Vortex the mixture vigorously to create a homogenous suspension. Sonication may also be used to ensure uniformity.[10]
-
It is crucial to vortex the suspension immediately before each animal administration to ensure consistent dosing.
-
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflows for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | CAS:1073154-85-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 5. This compound, FAK inhibitor (CAS 1073154-85-4) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Facebook [cancer.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound | C20H21F3N8O3S | CID 25117126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. glpbio.com [glpbio.com]
Technical Support Center: Addressing Compensatory Signaling in Response to FAK Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to compensatory signaling in response to Focal Adhesion Kinase (FAK) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: My FAK inhibitor shows initial efficacy, but the cancer cells develop resistance over time. What are the potential mechanisms?
A1: The development of resistance to FAK inhibitors is a common challenge. One of the primary mechanisms is the activation of compensatory signaling pathways that bypass the FAK inhibition. A key mechanism is the reprogramming of Receptor Tyrosine Kinases (RTKs).[1][2][3] FAK-kinase inhibition can induce the rapid phosphorylation and activation of RTKs such as EGFR and HER2.[1][4] These activated RTKs can then directly phosphorylate FAK at its critical tyrosine residue 397 (Y397), effectively rescuing FAK signaling even in the presence of a kinase inhibitor.[1][2][3]
Another significant resistance mechanism involves the activation of parallel pro-survival signaling pathways. Upon FAK inhibition, cells may upregulate pathways like PI3K/AKT and MAPK/ERK to maintain proliferation and survival.[5][6] Additionally, the Wnt/β-catenin signaling pathway has been shown to be activated in response to FAK inhibition, contributing to resistance, particularly in cancers with BRAF mutations.[7][8]
Q2: I am observing paradoxical hyperphosphorylation of FAK at Y397 despite treating with a FAK kinase inhibitor. Why is this happening?
A2: This phenomenon is often a direct result of the compensatory RTK activation mentioned in the previous question. When FAK kinase activity is inhibited, some cancer cell lines, particularly those with high basal RTK levels (RTKHigh), respond by rapidly activating RTKs like EGFR or HER2.[1][4] These activated RTKs can then "trans-phosphorylate" FAK at Y397, leading to an increase in pFAK(Y397) levels that can even exceed the baseline.[1] This effect has been observed with inhibitors like defactinib, where at certain concentrations, a paradoxical increase in FAK pY397 aligns with increases in pEGFR.[4]
Q3: What are the key downstream signaling pathways I should monitor when studying the effects of FAK inhibitors?
A3: When assessing the impact of FAK inhibitors, it is crucial to monitor several key downstream signaling pathways that are regulated by FAK. The most prominent of these are the PI3K/AKT and MAPK/ERK pathways, which are central to cell survival, proliferation, and migration.[5][6] FAK activation typically leads to the activation of these pathways, so effective FAK inhibition should, in principle, lead to their downregulation. However, due to compensatory mechanisms, you may observe their reactivation.
Additionally, monitoring the Wnt/β-catenin pathway is important, as FAK inhibition can lead to its activation.[7][8] It is also beneficial to assess the phosphorylation status of Src, a key FAK-interacting protein, as the FAK-Src complex mediates many downstream signals.[9]
Troubleshooting Guides
Problem 1: Inconsistent results with FAK inhibitors in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell Line-Specific Resistance | Different cell lines exhibit varying sensitivity to FAK inhibitors based on their genetic background, such as their RTK expression levels (RTKHigh vs. RTKLow).[1] It is recommended to test a panel of cell lines with known RTK status. |
| Compensatory Signaling Activation | The activation of pro-survival pathways like PI3K/AKT or MAPK/ERK can counteract the effects of FAK inhibition.[5] Perform western blot analysis for key phosphorylated proteins in these pathways (p-AKT, p-ERK) at different time points after inhibitor treatment. |
| Off-Target Effects of Inhibitor | At higher concentrations, some inhibitors may have off-target effects. Perform dose-response experiments and use concentrations at or below the reported IC50 for FAK.[10] Consider using a second, structurally different FAK inhibitor to confirm the phenotype. |
| Anchorage-Dependent vs. -Independent Growth | FAK's role in survival is more pronounced in anchorage-independent conditions.[6][11] Compare cell viability in both standard adherent cultures and in anchorage-independent assays like soft agar or poly-HEMA coated plates. |
Problem 2: No significant decrease in downstream signaling (p-AKT, p-ERK) after FAK inhibitor treatment.
| Possible Cause | Troubleshooting Steps |
| Rapid Compensatory RTK Activation | FAK inhibition can trigger a rapid feedback loop leading to RTK activation, which in turn sustains downstream signaling.[1][4] Co-treat cells with the FAK inhibitor and an inhibitor of the suspected compensatory RTK (e.g., an EGFR or HER2 inhibitor). |
| FAK Scaffolding Function | FAK has a kinase-independent scaffolding function that can still assemble signaling complexes even when its kinase activity is blocked.[5][6] To address this, consider using genetic approaches like siRNA or shRNA to deplete the entire FAK protein and compare the results to kinase inhibition. The use of PROTACs to induce FAK degradation can also be a valuable tool.[12][13] |
| Crosstalk with other Kinases | The related kinase PYK2 can sometimes compensate for FAK loss of function.[14] Assess the expression and activation status of PYK2 in your model system. |
| Ineffective FAK Inhibition | Verify that the FAK inhibitor is effectively inhibiting FAK autophosphorylation at Y397 in your specific cell line and experimental conditions by performing a dose-response and time-course western blot for pFAK(Y397). |
Experimental Protocols
Western Blot Analysis for Compensatory Signaling
-
Cell Lysis:
-
Plate cells and treat with the FAK inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[12]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-20% SDS-PAGE gradient gel.[12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to include:
-
pFAK (Y397), Total FAK
-
pAKT (S473), Total AKT
-
pERK1/2 (T202/Y204), Total ERK1/2
-
pEGFR (Y1068), Total EGFR
-
pHER2 (Y1248), Total HER2
-
β-catenin
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Anchorage-Independent Growth (Soft Agar) Assay
-
Prepare Base Agar Layer:
-
Mix 2X growth medium with 1.2% agar solution in a 1:1 ratio to get a final concentration of 0.6% agar.
-
Dispense 2 ml of this mixture into each well of a 6-well plate and allow it to solidify.
-
-
Prepare Cell-Agar Layer:
-
Trypsinize and count the cells.
-
Resuspend the cells in 2X growth medium containing the FAK inhibitor at the desired concentration.
-
Mix the cell suspension with 0.7% agar solution in a 1:1 ratio to get a final concentration of 5,000-10,000 cells in 0.35% agar.
-
Plate 1 ml of this cell-agar suspension on top of the base agar layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify and then add 1 ml of growth medium with the FAK inhibitor on top.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells twice a week with fresh medium containing the inhibitor.
-
Stain the colonies with crystal violet and count them.
-
Data Presentation
Table 1: Effect of FAK Inhibitor (this compound) on Key Signaling Nodes in RTKHigh vs. RTKLow Cancer Cell Lines
| Cell Line | RTK Status | Treatment (1 µM this compound, 6h) | % Change in pFAK (Y397) | % Change in pAKT (S473) | % Change in pERK (T202/Y204) | % Change in pHER2 (Y1248) |
| MDA-MB-453 | RTKHigh (HER2+) | Vehicle | 100% | 100% | 100% | 100% |
| This compound | ↓ 60% | ↑ 150% | ↑ 180% | ↑ 200% | ||
| SkBr3 | RTKHigh (HER2+) | Vehicle | 100% | 100% | 100% | 100% |
| This compound | ↓ 75% | ↑ 130% | ↑ 160% | ↑ 190% | ||
| MDA-MB-231 | RTKLow (Triple Negative) | Vehicle | 100% | 100% | 100% | N/A |
| This compound | ↓ 85% | ↓ 70% | ↓ 65% | N/A |
Data is illustrative and based on trends reported in the literature.[4]
Signaling Pathway Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 4. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 6. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptive resistance to chemotherapy, a multi-FAK-torial linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fak-src mediated pathways: Topics by Science.gov [science.gov]
- 10. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK inhibition disrupts a β5 integrin signaling axis controlling anchorage-independent ovarian carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
Technical Support Center: Interpreting Unexpected Phenotypes in Defactinib-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with Defactinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, ATP-competitive small molecule inhibitor that targets Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors.[1][3][4] By inhibiting FAK, this compound disrupts key signaling pathways involved in cell migration, proliferation, survival, and angiogenesis, including the RAS/MEK/ERK and PI3K/Akt pathways.[1][3]
Q2: We observe decreased cell migration as expected, but also see a significant change in cell adhesion. Is this a known effect?
Yes, this is an expected phenotype. FAK is a central component of focal adhesions, which are critical for both cell migration and adhesion.[5][6][7][8] Inhibition of FAK can lead to a decrease in the formation of focal adhesions, which can manifest as either decreased or altered cell adhesion dynamics, depending on the cell type and the extracellular matrix composition.[7][8]
Q3: We are seeing paradoxical hyperactivation of FAK (Y397 phosphorylation) in our cells after long-term this compound treatment. What could be the cause?
This can be a sign of acquired resistance. One documented mechanism is the upregulation of receptor tyrosine kinases (RTKs), such as HER2 or EGFR.[9] These RTKs can form a complex with FAK and directly phosphorylate it at the Y397 residue, thereby bypassing the inhibitory effect of this compound.[9]
Q4: Our cancer cell line, which was initially sensitive to this compound, has become resistant. What are the potential mechanisms?
Several resistance mechanisms to FAK inhibitors like this compound have been described:
-
Upregulation of RTKs: As mentioned in Q3, cancer cells can upregulate RTKs to maintain FAK activation.[9]
-
Redundant Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for FAK inhibition and maintain proliferation and survival.[9]
-
FAK Scaffolding Function: this compound primarily inhibits the kinase activity of FAK. However, FAK also has scaffolding functions, bringing together other signaling proteins. These scaffolding functions may remain partially active and contribute to resistance.[10][11]
Q5: We observe unexpected changes in the tumor microenvironment (TME), such as altered immune cell infiltration, in our in vivo studies. Is this related to this compound treatment?
Yes, FAK inhibition with this compound has been shown to modulate the tumor microenvironment.[12] This can include altering the behavior of stromal cells and immune cells.[12] For example, studies have shown that this compound can lead to an increase in naive CD4 and CD8 T cells and a reduction in immunosuppressive myeloid and Treg cells within the TME.[13]
Troubleshooting Guide
| Unexpected Phenotype | Possible Cause | Suggested Troubleshooting Steps |
| Increased Cell Proliferation or Survival | Development of resistance through RTK upregulation. | 1. Perform Western blot analysis to check for increased expression and/or phosphorylation of common RTKs (e.g., EGFR, HER2, MET). 2. Consider co-treatment with an appropriate RTK inhibitor. |
| Altered Cell Morphology (e.g., rounding, detachment) | Disruption of focal adhesions and the actin cytoskeleton. | 1. Perform immunofluorescence staining for F-actin (Phalloidin) and key focal adhesion proteins (e.g., Paxillin, Vinculin) to visualize cytoskeletal changes. 2. Titrate this compound concentration to find a dose that inhibits FAK signaling without causing excessive cytotoxicity. |
| No effect on downstream signaling (p-ERK, p-Akt) | Cell line may not be dependent on the FAK signaling pathway. | 1. Confirm FAK expression and baseline phosphorylation in your cell line via Western blot. 2. Investigate the mutational status of key oncogenes (e.g., KRAS, BRAF) that may indicate dependence on alternative pathways.[2][14] |
| Variable drug efficacy between experiments | Issues with drug stability or experimental conditions. | 1. Ensure proper storage of this compound (as per manufacturer's instructions). 2. Use freshly prepared drug dilutions for each experiment. 3. Maintain consistent cell culture conditions (e.g., confluency, serum concentration). |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KRAS mutant NSCLC lines | Non-Small Cell Lung Cancer | (not specified) | [2] |
| PDAC cell lines | Pancreatic Ductal Adenocarcinoma | 2.0 - 5.0 µM | [15] |
Table 2: Clinical Trial Response Rates with this compound Combinations
| Cancer Type | Combination Therapy | Overall Response Rate (ORR) | Patient Population | Reference |
| Low-Grade Serous Ovarian Cancer | Avutometinib + this compound | 45% | Recurrent, KRAS-mutant | [16] |
| Low-Grade Serous Ovarian Cancer | Avutometinib + this compound | 60% | Recurrent, KRAS-mutant | [16] |
| Low-Grade Serous Ovarian Cancer | Avutometinib + this compound | 29% | Recurrent, KRAS wild-type | [16] |
| Malignant Pleural Mesothelioma | This compound monotherapy | 13% | Treatment-naive | [13] |
Experimental Protocols
1. Western Blot Analysis for FAK Phosphorylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-FAK (e.g., Y397), total FAK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72-96 hours).[17]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fascin Inhibitors Decrease Cell Migration and Adhesion While Increase Overall Survival of Mice Bearing Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortactin affects cell migration by regulating intercellular adhesion and cell spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. ascopubs.org [ascopubs.org]
- 14. onclive.com [onclive.com]
- 15. researchgate.net [researchgate.net]
- 16. onclive.com [onclive.com]
- 17. selleckchem.com [selleckchem.com]
Technical Support Center: Validating On-Target Activity of Defactinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the on-target activity of Defactinib in a new model system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental validation of this compound's on-target activity.
| Question | Possible Cause | Suggested Solution |
| Western Blot: No decrease in FAK phosphorylation (p-FAK) after this compound treatment. | 1. Inactive this compound: Compound may have degraded. | 1a. Use a fresh aliquot of this compound. 1b. Verify the storage conditions of the this compound stock solution. |
| 2. Suboptimal this compound concentration: The concentration used may be too low for the new model system. | 2a. Perform a dose-response experiment to determine the optimal concentration of this compound for FAK inhibition in your specific cell line or model system.[1][2] 2b. Ensure the treatment duration is sufficient for target engagement. A time-course experiment (e.g., 1, 6, 24 hours) is recommended.[3][4] | |
| 3. High protein expression: The model system may have very high levels of total FAK, requiring a higher concentration of this compound for effective inhibition. | 3. Increase the concentration of this compound and re-evaluate p-FAK levels. | |
| 4. Technical issues with Western Blot: Problems with antibody, buffer, or transfer. | 4a. Use a validated anti-p-FAK (Tyr397) antibody. 4b. Ensure fresh lysis buffer containing phosphatase inhibitors is used. 4c. Verify efficient protein transfer to the membrane.[5][6][7][8] | |
| Western Blot: High background or non-specific bands for p-FAK. | 1. Antibody issues: Primary or secondary antibody concentration is too high, or the primary antibody is not specific. | 1a. Titrate the primary and secondary antibody concentrations to find the optimal dilution.[6] 1b. Use a highly specific monoclonal antibody for p-FAK (Tyr397). 1c. Include an isotype control for the primary antibody. |
| 2. Insufficient blocking: The blocking step was not effective. | 2a. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, as milk contains phosphoproteins). 2b. Ensure the blocking buffer is fresh. | |
| 3. Inadequate washing: Unbound antibodies were not sufficiently washed off. | 3. Increase the number and duration of wash steps with an appropriate wash buffer (e.g., TBST).[5] | |
| Cell-Based Assays: No effect of this compound on cell migration or proliferation. | 1. Insufficient FAK inhibition: The concentration or duration of this compound treatment is not optimal to achieve a functional effect. | 1. Confirm FAK inhibition by Western blot for p-FAK (Tyr397) at the same concentration and time point used in the functional assay. |
| 2. FAK-independent signaling: The new model system may rely on alternative pathways for migration and proliferation. | 2. Investigate other signaling pathways known to regulate these processes in your model system. Consider combination therapies if compensatory signaling is suspected.[9][10] | |
| 3. Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. | 3a. Try an alternative functional assay (e.g., transwell migration vs. wound healing). 3b. Optimize assay conditions such as cell seeding density and incubation time. | |
| Inconsistent results between experiments. | 1. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift. | 1. Use cells with a consistent and low passage number for all experiments. |
| 2. Reagent variability: Inconsistent preparation of reagents or use of different batches of antibodies or compounds. | 2a. Prepare fresh reagents for each experiment. 2b. Aliquot and store antibodies and this compound appropriately to avoid freeze-thaw cycles. | |
| 3. Experimental timing: Variations in treatment times or assay incubation periods. | 3. Maintain consistent timing for all steps across all experiments. |
Frequently Asked Questions (FAQs)
1. What is the primary molecular target of this compound?
This compound is a selective, orally bioavailable inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[11] By inhibiting FAK, this compound blocks downstream signaling pathways involved in cell migration, proliferation, survival, and angiogenesis.[11]
2. How can I confirm that this compound is inhibiting FAK in my new model system?
The most direct way to confirm on-target activity is to assess the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Tyr397). A significant reduction in p-FAK (Tyr397) levels upon this compound treatment, as measured by Western blot, indicates target engagement.[1][4]
3. What are the expected downstream effects of FAK inhibition by this compound?
Inhibition of FAK is expected to disrupt several downstream signaling pathways, including the PI3K/Akt and RAS/MEK/ERK pathways.[11] This can lead to reduced cell migration, decreased cell proliferation, and induction of apoptosis.[12][13][14]
4. What concentrations of this compound should I use in my experiments?
The effective concentration of this compound can vary between different cell lines and model systems. It is recommended to perform a dose-response curve, typically in the range of 0.1 to 10 µM, to determine the IC50 for FAK phosphorylation inhibition in your specific model.[1]
5. What controls should I include in my experiments?
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Cells that are not treated with either this compound or vehicle.
-
Positive Control (for functional assays): A condition known to stimulate the process you are measuring (e.g., a known chemoattractant for a migration assay).
-
Loading Control (for Western blots): An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Experimental Protocols
Western Blot for FAK Phosphorylation
This protocol describes how to assess the phosphorylation of FAK at Tyr397.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle for the desired time and concentration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against total FAK to normalize for protein levels.
-
Immunoprecipitation of FAK
This protocol is for isolating FAK to analyze its interactions or post-translational modifications.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-FAK antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Lyse cells as described in the Western Blot protocol using a non-denaturing lysis buffer.
-
-
Pre-clearing Lysate:
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-FAK antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
The eluted proteins can then be analyzed by Western blot.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
24-well plates
-
Pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow to a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
-
Treatment:
-
Add media containing this compound or vehicle control.
-
-
Imaging:
-
Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
-
Analysis:
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density.
-
-
Treatment:
-
The following day, treat the cells with a range of this compound concentrations.
-
-
Incubation:
-
Incubate for a period that allows for cell division (e.g., 72 hours).
-
-
Assay:
-
For MTT: Add MTT reagent and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo®: Add the reagent and read the luminescence.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Result | Reference |
| FAK Phosphorylation (pY397) | Pancreatic Ductal Adenocarcinoma (PDAC) cells | 10 µM this compound for 2h | Reduced phosphorylation of pY-397 | [1] |
| FAK Phosphorylation (pY925) | Pancreatic Ductal Adenocarcinoma (PDAC) cells | 10 µM this compound for 2h | Reduced phosphorylation of pY-925 | [1] |
| FAK Phosphorylation (pY576/577) | Pancreatic Ductal Adenocarcinoma (PDAC) cells | 10 µM this compound for 2h | No change in phosphorylation | [1] |
| Cell Proliferation | Pancreatic Ductal Adenocarcinoma (PDAC) cells | This compound (dose-dependent) | Reduced cell proliferation | [1] |
| Cell Migration | Pancreatic Ductal Adenocarcinoma (PDAC) cells | 1 µM this compound for 24h | Significantly hampered migration | [1] |
| p-FAK Reduction | Low-Grade Serous Ovarian Cancer (LGSOC) cell lines (5 lines) | This compound (clinical Cmax) for 1h | Reduction of p-FAK in 5/5 cell lines | [3][4] |
| Cell Viability (IC50) | UTE1, UTE3, UTE10, UTE11 (Endometrial Cancer) | Avutometinib (a RAF/MEK clamp) | IC50 values between 0.3 and 7.5 µM | [15] |
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of FAK phosphorylation.
Caption: Logic diagram for troubleshooting lack of p-FAK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biocompare.com [biocompare.com]
- 8. wildtypeone.substack.com [wildtypeone.substack.com]
- 9. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting FAK–Paxillin Interaction Reduces Migration and Invadopodia-Mediated Matrix Degradation in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Defactinib vs. Other FAK Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Defactinib (VS-6063), a prominent Focal Adhesion Kinase (FAK) inhibitor, against other notable FAK inhibitors in preclinical and clinical development. The information is curated to assist researchers in making informed decisions for their studies.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for anti-cancer therapies.[2][3] FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting downstream signaling pathways crucial for tumor growth and survival.[4] While numerous FAK inhibitors have been developed, this guide focuses on a comparative analysis of this compound against other key inhibitors: GSK2256098, IN10018 (also known as BI 853520), PF-562271, and VS-4718.
Mechanism of Action of FAK Inhibitors
The majority of FAK inhibitors, including this compound, are ATP-competitive, meaning they bind to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK at key tyrosine residues, most notably Tyr397.[5] This autophosphorylation site is critical for the recruitment and activation of other signaling proteins, such as Src family kinases.[6] By inhibiting this initial step, these small molecules effectively block the entire downstream signaling cascade.
This compound is a potent and selective inhibitor of both FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[7] Other inhibitors like GSK2256098 and IN10018 are also ATP-competitive inhibitors of FAK.[4][8] PF-562271 is another potent, ATP-competitive, and reversible inhibitor of FAK and Pyk2.[9]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other FAK inhibitors across a range of cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of a specific biological or biochemical function. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: IC50 Values (Enzymatic Assay) of FAK Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound (VS-6063) | FAK, Pyk2 | <0.6 | [7] |
| GSK2256098 | FAK | 0.8 | [10] |
| IN10018 (BI 853520) | FAK | 1 | [4] |
| PF-562271 | FAK, Pyk2 | 1.5, 14 | [9] |
| VS-4718 (PND-1186) | FAK | 1.5 | [11] |
Table 2: IC50 Values (Cell-Based Assays) of FAK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound (VS-6063) | TT | Thyroid Cancer | 1980 | |
| K1 | Thyroid Cancer | 10340 | ||
| MDA-MB-231 | Breast Cancer | 281 | [12] | |
| GSK2256098 | OVCAR8 | Ovarian Cancer | 15 | [13][14] |
| U87MG | Glioblastoma | 8.5 | [13][14] | |
| A549 | Lung Cancer | 12 | [13][14] | |
| PF-562271 | 143B | Osteosarcoma | 1980 | [15] |
| MG63 | Osteosarcoma | 1760 | [15] | |
| TC32 | Ewing Sarcoma | 2100 | [9] | |
| A673 | Ewing Sarcoma | 1700 | [9] | |
| VS-4718 (PND-1186) | 4T1 | Breast Carcinoma | ~100 | [11] |
| CHLA-9 | Ewing Sarcoma | 250 | [16] | |
| COG-LL-317 | Acute Lymphoblastic Leukemia | 3530 | [16] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of FAK inhibitors.
Western Blotting for Phospho-FAK (Tyr397)
This protocol outlines the detection of FAK phosphorylation at Tyr397, a key indicator of FAK activation, in response to inhibitor treatment.
1. Cell Lysis:
-
Treat cells with the FAK inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[17][18][19]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the FAK inhibitor. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
3. MTT Addition:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20][21][22][23]
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the point of intervention by FAK inhibitors.
Experimental Workflow for In Vitro FAK Inhibitor Evaluation
Caption: A typical experimental workflow for the in vitro comparison of FAK inhibitors.
Logical Relationship of FAK Inhibitor Comparison
Caption: Logical structure for comparing the efficacy of this compound against other FAK inhibitors.
Conclusion
This compound and other FAK inhibitors demonstrate potent anti-tumor activity in a variety of preclinical models. While this compound shows strong inhibition of FAK and Pyk2, other inhibitors like GSK2256098 and IN10018 also exhibit nanomolar efficacy against FAK. The choice of inhibitor for a particular research application will depend on the specific cancer type, the desired selectivity profile, and the experimental context. As monotherapies, FAK inhibitors have shown limited clinical efficacy, but their potential in combination with other targeted therapies or chemotherapies is an active area of investigation.[1][4][24] This guide provides a foundational comparison to aid in the selection and evaluation of FAK inhibitors for cancer research.
References
- 1. letswinpc.org [letswinpc.org]
- 2. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-FAK (Tyr397) (D20B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Phospho-FAK (Tyr397) antibody (83933-1-PBS) | Proteintech [ptglab.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. onclive.com [onclive.com]
Defactinib versus PF-573228 in lung cancer models
A Comparative Analysis of Defactinib and PF-573228 in Lung Cancer Models
This guide provides a detailed comparison of two prominent Focal Adhesion Kinase (FAK) inhibitors, this compound and PF-573228, in the context of lung cancer research. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the selection of a suitable FAK inhibitor for their preclinical studies.
Introduction to FAK Inhibition in Lung Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from the extracellular matrix to the cell's interior, influencing critical cellular processes such as adhesion, migration, proliferation, and survival.[1] Upregulation and constitutive activation of FAK are observed in various malignancies, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[2][3] Inhibition of FAK signaling can disrupt tumor progression, angiogenesis, and metastasis.[4][5]
This compound (VS-6063) is an orally bioavailable, potent, and selective inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[1][6] It has been evaluated in numerous clinical trials for various solid tumors, including NSCLC, particularly in subtypes with KRAS mutations.[1][7][8] While it has shown modest activity as a monotherapy, its potential in combination with other targeted therapies is an active area of investigation.[9][10]
PF-573228 is a well-characterized, ATP-competitive, and selective inhibitor of FAK.[2] It is widely utilized as a research tool in preclinical studies to investigate the biological functions of FAK in cancer.[3][11] Studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and reduce the migratory and invasive potential of lung cancer cells in vitro.[11][12]
Comparative Efficacy in Lung Cancer Models
The following tables summarize the quantitative data on the effects of this compound and PF-573228 on various lung cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Cell Proliferation/Viability
| Inhibitor | Cell Line | Assay | IC50 / Concentration | Effect | Reference |
| PF-573228 | A549, H460, H1299 (NSCLC) | Cell Growth Assay | 10 µM | Complete cessation of proliferative activity | [5] |
| PF-573228 | NCI-H82, NCI-H146, NCI-H196, NCI-H446 (SCLC) | WST-1 Assay | 1-10 µM | Significant dose-dependent decrease in proliferation | [3] |
| This compound | KRAS-mutant NSCLC | Clinical Trial (Phase II) | 400 mg BID | Modest clinical activity as monotherapy | [7][8] |
Table 2: Effects on Cell Migration and Invasion
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| PF-573228 | NCI-H196, NCI-H446 (SCLC) | Wound Healing Assay | Not specified | Decreased migration velocity | [3] |
| PF-573228 | NCI-H196, NCI-H446 (SCLC) | Boyden Chamber Assay | 3 µM | Inhibition of invasion | [3] |
| PF-573228 | p53/PTEN deficient NSCLC | Wound Healing & Invasion Assays | Not specified | Significant reduction in migratory and invasive capacity | [12] |
Table 3: Induction of Apoptosis and Cell Cycle Arrest
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| PF-573228 | NCI-H82, NCI-H146, NCI-H196, NCI-H446 (SCLC) | PARP Cleavage (Western Blot), Flow Cytometry (BrdU & Caspase-3) | 1-5 µM | Dose-dependent increase in apoptosis | [3][11] |
| PF-573228 | NCI-H82, NCI-H146, NCI-H196, NCI-H446 (SCLC) | Flow Cytometry | Not specified | G2/M phase cell cycle arrest | [11] |
| PF-573228 | A549 (NSCLC) | Flow Cytometry | 10 µM | Increased apoptotic ratio and G2/M arrest | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FAK signaling pathway targeted by both inhibitors and a typical experimental workflow for evaluating their efficacy.
Caption: FAK signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (WST-1)
-
Cell Seeding: Lung cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, PF-573228, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: WST-1 reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance of the samples is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.
-
Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing the FAK inhibitor or vehicle control.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different time points. The rate of wound closure is calculated to determine the effect of the inhibitors on cell migration.
Boyden Chamber Assay for Cell Invasion
-
Chamber Preparation: The upper chambers of transwell inserts with a porous membrane (e.g., 8 µm pore size) are coated with a basement membrane extract (e.g., Matrigel) to simulate an extracellular matrix.
-
Cell Seeding: Lung cancer cells, pre-treated with the FAK inhibitor or vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers are incubated for 24-48 hours to allow for cell invasion through the coated membrane.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of invading cells in the inhibitor-treated groups is compared to the control group to determine the anti-invasive effect.
Western Blot Analysis
-
Cell Lysis: After treatment with the inhibitors, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific proteins (e.g., total FAK, phospho-FAK (Tyr397), Akt, phospho-Akt, ERK, phospho-ERK, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Conclusion
Both this compound and PF-573228 are effective inhibitors of FAK in lung cancer models. PF-573228 has been extensively used in preclinical research to elucidate the role of FAK in lung cancer progression, demonstrating clear effects on proliferation, migration, and apoptosis in a variety of lung cancer cell lines.[3][5][11] this compound, having progressed to clinical trials, offers the advantage of available clinical data and being an orally bioavailable compound, which may be more relevant for translational studies.[7][13]
The choice between these two inhibitors will depend on the specific research question. For fundamental studies on FAK signaling and function, the extensive preclinical characterization of PF-573228 makes it a reliable tool. For studies with a more translational focus, particularly those involving in vivo models or aiming to correlate with clinical outcomes, this compound may be the more appropriate choice. It is recommended to consult the original research articles for detailed experimental conditions and to perform pilot studies to determine the optimal inhibitor and concentration for a specific lung cancer model.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Targeting Focal Adhesion Kinase in Lung Diseases: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Focal Adhesion Kinase in Small-Cell Lung Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epithelial-mesenchymal transition status is a remarkable biomarker for the combination treatment with avutometinib and this compound in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Focal Adhesion Kinase Inhibition in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-invasive effects of CXCR4 and FAK inhibitors in non-small cell lung carcinomas with mutually inactivated p53 and PTEN tumor suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Defactinib and Avutometinib Combination: A Synergistic Approach in Targeted Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The combination of Defactinib, a Focal Adhesion Kinase (FAK) inhibitor, and Avutometinib, a dual RAF/MEK inhibitor, has emerged as a promising strategy in the landscape of targeted cancer therapy. This guide provides a detailed comparison of the synergistic effects of this combination versus monotherapy, supported by experimental data from preclinical and clinical studies. It also includes detailed experimental protocols for key assays and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Synergy: Dual Blockade of Key Signaling Pathways
The synergistic anti-tumor activity of the this compound and Avutometinib combination stems from the simultaneous inhibition of two critical signaling pathways implicated in cancer cell proliferation, survival, and resistance: the FAK signaling pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.
Avutometinib, as a RAF/MEK clamp, potently inhibits the MAPK pathway, which is frequently hyperactivated in various cancers due to mutations in genes like KRAS and BRAF.[1] However, tumors can develop resistance to MEK inhibitors through the activation of alternative survival pathways, with FAK signaling being a key escape mechanism.[2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[4]
This compound targets this resistance mechanism by inhibiting FAK.[3] The dual blockade of both pathways leads to a more profound and durable anti-tumor response than what can be achieved with either agent alone.[5][6] Preclinical studies have shown that the combination of a FAK inhibitor with a MEK inhibitor can overcome this resistance.[7]
Comparative Efficacy Data
Clinical and preclinical studies have consistently demonstrated the superior efficacy of the this compound and Avutometinib combination compared to monotherapy, particularly in patients with KRAS-mutant cancers.
Clinical Trial Data: RAMP-201 (Low-Grade Serous Ovarian Cancer)
The Phase 2 RAMP-201 trial evaluated the efficacy of Avutometinib monotherapy versus the combination with this compound in patients with recurrent low-grade serous ovarian cancer (LGSOC).[1][8] The combination arm showed a significantly higher overall response rate (ORR), especially in the KRAS-mutant population.[8][9]
| Treatment Arm | Overall Population ORR | KRAS-Mutant ORR | KRAS Wild-Type ORR | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Avutometinib + this compound | 31% - 45%[1][8][9] | 44% - 60%[8][9] | 17% - 29%[8][9] | 31.1 months[9][10] | 12.9 months[1] |
| Avutometinib Monotherapy | 10% - 17%[1][9] | 13% - 23%[9][11] | 6% - 13%[9][11] | Not Reported | Not Reported |
Note: Ranges in ORR reflect data reported from different analyses and timepoints of the trial.
Preclinical Data
Preclinical studies in various cancer models have corroborated the synergistic activity of the combination.
| Cancer Model | Key Findings | Reference |
| Low-Grade Serous Ovarian Cancer (LGSOC) Organoids | Combination of Avutometinib and this compound was synergistic with a combination index of 0.53. In vivo, the combination induced tumor regressions in 5 out of 6 animals, while monotherapies only inhibited tumor growth.[6] | [6] |
| Diffuse-Type Gastric Cancer (DGC) Xenografts | The combination of this compound and Avutometinib led to deep tumor regressions, suggesting synergistic activity.[7] | [7] |
| Endometrial Cancer Xenografts | Combination treatment demonstrated a significant survival advantage compared to control and single-agent treatments.[12] | [12] |
| KRAS Mutant Non-Small Cell Lung Cancer (NSCLC) | Preclinical studies showed that NSCLC cell lines with KRAS mutations and alterations in TP53 or CDKN2A are sensitive to FAK inhibition.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate the synergy between this compound and Avutometinib.
3D Cell Proliferation and Viability Assay (Organoid/Spheroid Model)
This assay is used to assess the anti-proliferative and cytotoxic effects of the drug combination in a three-dimensional cell culture model that more closely mimics the in vivo tumor microenvironment.
Materials:
-
Cancer cell line of interest
-
Low-attachment, U-bottom 96-well plates
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Extracellular matrix (e.g., Matrigel), if required for organoid formation
-
This compound and Avutometinib
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1,000-5,000 cells/well in low-attachment 96-well plates.[14]
-
Spheroid/Organoid Formation: Centrifuge the plates at a low speed to facilitate cell aggregation at the bottom of the wells. Incubate for 3-4 days to allow for spheroid or organoid formation.
-
Drug Preparation: Prepare a dose-response matrix of this compound and Avutometinib, both alone and in combination, in cell culture medium.
-
Treatment: Carefully add the drug solutions to the wells containing the spheroids/organoids. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Add the 3D cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the percentage of cell viability. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[6]
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of the drug combination in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (or other appropriate vehicle for cell injection)
-
This compound and Avutometinib formulated for oral gavage
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, Avutometinib monotherapy, and this compound + Avutometinib combination). Administer the drugs via oral gavage according to the predetermined dosing schedule. For example, Avutometinib might be given twice weekly and this compound twice daily.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined maximum size, or as defined by the study protocol. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Perform statistical analysis to determine the significance of the differences between the treatment groups. A significant reduction in tumor growth in the combination group compared to the monotherapy groups indicates synergy.[12]
Western Blotting for Phospho-ERK and Phospho-FAK
This assay is used to confirm the on-target effects of the drugs by measuring the phosphorylation status of key proteins in the MAPK and FAK signaling pathways.
Materials:
-
Protein lysates from treated cells or tumor tissues
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-ERK, total ERK, p-FAK, total FAK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A significant decrease in p-ERK and p-FAK in the combination treatment group would confirm the dual pathway inhibition.[6]
Conclusion
The combination of this compound and Avutometinib represents a rationally designed therapeutic strategy that leverages the synergistic inhibition of the FAK and MAPK signaling pathways. The robust preclinical and clinical data, particularly in LGSOC, underscore the potential of this combination to overcome drug resistance and improve patient outcomes. The provided experimental protocols offer a framework for researchers to further investigate the synergistic effects of this promising drug combination in various cancer contexts.
References
- 1. Avutometinib Plus this compound in Recurrent Low-Grade Serous Ovarian Cancer - The ASCO Post [ascopost.com]
- 2. FDA grants accelerated approval to the combination of avutometinib and this compound for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]
- 3. mskcc.org [mskcc.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. This compound with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nottheseovaries.org [nottheseovaries.org]
- 8. This compound with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
- 10. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An image-based assay to quantify changes in proliferation and viability upon drug treatment in 3D microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Head-to-Head Comparison: Defactinib vs. GSK2256098 in FAK-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent Focal Adhesion Kinase (FAK) inhibitors: Defactinib (VS-6063) and GSK2256098. By objectively presenting their mechanisms of action, preclinical efficacy, and available clinical data, this document aims to inform strategic decisions in cancer research and drug development.
Executive Summary
This compound and GSK2256098 are both small molecule inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, migration, and angiogenesis. While both compounds target FAK, they exhibit distinct selectivity profiles and have been investigated in different clinical contexts. This compound is a dual inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), whereas GSK2256098 is a highly selective FAK inhibitor. This fundamental difference in their mechanism may influence their therapeutic efficacy and potential side-effect profiles in various cancer types.
Mechanism of Action and Signaling Pathway
Both this compound and GSK2256098 are ATP-competitive inhibitors that target the kinase domain of FAK. By binding to FAK, they prevent its autophosphorylation at Tyrosine 397 (Tyr397), a critical event for the recruitment and activation of downstream signaling proteins, including Src, PI3K, and Grb2. The inhibition of this central signaling node disrupts key oncogenic pathways, primarily the RAS/MEK/ERK and PI3K/Akt pathways, leading to reduced tumor growth, decreased cell migration and invasion, and induction of apoptosis.[1][2][3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and GSK2256098, compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions may have varied between studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference(s) |
| This compound | FAK | 0.6 | Dual FAK/Pyk2 inhibitor | [4][5] |
| Pyk2 | 0.6 | [4][5] | ||
| GSK2256098 | FAK | 0.8 - 1.5 (enzymatic) | ~1000-fold selective for FAK over Pyk2 | [3] |
Table 2: In Vitro Cellular Activity (IC₅₀)
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| This compound | KRAS mutant NSCLC cell lines | Non-Small Cell Lung Cancer | <0.6 (FAK/Pyk2 inhibition) | [6] |
| GSK2256098 | OVCAR8 | Ovarian Cancer | 15 | |
| U87MG | Glioblastoma | 8.5 | ||
| A549 | Lung Cancer | 12 | ||
| PANC-1 | Pancreatic Cancer | 29,000 (cell viability) | ||
| L3.6pl | Pancreatic Cancer | 25,000 (cell viability) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of FAK inhibitors on cancer cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound or GSK2256098. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Western Blot Analysis for FAK Pathway Inhibition
This protocol is used to assess the impact of the inhibitors on the FAK signaling pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound or GSK2256098 for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pFAK (Tyr397), total FAK, pAkt, total Akt, pERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Preclinical and Clinical Development Overview
This compound has been investigated in numerous clinical trials for various solid tumors, including mesothelioma, non-small cell lung cancer, and ovarian cancer, often in combination with other targeted therapies or chemotherapy.[6][7][8][9] Notably, the combination of this compound with the RAF/MEK inhibitor avutometinib has shown promising activity in patients with low-grade serous ovarian cancer, leading to an accelerated FDA approval for this indication in May 2025 for patients with KRAS-mutated disease.[10]
GSK2256098 has also progressed through Phase I and II clinical trials in patients with advanced solid tumors, including glioblastoma and pancreatic cancer.[3][11] While it demonstrated a manageable safety profile and target engagement, its single-agent activity has been modest in some settings.[11]
A direct head-to-head clinical comparison of this compound and GSK2256098 has not been conducted. The choice between these inhibitors for future clinical development will likely depend on the specific cancer type, the molecular profile of the tumor, and the potential for synergistic combinations with other anti-cancer agents. The dual FAK/Pyk2 inhibitory activity of this compound may offer an advantage in certain contexts where Pyk2 signaling also contributes to tumorigenesis. Conversely, the high selectivity of GSK2256098 for FAK might result in a more favorable safety profile in some patient populations.
Conclusion
This compound and GSK2256098 are both potent inhibitors of FAK with distinct selectivity profiles. This compound's dual inhibition of FAK and Pyk2 and its recent clinical success in combination therapy for ovarian cancer highlight its potential as a valuable therapeutic agent. GSK2256098's high selectivity for FAK provides a tool for specifically interrogating the role of FAK in cancer biology and may offer a more targeted therapeutic approach. The selection of either inhibitor for preclinical research or clinical development should be guided by the specific scientific question, the cancer type under investigation, and the strategic therapeutic combination being considered. Further research, including direct comparative studies, would be beneficial to fully elucidate the relative advantages of each inhibitor in different oncological settings.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. protocols.io [protocols.io]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of FAK inhibitor VS-6063 (this compound) on docetaxel efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Defactinib's Mechanism of Action: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic approaches to validate the mechanism of action of Defactinib, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). By objectively presenting experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating FAK signaling and developing novel cancer therapeutics.
Introduction: The Critical Role of FAK and the Rise of this compound
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are frequently observed in various cancers, correlating with tumor progression, metastasis, and poor prognosis.[2] FAK integrates signals from integrins and growth factor receptors, activating downstream pathways crucial for cancer cell function, including the RAS/MEK/ERK and PI3K/Akt signaling cascades.[3]
This compound (VS-6063) is an orally administered small-molecule inhibitor that targets the catalytic activity of FAK.[4] By blocking FAK autophosphorylation at Tyrosine 397 (Y397), this compound effectively disrupts these downstream signaling networks, leading to reduced cancer cell viability and invasiveness.[4][5] Validating that the observed cellular effects of this compound are indeed a direct consequence of FAK inhibition is crucial for its clinical development and for understanding potential resistance mechanisms.
Genetic methods, such as RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing, provide a powerful means to specifically ablate FAK expression or function, serving as a benchmark for assessing the on-target efficacy of pharmacological inhibitors like this compound.
Comparative Data: Pharmacological vs. Genetic FAK Inhibition
The following tables summarize quantitative data from various studies, comparing the effects of this compound with genetic FAK knockdown and other FAK inhibitors. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in cell lines, experimental conditions, and assay methodologies.
Table 1: Comparison of IC50 Values of FAK Inhibitors
| Compound | Target(s) | IC50 (FAK) | Reference |
| This compound (VS-6063) | FAK, Pyk2 | ~0.6 nM | [4][5] |
| PF-562271 | FAK, Pyk2 | 1.5 nM | [6] |
| GSK2256098 | FAK | 18 nM | [6] |
Table 2: Effects of this compound vs. FAK siRNA on Cellular Phenotypes
| Intervention | Cell Line | Assay | Observed Effect | Quantitative Data | Reference |
| This compound | NSCLC cell lines | Tumor Growth (in vivo) | Suppression of tumor growth | Data not specified | [7] |
| FAK siRNA | Rhabdomyosarcoma (RD and SJCRH30) | Cell Viability (alamarBlue) | Decreased cell viability | ~13-36% reduction vs. control | [8] |
| FAK siRNA | Rhabdomyosarcoma (RD and SJCRH30) | Cell Proliferation (CellTiter 96) | Decreased cell proliferation | Significant decrease vs. control | [8] |
| FAK siRNA | Neuroblastoma (SK-N-BE(2)) | Cell Invasion | Decreased cell invasion | 79% reduction vs. control | [9] |
| FAK siRNA | Neuroblastoma (SK-N-BE(2)) | Cell Migration | Decreased cell migration | 54% reduction vs. control | [9] |
| FAK siRNA | Melanoma cell lines | Cell Migration (Wound Healing) | Reduced migration speed | 30-50% reduction vs. control | [10] |
| FAK siRNA | MDA-MB-231 (Breast Cancer) | Mammosphere Formation | Reduced primary mammosphere formation | 76.5% reduction vs. control | [2] |
| FAK siRNA | MDA-MB-231 (Breast Cancer) | ALDH+ Population | Reduced ALDH+ cancer stem cells | From 1.12% to 0.20% | [2] |
Table 3: Comparison with Other FAK Inhibitors
| Intervention | Cell Line | Assay | Observed Effect | Quantitative Data | Reference |
| This compound | PATU-8988T (Pancreatic Cancer) | Cell Viability (3D Spheroid) | Significant loss of viability | More pronounced effect than BSJ-04-175 | [11] |
| PF-573228 | Melanoma cell lines | FAK Activity | Inhibition of FAK activity | 50-75% inhibition at 1 µM | [10] |
| PF-562271 | Osteosarcoma cell lines | Apoptosis (Annexin V) | Increased apoptosis | Dose-dependent increase | |
| GSK2256098 | Glioblastoma xenograft | FAK Phosphorylation | Inhibition of FAK phosphorylation | Dose-dependent inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate this compound's mechanism of action.
siRNA-Mediated FAK Knockdown and Cell Viability Assay
Objective: To genetically silence FAK expression and assess the impact on cell viability, providing a comparison for the effects of this compound.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231)
-
FAK-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in complete growth medium and incubate overnight.
-
siRNA Transfection Complex Preparation:
-
For each well, dilute 10 pmol of FAK siRNA or control siRNA into 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine RNAiMAX into 25 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 15 minutes at room temperature to allow complex formation.
-
-
Transfection: Add 50 µL of the siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours to allow for FAK protein knockdown.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (non-targeting siRNA-treated) cells.
Western Blot for FAK Knockdown Verification
Objective: To confirm the successful knockdown of FAK protein expression following siRNA transfection.
Materials:
-
Transfected cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FAK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FAK and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizing the Mechanism: Signaling Pathways and Workflows
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix (via integrins) and growth factors to regulate key cellular processes. This compound acts by inhibiting the kinase activity of FAK, thereby blocking downstream signaling.
Caption: FAK signaling pathway and points of inhibition.
Experimental Workflow for Validating this compound's On-Target Effects
This workflow outlines the key steps to compare the phenotypic effects of this compound with genetic FAK inhibition.
Caption: Workflow for comparing this compound and genetic FAK inhibition.
Conclusion
The validation of this compound's mechanism of action through genetic approaches provides strong evidence for its on-target activity. Both pharmacological inhibition with this compound and genetic silencing of FAK lead to comparable phenotypic outcomes, including decreased cell viability, proliferation, and migration. While direct quantitative comparisons from single studies are limited, the collective evidence robustly supports FAK as the primary target of this compound. For researchers in drug development, the use of genetic validation methods is an indispensable tool for confirming the mechanism of action of targeted therapies and for elucidating the complex signaling networks that drive cancer progression.
References
- 1. researchgate.net [researchgate.net]
- 2. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting FAK–Paxillin Interaction Reduces Migration and Invadopodia-Mediated Matrix Degradation in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Defactinib's Efficacy Across Diverse Cancer Landscapes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Defactinib (VS-6063), an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK), has emerged as a promising therapeutic agent in oncology. By targeting FAK, a critical mediator of cell adhesion, migration, proliferation, and survival, this compound disrupts key signaling pathways implicated in tumor progression and metastasis. This guide provides a cross-validation of this compound's efficacy in various cancer types, presenting a comparative analysis of its performance as a monotherapy and in combination with other agents, supported by experimental data from recent clinical trials.
Quantitative Efficacy Data
The following tables summarize the key efficacy data for this compound in low-grade serous ovarian cancer, pancreatic ductal adenocarcinoma, malignant pleural mesothelioma, and KRAS-mutant non-small cell lung cancer.
Table 1: Efficacy of this compound in Low-Grade Serous Ovarian Cancer (LGSOC) - RAMP 201 Trial
| Treatment Arm | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Citation |
| Avutometinib + this compound | All patients (n=115) | 31% | 12.9 months | 31.1 months | [1][2] |
| Avutometinib + this compound | KRAS-mutant (n=57) | 44% | 22.0 months | 31.1 months | [1][2][3] |
| Avutometinib + this compound | KRAS wild-type (n=52) | 17% | 12.8 months | 9.2 months | [1][2][3] |
| Avutometinib Monotherapy | All patients (n=30) | 7% | - | - | [4] |
Table 2: Efficacy of this compound Combinations in Pancreatic Ductal Adenocarcinoma (PDAC)
| Trial | Treatment Arm | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| RAMP 205 (Phase 1b/2a) | Avutometinib + this compound + Gemcitabine + Nab-paclitaxel | Frontline metastatic PDAC (n=12 at RP2D) | 83% (10 PRs, 8 confirmed) | - | - | - | [5][6][7] |
| Phase I | This compound + Pembrolizumab + Gemcitabine | Refractory advanced PDAC (n=20) | 5% (1 PR) | 80% | 3.6 months | 7.8 months | [8][9][10] |
| Phase I | This compound + Pembrolizumab + Gemcitabine | Maintenance cohort (n=10) | 10% (1 PR) | 70% | 5.0 months | 8.3 months | [8][9][10] |
Table 3: Efficacy of this compound in Malignant Pleural Mesothelioma - COMMAND Trial
| Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| This compound Maintenance | All patients (n=173) | 4.1 months | 12.7 months | [11][12][13] |
| Placebo | All patients (n=171) | 4.0 months | 13.6 months | [11][12][13] |
| This compound Maintenance | Merlin-low patients | - | 9.0 months | [11] |
| Placebo | Merlin-low patients | - | 9.5 months | [11] |
Table 4: Efficacy of this compound in KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Trial | Treatment Arm | Patient Population | Overall Response Rate (ORR) | 12-week Progression-Free Survival (PFS) Rate | Median Progression-Free Survival (PFS) | Citation | |---|---|---|---|---|---| | Phase 2 | this compound Monotherapy | Previously treated advanced KRAS-mutant NSCLC (n=55) | 1 PR | 28% | 45 days |[14][15][16] | | RAMP 202 (Phase 2) | Avutometinib + this compound | Previously treated KRAS G12V mutant NSCLC (n=19) | 11% (2 PRs) | - | - |[17] | | RAMP 202 (Phase 2) | Avutometinib Monotherapy | Previously treated KRAS G12V mutant NSCLC (n=16) | 0% | - | - |[17] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a key component of the tumor microenvironment and is implicated in resistance to various cancer therapies.
References
- 1. Verastem Oncology releases primary results from phase 2 RAMP 201 trial of Avutometinib in combo with this compound [pharmabiz.com]
- 2. Efficacy and Safety of Avutometinib ± this compound in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curetoday.com [curetoday.com]
- 4. Initial efficacy and safety results from ENGOT-ov60/GOG-3052/RAMP 201: A phase 2 study of avutometinib (VS-6766) ± this compound in recurrent low-grade serous ovarian cancer (LGSOC). - ASCO [asco.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Verastem Oncology Announces Positive Updated Results from RAMP 205 Evaluating Avutometinib Plus this compound in Combination with Standard-of-Care Chemotherapy in Frontline Metastatic Pancreatic Ductal Adenocarcinoma | Verastem, Inc. [investor.verastem.com]
- 7. Verastem Oncology Announces Positive Updated Results from RAMP 205 Evaluating Avutometinib Plus this compound in Combination with Standard-of-Care Chemotherapy in Frontline Metastatic Pancreatic Ductal Adenocarcinoma | Verastem, Inc. [investor.verastem.com]
- 8. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, Pembrolizumab, and Gemcitabine in Patients with Advanced Treatment Refractory Pancreatic Cancer: A Phase I Dose Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. curetoday.com [curetoday.com]
- 12. Maintenance this compound Versus Placebo After First-Line Chemotherapy in Patients With Merlin-Stratified Pleural Mesothelioma: COMMAND-A Double-Blind, Randomized, Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. RAMP 202: A phase 2 study of avutometinib (VS-6766) ± this compound, in patients with advanced <em>KRAS</em> G12V mutant non–small cell lung cancer (NSCLC). - ASCO [asco.org]
Defactinib in Combination with Immunotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of defactinib in combination with immunotherapy versus monotherapy, supported by experimental data.
This compound, an oral small-molecule inhibitor of Focal Adhesion Kinase (FAK), is under investigation as a potential cancer therapeutic.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is associated with tumor progression and metastasis.[1] Beyond its direct effects on cancer cells, this compound is known to modulate the tumor microenvironment, making it a promising candidate for combination therapies, particularly with immune checkpoint inhibitors.[1] This guide synthesizes available preclinical and clinical data to compare the efficacy of this compound in combination with immunotherapy against monotherapy approaches.
Preclinical Evidence: Synergistic Anti-Tumor Activity
Preclinical studies in various cancer models have demonstrated that the combination of a FAK inhibitor with an immune checkpoint inhibitor, such as an anti-PD-1 antibody, results in superior anti-tumor efficacy compared to either agent alone.
A key study utilizing a syngeneic mouse model of colon cancer (MC38) showed that the combination of a FAK/PYK2 inhibitor (VS-4718, structurally related to this compound) with an anti-PD-1 monoclonal antibody led to improved efficacy and extended survival compared to anti-PD-1 monotherapy.[2] Mechanistically, this enhanced effect was associated with a significant increase in the ratio of CD8+ cytotoxic T cells to regulatory T cells (Tregs) within the tumor microenvironment.[2]
Table 1: Preclinical Efficacy of FAK Inhibition in Combination with Anti-PD-1 Immunotherapy
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Key Immunological Change | Reference |
| FAK/PYK2 Inhibitor + Anti-PD-1 mAb | Superior to monotherapy | Extended survival | Increased CD8+ T cell/Treg ratio | [2] |
| Anti-PD-1 mAb Monotherapy | Moderate | Moderate | - | [2] |
Experimental Protocol: Syngeneic Mouse Model Study
-
Animal Model: MC38 syngeneic tumor-bearing mice.
-
Treatment: Mice were treated with either the FAK/PYK2 inhibitor VS-4718, an anti-PD-1 monoclonal antibody, or a combination of both.
-
Tumor Growth Assessment: Tumor volume was measured regularly to assess the treatment's impact on tumor growth.
-
Immunophenotyping: Tumors were harvested at specific time points (e.g., day 12 of treatment) and analyzed by flow cytometry to determine the composition of immune cells, specifically the ratio of CD8+ T cells to Tregs.[2]
-
Survival Analysis: A cohort of mice was followed to assess the impact of the different treatment regimens on overall survival.[2]
Clinical Evidence: Evaluating Combination Strategies
Clinical trials investigating this compound in combination with immunotherapy are ongoing, primarily in challenging-to-treat cancers like pancreatic ductal adenocarcinoma (PDAC). While direct head-to-head trials comparing the combination to monotherapy are limited, the available data from combination trials can be contextualized with historical data from monotherapy studies.
This compound and Pembrolizumab in Pancreatic Cancer
A Phase I clinical trial (NCT02546531) evaluated the safety and efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab and gemcitabine chemotherapy in patients with advanced, treatment-refractory pancreatic cancer.[3][4][5]
Table 2: Clinical Outcomes of this compound, Pembrolizumab, and Gemcitabine Combination Therapy in Refractory Pancreatic Cancer
| Efficacy Endpoint | Refractory Cohort (n=20) | Maintenance Cohort (n=10) | Reference |
| Disease Control Rate (DCR) | 80% | 70% | [3] |
| Partial Response (PR) | 1 (5%) | 1 (10%) | [3] |
| Median Progression-Free Survival (PFS) | 3.6 months | 5.0 months | [3] |
| Median Overall Survival (OS) | 7.8 months | 8.3 months | [3] |
The triple combination was reported to be well-tolerated.[3] Analysis of paired tumor biopsies showed an increase in proliferating CD8+ T cells and a decrease in macrophages with treatment, suggesting immune modulation within the tumor microenvironment.[5]
This compound Monotherapy
Clinical trials of this compound as a monotherapy have shown modest clinical activity in heavily pretreated patient populations.
Table 3: Clinical Outcomes of this compound Monotherapy in Advanced Cancers
| Cancer Type | Patient Population | Key Efficacy Results | Reference |
| KRAS-mutant NSCLC | Heavily pretreated (median 4 prior lines) | 12-week PFS rate: 28%; Median PFS: 45 days; 1 PR | [6][7] |
| NF2-altered Tumors | Previously treated solid tumors | ORR: 3%; DCR: 42%; Median PFS: 1.9 months |
Immunotherapy Monotherapy
The efficacy of pembrolizumab monotherapy is highly dependent on the cancer type and the expression of predictive biomarkers like PD-L1. In pancreatic cancer, single-agent checkpoint inhibitors have historically shown limited efficacy.[8] However, in tumors with high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR), pembrolizumab has demonstrated significant clinical benefit, leading to FDA approval for this specific patient population.
Signaling Pathways and Experimental Workflows
FAK Signaling and Immune Evasion
FAK signaling plays a critical role in the tumor microenvironment, contributing to an immunosuppressive landscape that can limit the efficacy of immunotherapies.
References
- 1. ichor.bio [ichor.bio]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Pembrolizumab, and Gemcitabine in Patients with Advanced Treatment Refractory Pancreatic Cancer: A Phase I Dose Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound combined with pembrolizumab and gemcitabine in patients with advanced cancer. - ASCO [asco.org]
- 6. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of FAK Inhibitors: Defactinib vs. VS-4718
An Objective Guide for Researchers in Drug Development
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology due to its central role in cell survival, proliferation, migration, and adhesion.[1] Small molecule inhibitors targeting FAK have shown promise, with Defactinib (also known as VS-6063 or PF-04554878) and VS-4718 (also known as PND-1186) being two prominent examples.[2][3] This guide provides a comparative in vitro analysis of these two compounds, presenting key experimental data and methodologies to aid researchers in selecting the appropriate tool for their studies.
Biochemical Potency and Kinase Selectivity
Both this compound and VS-4718 are potent inhibitors of FAK, exhibiting inhibitory concentrations in the low nanomolar range in biochemical assays.
This compound is a potent inhibitor of both FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), with an IC50 of 0.6 nM for both kinases.[4] It demonstrates over 100-fold greater selectivity for FAK and Pyk2 compared to other kinases.
VS-4718 is also a highly potent and reversible FAK inhibitor, with a reported IC50 of 1.5 nM in in vitro kinase assays.[5][6] While highly specific for FAK, at higher concentrations (1µM), it has been shown to inhibit six other kinases by more than 50%.[7] Some studies also indicate that VS-4718 has dual activity against FAK and Pyk2.[1][8][9]
Below is a summary of their biochemical potency:
| Compound | Target(s) | IC50 (in vitro kinase assay) | Reference |
| This compound (VS-6063) | FAK, Pyk2 | 0.6 nM | [4] |
| VS-4718 (PND-1186) | FAK | 1.5 nM | [5][6] |
Cellular Activity
In cell-based assays, both inhibitors effectively block FAK autophosphorylation, a key marker of its activation.
This compound has been shown to inhibit FAK phosphorylation in vivo with an EC50 of 26 nM. In various cancer cell lines, it effectively inhibits FAK phosphorylation at Tyr397 and reduces cell viability.[10] For instance, in thyroid cancer cell lines, the IC50 values for decreasing viability were reported as 1.98 µM and 10.34 µM for TT and K1 cells, respectively.
VS-4718 demonstrates a cellular IC50 of approximately 100 nM for the inhibition of FAK phosphorylation at Tyr-397.[2][5] It has shown anti-proliferative effects across a panel of pediatric tumor cell lines with a median relative IC50 of 1.22 µM.[2] In the MV-4-11 acute myeloid leukemia (AML) cell line, VS-4718 displayed an EC50 value of 200 nM for inhibiting proliferation.[11]
| Compound | Cellular Effect | Concentration | Cell Line(s) | Reference |
| This compound (VS-6063) | Inhibition of FAK phosphorylation (in vivo) | EC50 = 26 nM | - | |
| Decreased cell viability | IC50 = 1.98 µM, 10.34 µM | TT, K1 (thyroid cancer) | ||
| VS-4718 (PND-1186) | Inhibition of FAK phosphorylation (pY397) | Cellular IC50 ≈ 100 nM | Breast carcinoma cells | [2][5] |
| Anti-proliferative effect | Median rIC50 = 1.22 µM | Pediatric tumor panel | [2] | |
| Anti-proliferative effect | EC50 = 200 nM | MV-4-11 (AML) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vitro studies. Below are representative protocols for key assays.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified FAK.
Objective: To determine the IC50 value of an inhibitor against FAK kinase.
Materials:
-
Purified recombinant FAK enzyme.[12]
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[13]
-
Test compounds (this compound, VS-4718) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar).[13]
-
96-well plates.[12]
Procedure:
-
Prepare a master mixture containing kinase buffer, ATP, and the FAK substrate.[12]
-
Add the master mixture to the wells of a 96-well plate.[12]
-
Add the test inhibitor at serially diluted concentrations to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).[12]
-
Thaw the FAK enzyme on ice and dilute it to the desired concentration in 1x kinase buffer.[12]
-
Initiate the kinase reaction by adding the diluted FAK enzyme to the wells (except the blank).[12]
-
Incubate the plate at 30°C for a specified time, typically 45 minutes.[12]
-
Stop the reaction and measure the amount of ADP produced (or ATP remaining) using a luminescence-based detection reagent according to the manufacturer's protocol.[13]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.[6]
Workflow for a typical in vitro FAK kinase inhibition assay.
Cellular FAK Phosphorylation Assay
This assay measures the ability of an inhibitor to block FAK activity within intact cells.
Objective: To determine the cellular IC50 of an inhibitor for FAK autophosphorylation at Tyr397.
Materials:
-
Cancer cell line known to have active FAK signaling (e.g., murine embryonic fibroblasts expressing human FAK, breast cancer cell lines).[5][14]
-
Cell culture medium and supplements.
-
Test compounds (this compound, VS-4718) at various concentrations.
-
Lysis buffer.
-
Antibodies: primary antibody against phospho-FAK (Tyr397) and a primary antibody for total FAK.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detection method (e.g., Western blot, ELISA).[14]
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 1-2 hours).[5]
-
Lyse the cells to extract total protein.
-
Determine protein concentration for each lysate.
-
Analyze the levels of phosphorylated FAK (pFAK-Tyr397) and total FAK using Western blot or ELISA.[14]
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
Quantify the band intensities for pFAK and total FAK.
-
Normalize the pFAK signal to the total FAK signal for each treatment condition.
-
Calculate the percentage of inhibition of FAK phosphorylation relative to the vehicle-treated control and determine the cellular IC50.
FAK Signaling Pathway
Both this compound and VS-4718 exert their effects by inhibiting FAK, a non-receptor tyrosine kinase that acts as a key signaling hub downstream of integrins and growth factor receptors. Inhibition of FAK disrupts multiple downstream pathways involved in cancer progression.
Simplified FAK signaling pathway and the point of inhibition.
Conclusion
Both this compound and VS-4718 are highly potent FAK inhibitors with low nanomolar biochemical IC50 values. This compound shows potent dual inhibition of FAK and Pyk2. In cellular contexts, both compounds effectively inhibit FAK autophosphorylation and downstream signaling, leading to reduced cell viability and proliferation in various cancer models. The choice between these inhibitors may depend on the specific research question, such as the desired selectivity profile (FAK vs. FAK/Pyk2) and the cellular context being investigated. The provided data and protocols offer a foundation for researchers to design and interpret experiments using these valuable chemical probes.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 4. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. VS-4718 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. FAK/PYK2 inhibitors this compound and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com.cn [promega.com.cn]
- 14. reactionbiology.com [reactionbiology.com]
Evaluating the Therapeutic Window of Defactinib in Comparison to Other Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of Defactinib, a Focal Adhesion Kinase (FAK) inhibitor, against selected Src family kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib. The therapeutic window, a critical measure of a drug's safety and efficacy, is evaluated through a compilation of preclinical and clinical data. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development to inform discovery and clinical strategies.
Introduction to Kinase Inhibitors and Therapeutic Window
Kinase inhibitors are a class of targeted therapy that block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. By inhibiting specific kinases that are overactive in cancer cells, these drugs can halt tumor progression. The therapeutic window refers to the range of drug dosages that can treat disease effectively without causing unacceptable toxic effects. A wider therapeutic window is generally indicative of a safer drug. This guide focuses on this compound, an inhibitor of Focal Adhesion Kinase (FAK), and compares its therapeutic profile with that of established Src family kinase inhibitors. FAK and Src are non-receptor tyrosine kinases that are often co-activated in various cancers, playing pivotal roles in cell adhesion, migration, proliferation, and survival.[1]
Comparative Analysis of Therapeutic Window
The following tables summarize key parameters defining the therapeutic window for this compound and the selected Src family kinase inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to differences in experimental models and clinical trial designs.
Table 1: In Vitro Potency (IC50) of Kinase Inhibitors in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Kinase Inhibitor | Target Kinase(s) | Cancer Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound | FAK | Thyroid Cancer Cells (TT, K1) | 1980, 10340 | [2] |
| FAK | Endometrial Cancer Cell Lines (UTE1, UTE3, UTE10, UTE11) | 1700 - 3800 | [3] | |
| Dasatinib | Src, BCR-ABL | Melanoma Cell Lines | ~500 | [4] |
| Saracatinib | Src, ABL | Various Cancer Cell Lines | Varies by cell line | [5] |
| Bosutinib | Src, ABL | Various Cancer Cell Lines | <10 for all SFKs | [6] |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Table 2: Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) in Clinical Trials
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be given without causing unacceptable side effects. The Recommended Phase II Dose (RP2D) is the dose chosen for further clinical investigation based on safety and preliminary efficacy data.
| Kinase Inhibitor | Clinical Trial Phase | Patient Population | MTD / RP2D | Reference(s) |
| This compound | Phase I | Advanced Solid Tumors | No MTD established; RP2D: 400 mg BID | [7] |
| Phase I (in combination) | Advanced Solid Tumors | RP2D (combination): this compound 200 mg BID | [8][9] | |
| Dasatinib | Phase I/II | Imatinib-resistant CML | 70 mg BID (initial), 100 mg QD (current) | [10] |
| Saracatinib | Phase I | Advanced Solid Tumors | MTD: 175 mg/day; RP2D: 175 mg/day | [3][5] |
| Bosutinib | Phase I | Advanced Solid Tumors | MTD: 500 mg/day; RP2D: 400 mg/day | [11] |
Table 3: Common Adverse Events (Toxicities) Observed in Clinical Trials
This table highlights the most frequently reported treatment-related adverse events, providing an overview of the toxicity profiles of each inhibitor.
| Kinase Inhibitor | Common Adverse Events (Grade ≥3 in parentheses) | Reference(s) |
| This compound | Nausea (2.6%), Diarrhea (7.8%), Increased blood creatine phosphokinase (24.3%), Fatigue (5.3%) | [6][12][13] |
| Dasatinib | Myelosuppression (Neutropenia, Thrombocytopenia), Pleural Effusion, Diarrhea, Rash, Fatigue | [10] |
| Saracatinib | Anemia, Diarrhea, Asthenia, Fatigue, Elevated liver chemistries, Nausea | [3] |
| Bosutinib | Diarrhea (12%), Nausea, Vomiting, Abdominal pain, Rash, Fatigue, Alanine aminotransferase elevation (19%), Aspartate aminotransferase elevation (9.7%) | [11] |
Experimental Protocols
In Vitro IC50 Determination
Objective: To determine the concentration of a kinase inhibitor required to inhibit the activity of a target kinase by 50% in a cell-based or biochemical assay.
General Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions until they reach a desired confluency.
-
Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates) at a predetermined density.
-
Inhibitor Treatment: A serial dilution of the kinase inhibitor is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 48-72 hours) to allow the inhibitor to exert its effect.
-
Viability Assay: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Preclinical Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[4]
General Methodology:
-
Animal Model Selection: An appropriate animal model (e.g., mice or rats) is selected based on the research question.
-
Dose Range Finding Study: A preliminary study is conducted with a small number of animals to determine a range of doses to be tested in the main MTD study.
-
Dose Escalation: Cohorts of animals are treated with escalating doses of the drug. A common design is the "3+3" design, where 3 animals are treated at a dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort is treated at a higher dose. If one DLT is observed, 3 more animals are added to that cohort. The MTD is typically defined as the dose level below the one at which two or more animals in a cohort of 3-6 experience a DLT.
-
Toxicity Monitoring: Animals are closely monitored for signs of toxicity, including changes in body weight, food and water consumption, clinical signs (e.g., lethargy, ruffled fur), and hematological and clinical chemistry parameters.
-
Pathological Analysis: At the end of the study, a comprehensive necropsy and histopathological examination of major organs are performed to identify any drug-related tissue damage.
-
Data Analysis: The MTD is determined based on the collective assessment of all toxicity data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of these kinase inhibitors.
Caption: FAK and Src Signaling Pathways in Cancer.
Caption: Experimental Workflow for Therapeutic Window Evaluation.
Discussion and Conclusion
This guide provides a comparative overview of the therapeutic window of this compound and selected Src family kinase inhibitors. Based on the available data, this compound demonstrates a generally manageable toxicity profile, with the most common adverse events being gastrointestinal and elevations in creatine phosphokinase.[6][12][13] In early clinical trials, a maximum tolerated dose for this compound monotherapy was not established, suggesting a potentially favorable safety profile at the doses tested.[7]
The Src family kinase inhibitors—Dasatinib, Saracatinib, and Bosutinib—also exhibit distinct therapeutic windows. Dasatinib is associated with myelosuppression and pleural effusion, while Saracatinib's dose-limiting toxicities include anemia and gastrointestinal events.[3][10] Bosutinib is primarily associated with gastrointestinal and liver-related toxicities.[11]
A direct comparison of the therapeutic indices of these inhibitors is challenging due to the heterogeneity of the data. The IC50 values are highly dependent on the specific cancer cell line, and clinical trial populations and designs vary. However, this compilation of data serves as a valuable starting point for researchers. The intertwined nature of FAK and Src signaling pathways suggests that in some contexts, dual inhibition may be a more effective therapeutic strategy.[1]
Future head-to-head preclinical and clinical studies are warranted to provide a more definitive comparison of the therapeutic windows of FAK and Src inhibitors. Such studies will be crucial for optimizing their clinical development, either as monotherapies or in combination regimens, for the treatment of various cancers.
References
- 1. Inhibition of Focal Adhesion Kinase and Src Increases Detachment and Apoptosis in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I safety, pharmacokinetics, and inhibition of SRC activity study of saracatinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Saracatinib in Treating Patients With Relapsed or Refractory Thymoma or Thymic Cancer | MedPath [trial.medpath.com]
- 7. Phase I study of bosutinib, a src/abl tyrosine kinase inhibitor, administered to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multicenter Phase 3 Randomized, Open-Label Study of Bosutinib versus Imatinib in Adult Patients with Newly Diagnosed Chronic Phase Chronic Myelogenous Leukemia | MedPath [trial.medpath.com]
- 12. Dasatinib monotherapy for newly diagnosed Philadelphia chromosome-positive acute lymphoblastic leukemia with pulmonary infection in induction remission: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
Defactinib's Anti-Metastatic Potential: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic potential of Defactinib, an investigational focal adhesion kinase (FAK) inhibitor, against current standard-of-care therapies for relevant cancer indications. This analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
Executive Summary
Metastasis remains the primary driver of cancer-related mortality. This compound, by targeting the non-receptor tyrosine kinase FAK, intervenes in critical cellular processes that underpin metastatic progression, including cell migration, invasion, and survival. While preclinical and early clinical data suggest a promising role for this compound, particularly in combination with other therapies, its standalone efficacy against established anti-metastatic agents requires further elucidation. This guide synthesizes the current evidence to provide a benchmark of this compound's anti-metastatic potential.
Mechanism of Action: Targeting the Nexus of Metastasis
This compound's primary mechanism of action is the inhibition of Focal Adhesion Kinase (FAK), a key mediator of signals from the extracellular matrix to the cell's interior. Overexpression of FAK is a common feature in many cancers and is associated with tumor growth, survival, and metastasis. By inhibiting FAK, this compound disrupts downstream signaling pathways, thereby impeding cancer cell migration and invasion.
Furthermore, this compound has been shown to modulate the tumor microenvironment, which plays a crucial role in metastatic dissemination. FAK inhibition can alter the function of stromal and immune cells within the tumor microenvironment, potentially enhancing the anti-tumor immune response.
Comparative Analysis of Anti-Metastatic Potential
Direct head-to-head preclinical or clinical trial data comparing this compound monotherapy to standard-of-care anti-metastatic agents is limited. The majority of the available data for this compound focuses on its synergistic effects when used in combination with other therapies.
Ovarian Cancer
Standard of Care: The standard of care for metastatic ovarian cancer typically involves a combination of cytoreductive surgery and platinum-based chemotherapy, such as carboplatin and paclitaxel.
This compound - Preclinical Data: Preclinical studies in ovarian cancer models have demonstrated that this compound enhances the efficacy of paclitaxel. While standard-of-care agents like paclitaxel and carboplatin can enrich the population of cancer stem cells (CSCs), which are implicated in metastasis and recurrence, this compound has been shown to preferentially target these CSCs. When combined, this compound can attenuate the CSC enrichment induced by cytotoxic agents.
Clinical Data: A Phase 1/1b study of this compound in combination with weekly paclitaxel in patients with advanced ovarian cancer demonstrated that the combination was well-tolerated and showed preliminary signs of clinical activity, including a confirmed complete response in one patient with platinum-resistant ovarian cancer.
More recent clinical trials have focused on the combination of this compound with the RAF/MEK inhibitor avutometinib. In a Phase 2 study (RAMP 201) in patients with recurrent low-grade serous ovarian cancer, the combination of avutometinib and this compound showed a confirmed overall response rate (ORR) of 31% in all evaluable patients and 44% in patients with KRAS-mutant disease. The median progression-free survival (PFS) was 12.9 months overall and 22.0 months in the KRAS-mutant cohort.
Quantitative Data Summary: this compound in Ovarian Cancer
| Treatment Group | Cancer Model/Patient Population | Key Findings | Reference |
| This compound + Paclitaxel | Preclinical Ovarian Cancer Models | Synergistic inhibition of tumor cell proliferation/survival. Attenuated enrichment of cancer stem cells. | |
| This compound + Paclitaxel | Phase 1/1b: Advanced Ovarian Cancer | Well-tolerated. Confirmed complete response in one platinum-resistant patient. | |
| This compound + Avutometinib | Phase 2: Recurrent Low-Grade Serous Ovarian Cancer | ORR: 31% (overall), 44% (KRAS-mutant). PFS: 12.9 months (overall), 22.0 months (KRAS-mutant). |
Non-Small Cell Lung Cancer (NSCLC)
Standard of Care: Treatment for metastatic NSCLC is highly dependent on the molecular characteristics of the tumor. For patients without targetable driver mutations, platinum-based chemotherapy (e.g., cisplatin or carboplatin) in combination with agents like pemetrexed or a taxane is a common first-line approach. Immunotherapy has also become a cornerstone of treatment.
This compound - Preclinical Data: Preclinical studies in KRAS-mutant NSCLC models have shown that these cancers are susceptible to FAK inhibition, leading to tumor inhibition and prolonged survival.
Clinical Data: A Phase 2 study of this compound monotherapy in heavily pretreated patients with advanced KRAS-mutant NSCLC demonstrated modest clinical activity. The 12-week progression-free survival (PFS) rate was 28%, with a median PFS of 45 days. The treatment was generally well-tolerated.
Quantitative Data Summary: this compound in NSCLC
| Treatment Group | Patient Population | Key Findings | Reference |
| This compound Monotherapy | Phase 2: Advanced KRAS-Mutant NSCLC | 12-week PFS rate: 28%. Median PFS: 45 days. Modest clinical activity. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate anti-metastatic potential.
In Vitro Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cancer cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Cell Seeding: Plate cancer cells in a multi-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a linear scratch across the center of the monolayer.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing the desired concentration of this compound or the standard-of-care chemotherapeutic agent. A vehicle control (e.g., DMSO) should also be included.
-
Imaging: Immediately after treatment (T=0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the scratch wound using a microscope equipped with a camera.
-
Data Analysis: The area of the wound at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is then calculated and compared between treatment groups.
In Vitro Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Protocol:
-
Chamber Preparation: Rehydrate Transwell inserts (containing a porous membrane) and coat the upper surface of the membrane with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Harvest cancer cells and resuspend them in a serum-free medium. Seed the cells into the upper chamber of the Transwell insert.
-
Chemoattractant: In the lower chamber, add a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Treatment: Add this compound or the standard-of-care agent to the upper and/or lower chambers, depending on the experimental design.
-
Incubation: Incubate the plate for a period that allows for cell invasion (typically 24-48 hours).
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane. The number of invading cells is then counted under a microscope.
In Vivo Metastasis Model
Animal models are essential for evaluating the anti-metastatic efficacy of a drug in a whole-organism context.
Protocol:
-
Tumor Cell Implantation: Cancer cells, often engineered to express a reporter gene like luciferase for in vivo imaging, are injected into immunocompromised mice. The route of injection can be intravenous (to model hematogenous spread) or orthotopic (into the primary organ of origin).
-
Treatment: Once tumors are established or at a predetermined time point, mice are treated with this compound (typically administered orally), a standard-of-care chemotherapeutic agent, or a vehicle control.
-
Monitoring: Tumor growth and metastatic progression are monitored over time using non-invasive imaging techniques (e.g., bioluminescence imaging).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and organs (e.g., lungs, liver) are harvested. The number and size of metastatic lesions are quantified. Tissues can also be processed for histological analysis to confirm the presence of metastases.
Conclusion
This compound represents a promising therapeutic strategy for targeting metastasis by inhibiting FAK. While direct comparative data against standard-of-care monotherapies are not yet robust, the available evidence, particularly from combination studies, highlights its potential to address key mechanisms of metastatic progression, including the targeting of cancer stem cells. The ongoing and future clinical trials will be critical in defining the precise role of this compound in the anti-metastatic treatment landscape. Researchers and drug development professionals should consider the synergistic potential of this compound with existing and emerging therapies as a key area for future investigation.
In Vivo Efficacy of Defactinib: A Comparative Guide to Dosing Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different in vivo dosing regimens for the Focal Adhesion Kinase (FAK) inhibitor, Defactinib (also known as VS-6063). This compound is a critical investigational compound in oncology, targeting tumor survival, proliferation, and migration by inhibiting FAK, a key signaling protein.[1][2] This document summarizes key preclinical data, outlines experimental protocols, and visualizes the underlying biological pathways to inform the design of future in vivo studies.
This compound's Mechanism of Action: Targeting the FAK Signaling Pathway
This compound is an orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in relaying signals from the extracellular matrix (ECM) and integrins to the cell's interior.[1] This signaling cascade influences a multitude of cellular processes implicated in cancer progression, including cell adhesion, migration, proliferation, and survival.[1][2] By inhibiting FAK, this compound disrupts these oncogenic signaling pathways, leading to reduced tumor growth and metastasis.[1]
Key downstream pathways affected by FAK inhibition include the PI3K/Akt and RAS/MEK/ERK signaling cascades.[2]
Comparative Analysis of In Vivo Dosing Regimens
While direct head-to-head comparative studies of different this compound dosing regimens in the same in vivo model are limited in the reviewed literature, several studies have established effective doses in various preclinical cancer models. The table below summarizes key findings from these independent studies, providing a reference for dose selection in future experiments.
| Tumor Model | Dosing Regimen | Efficacy Highlights | Biomarker Modulation | Reference |
| Endometrioid Endometrial Cancer (UTE10 Xenograft) | 50 mg/kg VS-4718 (FAK inhibitor), oral gavage, daily for 5 days/week | Significant tumor growth inhibition compared to control. Median overall survival of 55 days vs. 23 days for control. | Decreased phosphorylated FAK (p-FAK) and p-ERK in tumor tissue. | [3] |
| Desmoplastic Small Round Cell Tumor (JN-DSRCT-1 Xenograft) | 50 mg/kg this compound, daily | Moderate reduction in relative tumor volume as a single agent. | Significant reduction in pFAK expression in tumor tissue. | [4] |
| Ovarian Cancer (HeyA8 Xenograft) | 25 mg/kg this compound, oral, twice daily | Selected as the optimal dose based on pharmacodynamic studies showing significant pFAK inhibition. In combination with paclitaxel, resulted in a 97.9% reduction in tumor weight. | Statistically significant inhibition of pFAK at Tyr397 at 3 hours post-dose. | [5] |
Note: VS-4718 is another potent FAK inhibitor with enhanced in vivo pharmacokinetics relative to this compound.[6] The data suggests that a daily oral dose of 50 mg/kg is effective in inhibiting tumor growth and modulating the target biomarker, pFAK. Another study established a twice-daily oral dose of 25 mg/kg as effective based on pharmacodynamic readouts.[5]
Detailed Experimental Protocols
The following are representative protocols for in vivo efficacy studies of this compound, based on methodologies described in the cited literature.
Xenograft Tumor Model Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Lines and Culture:
-
The selected cancer cell line (e.g., UTE10 endometrioid endometrial cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
2. Animal Models:
-
Female immunodeficient mice (e.g., NSG mice), aged 6-8 weeks, are used for tumor implantation.[3] All animal procedures should be performed in accordance with institutional guidelines.
3. Tumor Implantation and Growth:
-
A suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of each mouse.[3]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
4. Randomization and Treatment:
-
Mice are randomized into treatment groups (n=8-10 mice per group) with comparable mean tumor volumes.
-
Vehicle Control: The vehicle solution (e.g., 0.5% methylcellulose in water) is administered by oral gavage on the same schedule as the treatment groups.
-
This compound Dosing Regimens:
-
Regimen A (e.g., 50 mg/kg, daily): this compound is formulated in the vehicle and administered once daily via oral gavage for a specified duration (e.g., 5 consecutive days with 2 days of rest).[4]
-
Regimen B (e.g., 25 mg/kg, twice daily): this compound is administered twice daily (e.g., 8-12 hours apart) via oral gavage.[5]
-
5. Efficacy and Toxicity Monitoring:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
Animal health is monitored daily for any signs of toxicity.
6. Biomarker Analysis:
-
At the end of the study, or at specified time points, tumors are harvested.
-
A portion of the tumor tissue is snap-frozen in liquid nitrogen for Western blot analysis, and another portion is fixed in formalin for immunohistochemistry (IHC).
-
Western Blot: Tumor lysates are analyzed for total FAK and phosphorylated FAK (pFAK) levels to assess target engagement.
-
Immunohistochemistry: Tumor sections are stained for pFAK to visualize the extent and distribution of target inhibition within the tumor tissue.
Pharmacodynamic Study Protocol
This protocol is designed to determine the optimal dose and schedule of this compound based on its ability to inhibit the target in vivo.
1. Animal and Tumor Model:
-
Establish xenograft tumors in mice as described in the efficacy study protocol.
2. Dosing and Sample Collection:
-
Administer a single oral dose of this compound at different concentrations (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg) to different cohorts of tumor-bearing mice.
-
At various time points post-dosing (e.g., 2, 4, 8, 24 hours), euthanize cohorts of mice (n=3-5 per time point per dose) and harvest tumors.
3. Biomarker Analysis:
-
Process the harvested tumors for Western blot or IHC analysis of pFAK levels as described previously.
4. Data Analysis:
-
Quantify the levels of pFAK relative to total FAK or a loading control at each time point and for each dose.
-
Determine the dose and time at which maximal and sustained inhibition of pFAK is achieved to inform the dosing regimen for long-term efficacy studies. A dose that achieves significant target inhibition for a prolonged period is often selected for further investigation.[5]
Conclusion
The available preclinical data demonstrates that this compound effectively inhibits tumor growth in vivo in various cancer models at doses ranging from 25 mg/kg twice daily to 50 mg/kg once daily. The selection of an optimal dosing regimen for a specific cancer model should be guided by pharmacodynamic studies that correlate dose and schedule with the extent and duration of FAK inhibition. The protocols and pathway information provided in this guide serve as a valuable resource for researchers designing and interpreting in vivo studies with this compound, ultimately contributing to the advancement of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of avutometinib and this compound in high-grade endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAK/PYK2 inhibitors this compound and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the selectivity profile of Defactinib against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the kinase selectivity profile of Defactinib (VS-6063), a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). This document summarizes key experimental data, outlines methodologies for kinase profiling, and visualizes relevant biological pathways and workflows to offer a clear comparison of this compound's performance.
Introduction to this compound
This compound is an orally bioavailable, small-molecule inhibitor targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] FAK is often overexpressed in various cancers, making it a compelling target for therapeutic intervention. This compound is also a potent inhibitor of Proline-rich Tyrosine Kinase 2 (Pyk2), a kinase that shares significant structural homology with FAK.[1][2][3]
Selectivity Profile of this compound
This compound has demonstrated high potency and selectivity for its primary targets, FAK and Pyk2. Experimental data indicate that this compound inhibits both kinases with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
| Kinase Target | IC50 (nM) | Selectivity vs. Other Kinases |
| Focal Adhesion Kinase (FAK) | 0.6[2][3] | >100-fold[3] |
| Proline-rich Tyrosine Kinase 2 (Pyk2) | 0.6[2][3] | >100-fold[3] |
A broader assessment of this compound's selectivity has been performed using the KINOMEscan™ platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In this assay, this compound exhibited a high degree of selectivity, as indicated by a low S-score. The S-score (selectivity score) is a quantitative measure of compound selectivity, calculated as the number of kinases to which the compound binds divided by the total number of kinases tested, with lower scores indicating higher selectivity. At a concentration of 10 µM, this compound was found to have an S(35) score of 0.24.
FAK Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the FAK signaling cascade. FAK is a central node in integrin-mediated signaling and also receives inputs from growth factor receptors. Its inhibition disrupts downstream pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and Ras/MEK/ERK pathways.[4]
Caption: FAK signaling pathway inhibited by this compound.
Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
The selectivity of a kinase inhibitor is typically assessed using in vitro kinase assays against a large panel of purified kinases. A common method is the KINOMEscan™ platform, which is based on a competitive binding assay.
Principle:
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, and a lower amount of captured kinase in the presence of the test compound indicates a stronger interaction.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Assay Plate Preparation: A panel of kinases is arrayed in a multi-well plate format. Each well contains a specific kinase, an immobilized ligand, and other necessary assay components.
-
Competition Assay: The test compound is added to the wells containing the kinase panel. The assay is incubated to allow for binding equilibrium to be reached between the kinase, the immobilized ligand, and the test compound.
-
Detection: The amount of kinase bound to the immobilized ligand is quantified using a detection system, often involving a DNA-tagged antibody against the kinase, followed by quantitative PCR.
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO vehicle), and IC50 values are calculated from the dose-response curves. A selectivity score (S-score) can also be determined to provide a single metric for the compound's selectivity.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
This compound is a highly potent and selective dual inhibitor of FAK and Pyk2. Its focused activity against these two kinases, as supported by both biochemical assays and broad kinase panel screening, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for understanding and comparing the selectivity profile of this compound with other kinase inhibitors in the drug development pipeline.
References
- 1. Protein tyrosine kinase 2b inhibition reverts niche-associated resistance to tyrosine kinase inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Defactinib's Synergistic Dance with MEK Inhibitors: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the published data on the synergistic effects of Defactinib, a Focal Adhesion Kinase (FAK) inhibitor, when combined with MEK inhibitors. The following sections objectively compare the performance of this combination therapy across various preclinical and clinical studies, offering supporting experimental data and detailed methodologies to validate the published findings.
The combination of this compound with a MEK inhibitor, particularly the dual RAF/MEK inhibitor VS-6766 (avutometinib), has demonstrated promising synergistic antitumor activity in various cancer models. This synergy is primarily attributed to the concept of vertical and parallel inhibition of oncogenic signaling pathways. The RAS/RAF/MEK/ERK (MAPK) pathway is a critical driver in many cancers, and while MEK inhibitors are designed to block this pathway, cancer cells can develop resistance, often through the activation of parallel signaling pathways like the one mediated by FAK.
Preclinical studies have shown that inhibiting MEK can lead to a compensatory activation of FAK signaling, which can bypass the MEK blockade and promote tumor growth. By co-administering this compound, this escape mechanism is thwarted, leading to a more potent and durable antitumor response. This has been observed in various cancer types, including those with KRAS mutations, uveal melanoma, and low-grade serous ovarian cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies that highlight the synergistic efficacy of combining this compound with a MEK inhibitor.
Table 1: Preclinical Synergy of this compound and MEK Inhibitors
| Cancer Model | MEK Inhibitor | Key Synergy Metric | Finding | Citation |
| KRAS-mutant Ovarian Cancer (TOV-21G) | VS-6766 | 3D Proliferation Assay | Synergistic reduction in cell viability. | [1] |
| KRAS G12V-mutant NSCLC (H441) | VS-6766 or Trametinib | 3D Proliferation Assay | Synergistic reduction in cell viability. | [1] |
| KRAS-mutant LGSOC Organoid | Avutometinib | Combination Index (CI) | CI = 0.53, indicating synergy. | [2] |
| KRAS-mutant Ovarian Xenograft (TOV21G) | VS-6766 | Tumor Regression | >30% tumor regression in 9/10 mice with the combination, versus 1/10 (this compound alone) and 3/10 (VS-6766 alone). | [1] |
| KRAS G12V-mutant NSCLC Cell Lines | VS-6766 | Composite Synergy Score | Strongest synergy observed in KRAS G12V mutant cell lines compared to other KRAS mutations. | [3] |
| Uveal Melanoma Cells | VS-6766 or other MEKi | Growth Inhibition | Synergistic growth-inhibitory effects. |
Table 2: Clinical Efficacy of this compound and Avutometinib (VS-6766) Combination
| Cancer Type | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Low-Grade Serous Ovarian Cancer (LGSOC) | FRAME (Phase 1) | 46% (all patients), 64% (KRAS-mutant) | 20.1 months | [4][5] |
| Recurrent LGSOC (KRAS-mutated) | RAMP-201 (Phase 2) | 44% | - | [6] |
| KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) | Phase 1 | 2/17 (12%) partial response, 10/17 (59%) stable disease | - | [7] |
| Metastatic Uveal Melanoma | Phase 2 | 0% (No CR or PR), 50% Stable Disease | 2.6 months | [8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. verastem.com [verastem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. FDA grants accelerated approval to the combination of avutometinib and this compound for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]
- 7. Phase 1 Trial of VS-6766, a Dual RAF-MEK Inhibitor, and this compound, an FAK Inhibitor - Conference Correspondent [conference-correspondent.com]
- 8. researchgate.net [researchgate.net]
Defactinib's Differential Impact on Tumor Microenvironments: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), and its impact on diverse tumor microenvironments (TMEs). We will delve into its effects on key stromal cell populations, namely Cancer-Associated Fibroblasts (CAFs) and Tumor-Associated Macrophages (TAMs), and compare its performance with other FAK inhibitors, supported by preclinical and clinical data.
Introduction to this compound and its Mechanism of Action
This compound (VS-6063) is an orally available, potent, and ATP-competitive inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from the extracellular matrix (ECM) through integrins, influencing cell adhesion, migration, proliferation, and survival.[3][4] In the context of cancer, FAK is frequently overexpressed and contributes to tumor progression, metastasis, and resistance to therapy.[1][3] this compound's primary mechanism of action involves the inhibition of FAK autophosphorylation at the Tyr-397 site, thereby disrupting downstream signaling pathways such as PI3K/AKT and MAPK/ERK.[1][5]
Recent advancements have highlighted the significance of FAK not only in cancer cells but also in modulating the TME. By targeting FAK, this compound has shown potential to alter the behavior of stromal cells and immune cells, thereby creating a less supportive environment for tumor growth and enhancing the efficacy of other anti-cancer therapies.[3] This has led to its investigation in various solid tumors, including mesothelioma, ovarian cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer.[3] Notably, in May 2025, the FDA granted accelerated approval to this compound in combination with Avutometinib for the treatment of adult patients with recurrent low-grade serous ovarian cancer (LGSOC) with a KRAS mutation.
Comparative Impact of this compound on Cancer-Associated Fibroblasts (CAFs) and Tumor-Associated Macrophages (TAMs)
The TME is a complex ecosystem of non-cancerous cells that significantly influences tumor progression and therapeutic response. Among these, CAFs and TAMs are two of the most abundant and influential cell types.
Cancer-Associated Fibroblasts (CAFs): CAFs are a heterogeneous population of activated fibroblasts that contribute to cancer progression by secreting growth factors, remodeling the ECM to facilitate invasion, and promoting an immunosuppressive environment.[6] Key markers for CAFs include Fibroblast Activation Protein (FAP) and alpha-smooth muscle actin (α-SMA).
Tumor-Associated Macrophages (TAMs): TAMs are macrophages that infiltrate the tumor and are often polarized towards an M2-like phenotype, which is associated with pro-tumoral functions such as promoting angiogenesis, suppressing anti-tumor immunity, and aiding metastasis.[7] Markers for M2-like TAMs include CD163 and CD206.
Preclinical studies suggest that FAK inhibition by this compound can modulate both of these critical stromal cell populations. While direct head-to-head quantitative comparisons in the same tumor model are not extensively published, we can infer its differential impact from various studies.
Table 1: Comparative Effects of this compound on CAFs and TAMs
| Feature | Impact on Cancer-Associated Fibroblasts (CAFs) | Impact on Tumor-Associated Macrophages (TAMs) | Supporting Evidence |
| Population Density | Reduction in CAF activation and potentially density. FAK inhibition can reduce fibrosis, a hallmark of CAF activity. | Significant reduction in TAM populations, particularly the M2-like phenotype. | FAK inhibitors have been shown to reduce tumor fibrosis.[2] FAK/PYK2 inhibitors, including this compound, have been reported to reduce tumor-associated macrophages in xenograft models.[4] |
| Phenotypic Modulation | Inhibition of CAF activation, characterized by reduced expression of markers like FAP and α-SMA, leading to decreased ECM remodeling and growth factor secretion. | Promotes a shift from a pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype. | FAK inhibition alters the behavior of stromal cells, reducing their pro-tumorigenic functions.[3] this compound and VS-4718 inhibited monocyte-derived macrophages and decreased IL-6 production.[4] |
| Functional Consequences | Decreased ECM deposition and remodeling, leading to reduced tumor cell invasion and metastasis. Reduced secretion of pro-tumorigenic growth factors. | Enhanced anti-tumor immunity through increased M1-like activity and reduced immunosuppression. Decreased pro-angiogenic signaling. | FAK inhibition has been shown to decrease immunosuppressive myeloid cells.[2] FAK/PYK2 inhibitors stimulate the proliferation of CD8+ cytotoxic T cells.[4] |
Comparison of this compound with Other FAK Inhibitors
This compound is one of several FAK inhibitors that have been evaluated in preclinical and clinical settings. A comparison with other notable FAK inhibitors reveals differences in their specificity and clinical development status.
Table 2: Comparison of this compound with Other FAK Inhibitors
| Inhibitor | Target(s) | IC50 (FAK) | Key Preclinical Findings | Clinical Development Status |
| This compound (VS-6063) | FAK, Pyk2 | 0.6 nM | Reduces cancer stem cells; reduces TAMs; enhances efficacy of chemotherapy and immunotherapy.[2][4] | Approved in combination for LGSOC; ongoing trials in other solid tumors. |
| GSK2256098 | FAK | ~3 nM | Inhibits tumor growth and metastasis in various models. | Not currently in active clinical trials.[1] |
| VS-4718 | FAK, Pyk2 | 1.5 nM | Reduces cancer stem cells; reduces TAMs; enhances immunotherapy efficacy.[4][7] | Clinical development discontinued.[1] |
| PF-562271 | FAK, Pyk2 | 1.5 nM | Inhibits tumor growth and metastasis. | Development largely halted in favor of newer generation inhibitors. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: FAK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Comparing this compound's Impact on the TME.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the analysis of this compound's impact on the tumor microenvironment.
Protocol 1: Multiplex Immunofluorescence Staining of Tumor Tissue
This protocol is adapted from standard immunofluorescence procedures for formalin-fixed paraffin-embedded (FFPE) tissues.[8][9][10]
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes, 5 minutes each).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
3. Permeabilization and Blocking:
- Wash slides in PBS.
- Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash in PBS.
- Block with 5% normal goat serum in PBS for 1 hour at room temperature.
4. Primary Antibody Incubation:
- Incubate slides with a cocktail of primary antibodies overnight at 4°C.
- Example cocktail: Rabbit anti-FAP (1:100), Mouse anti-α-SMA (1:200), Rat anti-CD68 (1:100), Goat anti-CD206 (1:150).
5. Secondary Antibody Incubation:
- Wash slides in PBS.
- Incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
- Example cocktail: Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594, Goat anti-Rat Alexa Fluor 647, Donkey anti-Goat Alexa Fluor 555.
6. Counterstaining and Mounting:
- Wash slides in PBS.
- Counterstain with DAPI (1 µg/mL) for 5 minutes.
- Wash in PBS.
- Mount with an anti-fade mounting medium.
7. Imaging and Analysis:
- Acquire images using a confocal or fluorescence microscope.
- Quantify the fluorescence intensity and co-localization of markers using image analysis software (e.g., ImageJ, CellProfiler).
Protocol 2: CAF and Macrophage Co-culture Assay
This protocol describes a method to study the interaction between CAFs and macrophages in the presence of this compound.
1. Cell Culture:
- Culture human pancreatic cancer-associated fibroblasts (CAFs) and human monocyte-derived macrophages (MDMs) in their respective recommended media.
- Polarize MDMs to an M2 phenotype by treating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours.
2. Co-culture Setup:
- Seed CAFs in a 24-well plate and allow them to adhere overnight.
- Add M2-polarized macrophages to the wells containing CAFs at a 1:1 ratio.
- Culture the cells together for 24 hours.
3. Treatment with this compound:
- Treat the co-cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 48 hours.
4. Analysis of Cell Populations:
- Flow Cytometry:
- Harvest the cells and stain with fluorescently-labeled antibodies against CAF markers (e.g., FAP, α-SMA) and macrophage markers (e.g., CD68, CD206).
- Analyze the percentage of each cell population and the expression levels of the markers.
- ELISA:
- Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, TGF-β, VEGF) using ELISA kits.
5. Statistical Analysis:
- Perform statistical analysis (e.g., t-test, ANOVA) to compare the effects of different this compound concentrations on the cell populations and cytokine secretion.
Conclusion
This compound demonstrates a significant and multifaceted impact on the tumor microenvironment by modulating key stromal cell populations. Its ability to reduce the pro-tumorigenic activity of both CAFs and TAMs provides a strong rationale for its use in combination with other cancer therapies. Compared to other FAK inhibitors, this compound's dual FAK/Pyk2 inhibition and its advanced clinical development status position it as a promising agent in the oncology landscape. The provided experimental protocols offer a framework for researchers to further investigate and quantify the comparative effects of this compound and other FAK inhibitors on the complex interplay of cells within the tumor microenvironment. Further research focusing on direct, quantitative comparisons of this compound's effects on different TME components within the same tumor models will be crucial to fully elucidate its therapeutic potential.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. FAK/PYK2 inhibitors this compound and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CAFs Interacting With TAMs in Tumor Microenvironment to Enhance Tumorigenesis and Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TAMs & CAFs in melanoma: New approaches to tumor microenvironment therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized multiplex immunofluorescence for the characterization of tumor immune microenvironment in neoplastic paraffin-preserved tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for multiplex immunofluorescence imaging of mouse intestinal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utupub.fi [utupub.fi]
Safety Operating Guide
Navigating the Safe Disposal of Defactinib: A Procedural Guide
The proper disposal of Defactinib, a potent FAK inhibitor used in research and clinical settings, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As a substance classified with hazards including acute oral toxicity, skin and eye irritation, and potential respiratory irritation, adherence to strict disposal protocols is mandatory.[1][2] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Before handling or disposing of this compound, it is imperative to be familiar with its safety profile and storage requirements.
Recommended Personal Protective Equipment (PPE): To mitigate risks of exposure, all personnel must wear appropriate PPE when handling this compound.[1][3][4]
-
Hand Protection: Chemical-resistant protective gloves.[1][4]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially outside of a fume hood.[3][4]
Storage and Stability: Proper storage is crucial for maintaining the integrity of this compound and ensuring safety. Store the compound in a tightly sealed container in a cool, well-ventilated area away from direct sunlight.[1][4]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[5] |
| In Solvent | -80°C | 1 year[5] |
| In Solvent | -20°C | 1 month[5] |
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to prevent its entry into sewage systems, drains, or water courses and to manage it in accordance with local, state, and federal regulations.[1][2]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound (bulk waste).
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
Solutions containing this compound.
-
Contaminated sharps (e.g., needles, syringes).
-
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
Step 2: Preparing Waste for Disposal
-
Solid Waste:
-
For non-sharp contaminated items (gloves, vials, etc.), place them into a designated, clearly labeled, leak-proof container.
-
The container should be marked as hazardous or cytotoxic waste, in line with institutional guidelines.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant waste container.
-
Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other components of the solution.
-
-
Sharps Waste:
-
All sharps contaminated with this compound must be placed immediately into a designated, puncture-resistant sharps container that is properly labeled for cytotoxic or hazardous chemical waste.[6]
-
Step 3: Final Disposal
-
Consult Regulations: The final disposal method must comply with all applicable local, state, and federal environmental regulations.[1]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Prohibited Actions:
Accidental Release and Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Methodology for Spill Containment and Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate spill area.[1]
-
Don PPE: Wear the full recommended personal protective equipment (respirator, gloves, safety goggles, lab coat) before approaching the spill.[1]
-
Contain the Spill:
-
Collect and Dispose: Once absorbed, scoop the material into a designated, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol or another suitable decontamination solution as recommended by your safety office.[1][4]
-
Final Disposal: Dispose of all cleanup materials (absorbent, PPE, etc.) as hazardous waste according to the procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. This compound analogue-1|2296719-34-9|MSDS [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Personal protective equipment for handling Defactinib
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Defactinib, a potent inhibitor of focal adhesion kinase (FAK). Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields should be worn to prevent eye contact[2][3][4]. |
| Hand Protection | Use appropriate chemical-resistant protective gloves[2][3][4]. |
| Body Protection | Wear a lab coat, impervious clothing, or a protective gown with long sleeves to prevent skin exposure[2][4][5]. |
| Respiratory Tract | A suitable respirator should be used when engineering controls are insufficient. Work in a well-ventilated area or under a fume hood[2][3][4]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Procedural Steps for Safe Handling
-
Preparation : Always work in a well-ventilated area, preferably within a laboratory fume hood[4]. Before handling the compound, ensure that you are wearing all the required personal protective equipment as specified in the table above[2][3][4].
-
Handling :
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water[1][2]. Remove any contaminated clothing[4].
-
Eye Contact : Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing[1][2]. Seek medical attention if irritation persists[1].
-
Inhalation : Move to an area with fresh air. If you experience breathing difficulties, seek medical attention[2][4].
-
Ingestion : Rinse your mouth with water and immediately call a doctor. Do not induce vomiting[1][2][3].
-
-
Accidental Release : In case of a spill, ensure the area is well-ventilated and wear full personal protective equipment[2]. Prevent the spill from entering drains or water courses[2]. Absorb the spill with an inert, liquid-binding material and place it in a suitable container for disposal[2].
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Classification : this compound waste is considered chemical waste.
-
Disposal Method :
-
Do not dispose of this compound with household garbage[1].
-
Prevent the product from reaching the sewage system[1].
-
All disposal activities must be conducted in accordance with official, local, and national regulations for chemical waste[1][2][3].
-
Contaminated packaging should be treated as chemical waste and disposed of according to the same regulations[1].
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound analogue-1|2296719-34-9|MSDS [dcchemicals.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 6. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
